molecular formula C7H9N B7769192 4-Ethylpyridine CAS No. 71077-16-2

4-Ethylpyridine

Cat. No.: B7769192
CAS No.: 71077-16-2
M. Wt: 107.15 g/mol
InChI Key: VJXRKZJMGVSXPX-UHFFFAOYSA-N
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Description

4-Ethylpyridine (CAS 536-75-4) is a high-purity, colorless to light yellow liquid with a characteristic pyridine-like odor, offered at a purity of >98.0% (GC) . This compound is a versatile organic intermediate with significant research value due to its unique molecular structure, which features a pyridine ring and an ethyl side chain . In medicinal chemistry , this compound serves as a key synthetic intermediate for constructing complex molecular structures. Its chemical properties allow for the introduction of specific substituents, which can be leveraged to fine-tune the pharmacological profile of bioactive compounds, potentially enhancing their affinity for biological targets, improving bioavailability, or increasing metabolic stability . In materials science , researchers utilize this compound in the development of functional polymers and advanced materials. When incorporated into polymer chains, either in the backbone or as a side group, it can impart desirable characteristics such as enhanced solubility, improved thermal stability, or specific electronic properties. It is also investigated for use in specialty coatings to improve adhesion or confer anti-corrosive functions . The compound's mechanism of action in chemical reactions stems from its defined physicochemical properties. The nitrogen atom in the pyridine ring possesses a lone pair of electrons, conferring moderate basicity. While basic, it is weaker than aliphatic amines because the lone pair is part of the aromatic sextet, reducing its electron density and proton-accepting ability . This allows it to act as an organic base in various transformations, such as catalytic esterifications and condensation reactions . Furthermore, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic substitution reactions, enabling the introduction of new functional groups. The ethyl side chain on the 4-position is also a site for chemical modification and can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate, providing a route to other valuable pyridine derivatives . Physical & Chemical Data: - Molecular Formula: C 7 H 9 N - Molecular Weight: 107.15-107.16 g/mol - Boiling Point: 165-170 °C - Flash Point: 50-57 °C (Flammable liquid and vapor) - Density: 0.94 g/cm³ at 20°C - Solubility: Slightly soluble in water; miscible with common organic solvents like ethanol and diethyl ether Handling and Safety: this compound is an air-sensitive, flammable liquid . It causes skin and serious eye irritation . Appropriate personal protective equipment (PPE), including gloves and eye protection, is essential. It should be stored in a cool, dark place under inert gas . Disclaimer: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethylpyridine
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InChI

InChI=1S/C7H9N/c1-2-7-3-5-8-6-4-7/h3-6H,2H2,1H3
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InChI Key

VJXRKZJMGVSXPX-UHFFFAOYSA-N
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Canonical SMILES

CCC1=CC=NC=C1
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Molecular Formula

C7H9N
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DSSTOX Substance ID

DTXSID60873555
Record name 4-Ethylpyridine
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Molecular Weight

107.15 g/mol
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Physical Description

Liquid with an obnoxious odor; Turns brown if not pure; [Merck Index] Colorless to pale yellow liquid with an unpleasant odor; [Alfa Aesar MSDS]
Record name 4-Ethylpyridine
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Vapor Pressure

2.27 [mmHg]
Record name 4-Ethylpyridine
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CAS No.

536-75-4, 71077-16-2
Record name 4-Ethylpyridine
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Record name 4-ethylpyridine
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Foundational & Exploratory

4-Ethylpyridine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 4-Ethylpyridine (CAS Number: 536-75-4)

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic organic compound of significant interest in chemical synthesis and drug discovery. This document details its chemical and physical properties, provides a thorough experimental protocol for its synthesis, and explores its applications, particularly as a building block in the pharmaceutical industry. Safety and handling information are also included to ensure its proper use in a laboratory setting. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the utility and chemistry of this compound.

Introduction

This compound is an organic compound belonging to the pyridine (B92270) family, characterized by a pyridine ring substituted with an ethyl group at the fourth position.[1] Its unique chemical structure and reactivity make it a valuable intermediate in the synthesis of a variety of more complex molecules.[2] The nitrogen atom in the pyridine ring imparts basic properties to the molecule, allowing it to participate in a range of chemical reactions such as alkylation and acylation.[1] This versatility has led to its use in the synthesis of pharmaceuticals, agrochemicals, and as a ligand in coordination chemistry.[1][3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in experimental procedures.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 536-75-4[1]
Molecular Formula C₇H₉N[1]
Molecular Weight 107.15 g/mol [4]
Appearance Colorless to pale yellow liquid[3]
Odor Distinctive, unpleasant[3]
Boiling Point 168 °C (lit.)
Melting Point -91 °C[5]
Density 0.942 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.501 (lit.)
Solubility Soluble in organic solvents, sparingly soluble in water.[3][6]
pKa 5.87 (+1) (25°C)[3]
Flash Point 50 °C (122.0 °F) - closed cup

Synthesis of this compound

This compound can be synthesized through various methods. One of the most effective preparations involves the reaction of pyridine with acetic anhydride (B1165640) in the presence of zinc dust.[6]

Experimental Protocol: Synthesis from Pyridine and Acetic Anhydride

This protocol is adapted from a procedure published in Organic Syntheses.[7]

Materials and Equipment:

  • Pyridine (dry)

  • Acetic anhydride

  • Zinc dust (activated)

  • Acetic acid

  • 40% aqueous sodium hydroxide (B78521) solution

  • Solid potassium carbonate

  • Chloroform (B151607)

  • 5-L three-necked round-bottomed flask

  • Hershberg stirrer

  • Thermometer

  • Reflux condenser

  • Cooling bath (water)

  • Steam distillation apparatus

  • Separatory funnel

  • Fractional distillation column (e.g., Fenske-type)

Procedure:

  • Reaction Setup: In a 5-L three-necked round-bottomed flask equipped with a Hershberg stirrer and a thermometer, combine 1500 mL of acetic anhydride and 300 g (306 mL, 3.80 moles) of dry pyridine.

  • Addition of Zinc: Over a period of 3 hours, add 300 g (4.6 gram atoms) of activated zinc dust in small portions (5–10 g) while stirring. Maintain the reaction temperature between 25° and 30 °C, using a water bath for cooling as the reaction is exothermic. The reaction mixture will turn green after approximately 20 minutes.[7]

  • Addition of Acetic Acid and More Zinc: After the initial zinc addition, add 300 mL of acetic acid to the mixture and attach a reflux condenser to the flask. Add another 120 g (1.83 gram atoms) of zinc dust in small portions. The reaction may become vigorous. Reflux the mixture with stirring for 30 minutes.[7]

  • Final Zinc Addition and Reflux: Add a final portion of 180 g (2.75 gram atoms) of zinc dust all at once and continue to reflux for an additional 30 minutes.[7]

  • Work-up: Allow the flask to cool and transfer the contents to a larger flask. Cautiously neutralize the mixture with 2 L of a 40% aqueous sodium hydroxide solution.

  • Steam Distillation: Steam distill the mixture until approximately 3 L of distillate is collected. The distillate will separate into two layers.

  • Extraction: Saturate the distillate with 1.5–1.8 kg of solid potassium carbonate. Separate the organic layer. Extract the remaining aqueous layer twice with 150 mL portions of chloroform.[7]

  • Purification: Combine the organic layer and the chloroform extracts. Dry the combined organic phase and remove the chloroform by distillation. Fractionally distill the residue to obtain pure this compound, which has a boiling point of 163–165 °C at 760 mmHg.[7]

Synthesis Workflow Diagram

Synthesis_Workflow Pyridine Pyridine + Acetic Anhydride ReactionVessel Reaction Vessel (25-30°C) Pyridine->ReactionVessel Add Zinc Dust + Acetic Acid Neutralization Neutralization (40% NaOH) ReactionVessel->Neutralization SteamDistillation Steam Distillation Neutralization->SteamDistillation Extraction Extraction (K2CO3, Chloroform) SteamDistillation->Extraction Purification Fractional Distillation Extraction->Purification FinalProduct This compound Purification->FinalProduct

Caption: Synthesis workflow for this compound.

Applications in Drug Development and Research

This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds.[3] The pyridine scaffold is a common feature in many FDA-approved drugs, and its derivatives are known to exhibit a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.[8]

While specific drugs derived directly from this compound are not extensively detailed in publicly available literature, its role as a precursor is significant. For instance, it is known that this compound derivatives can modulate the affinity of ligands for nicotinic receptors in the brain.[1] This suggests potential applications in the development of therapeutics for neurological disorders.

Furthermore, pyridine derivatives are investigated for their potential as anticancer agents.[9] The structural features of these derivatives, such as the presence and position of substituents, can significantly influence their antiproliferative activity.[8] Research in this area often involves the synthesis of novel pyridine-containing molecules and their subsequent evaluation against various cancer cell lines.

In analytical chemistry, this compound is used to study the influence of counter-anion concentration on analyte retention in high-performance liquid chromatography (HPLC). It also participates in metal-ligand interactions, for example with Zn-porphyrin, which can be studied by mass spectrometry.[10]

Safety and Handling

This compound is a flammable liquid and vapor and should be handled with appropriate safety precautions.[11][12] It can cause skin and eye irritation and may cause respiratory irritation.[11]

Table 2: GHS Hazard Information for this compound

Hazard ClassCategory
Flammable liquids3
Skin corrosion/irritation2
Serious eye damage/eye irritation2
Specific target organ toxicity — single exposure (Respiratory tract irritation)3

Handling and Storage Recommendations:

  • Keep away from heat, sparks, open flames, and hot surfaces.[13]

  • Keep the container tightly closed in a dry and well-ventilated place.[12]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[14]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[13]

  • Store in a flammables area.[12]

Conclusion

This compound is a versatile chemical intermediate with significant applications in organic synthesis and drug discovery. Its well-defined chemical properties and reactivity make it a valuable tool for researchers. The detailed synthesis protocol provided in this guide offers a practical method for its preparation in a laboratory setting. As research into pyridine-based pharmaceuticals continues to expand, the importance of building blocks like this compound is likely to grow, paving the way for the development of new therapeutic agents.

References

A Comprehensive Technical Guide to the Physical Properties of 4-Ethylpyridine Liquid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties of 4-Ethylpyridine in its liquid state. The information is curated for professionals in research, scientific analysis, and drug development who require precise and reliable data for their work. This document summarizes key quantitative data in structured tables, outlines detailed experimental methodologies for property determination, and includes a visual representation of a general experimental workflow.

Core Physical Properties of this compound

This compound (C₇H₉N) is a colorless to pale yellow liquid with a distinct, pungent odor.[1] It is an organic compound belonging to the pyridine (B92270) family, with an ethyl group substituted at the fourth position of the pyridine ring.[1] This substitution influences its chemical reactivity and physical characteristics. The compound is soluble in organic solvents and shows limited solubility in water.[1]

Quantitative Data Summary

The following tables provide a consolidated summary of the key physical properties of this compound, compiled from various scientific sources.

PropertyValue
Molecular Formula C₇H₉N
Molecular Weight 107.15 g/mol [2]
Appearance Clear colorless to yellowish liquid
Odor Strong, unpleasant, pungent[1]
Physical ConstantReported Value(s)
Density 0.942 g/mL at 25 °C[3][4]
0.941 g/mL
0.928 g/cm³[5]
Boiling Point 168 °C at 760 mmHg[3][4]
164-170 °C at 760 mmHg[6][7]
169.999 °C at 760 mmHg[5]
Melting Point -91 °C[5][7]
Refractive Index (nD) 1.501 at 20 °C[3][4][7]
1.4990-1.5030 at 20 °C[8]
Viscosity Data not readily available in searches

Experimental Protocols for Property Determination

The following sections detail the standard experimental methodologies for determining the key physical properties of liquid compounds like this compound.

Density Measurement

The density of a liquid can be determined using several methods, with pycnometry and hydrometry being common laboratory techniques.[9]

a) Pycnometry: [9]

  • A clean, dry pycnometer (a glass flask with a precise volume) is weighed empty.

  • The pycnometer is then filled with the sample liquid (this compound), ensuring no air bubbles are present.

  • The filled pycnometer is brought to a constant temperature in a water bath.

  • The pycnometer is weighed again.

  • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

b) Hydrometry:

  • A sample of the liquid is placed in a graduated cylinder.

  • A hydrometer, a calibrated weighted glass float, is gently lowered into the liquid.

  • The density is read directly from the scale on the hydrometer at the point where the liquid surface meets the stem.

Boiling Point Determination

The boiling point of a liquid can be accurately measured using distillation or the Thiele tube method.

a) Distillation Method: [10]

  • A small volume (at least 5 mL) of this compound is placed in a distillation flask with a few boiling chips.

  • The flask is heated, and the vapor rises into a condenser.

  • A thermometer is positioned so that its bulb is just below the side arm of the distillation head, ensuring it measures the temperature of the vapor as it passes into the condenser.

  • The temperature at which the liquid is actively boiling and condensing, and the temperature reading on the thermometer stabilizes, is recorded as the boiling point. The barometric pressure should also be recorded.[10]

b) Thiele Tube Method: [10]

  • A small amount of the sample is placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed inside the test tube.

  • The test tube is attached to a thermometer and heated in a Thiele tube containing mineral oil.

  • As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • The heat is removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[10]

Melting Point Determination

For substances that are liquid at room temperature, the melting point (or freezing point) is determined by cooling the substance until it solidifies.

Capillary Method (for solidified sample): [11]

  • A small sample of this compound is frozen.

  • A small amount of the solid is introduced into a capillary tube.

  • The capillary tube is placed in a melting point apparatus, which slowly heats the sample.[12]

  • The temperature range from which the substance begins to melt until it is completely liquid is recorded as the melting point.

Refractive Index Measurement

The refractive index is a measure of how light bends as it passes through a substance and is a characteristic property. It is typically measured using a refractometer.[13]

Using a Digital Refractometer: [13]

  • The prism of the refractometer is cleaned and calibrated with a standard, usually distilled water.

  • A few drops of this compound are placed on the prism.

  • The instrument measures the critical angle of total internal reflection and digitally displays the refractive index. The temperature must be controlled and recorded as the refractive index is temperature-dependent.[13]

Viscosity Determination

Viscosity is the measure of a fluid's resistance to flow. Common methods for its determination include the use of a capillary viscometer or a falling sphere viscometer.[6][8]

a) Capillary Viscometer (Ostwald or Ubbelohde type): [8]

  • A known volume of this compound is introduced into the viscometer.

  • The liquid is drawn up through the capillary tube by suction.

  • The time taken for the liquid to flow between two marked points on the viscometer under the influence of gravity is measured.

  • The viscosity is calculated using the measured flow time, the density of the liquid, and the calibration constant of the viscometer.

b) Falling Sphere Viscometer: [6][8]

  • A sphere of known size and density is dropped into a tube containing this compound.

  • The time it takes for the sphere to fall a specific distance through the liquid is measured.

  • The viscosity is calculated based on the terminal velocity of the sphere, the densities of the sphere and the liquid, and the dimensions of the sphere and the tube.

Visualizing Experimental Workflow

The following diagram illustrates a general workflow for the determination of the physical properties of a liquid sample like this compound.

G General Workflow for Physical Property Determination of a Liquid cluster_prep Sample Preparation cluster_measurement Physical Property Measurement cluster_analysis Data Analysis and Reporting Sample Obtain this compound Sample Purity Assess Purity (e.g., GC/MS) Sample->Purity Density Density Determination (Pycnometer/Hydrometer) Purity->Density BoilingPoint Boiling Point Determination (Distillation/Thiele Tube) Purity->BoilingPoint MeltingPoint Melting Point Determination (Cooling/Capillary Method) Purity->MeltingPoint RefractiveIndex Refractive Index Measurement (Refractometer) Purity->RefractiveIndex Viscosity Viscosity Determination (Viscometer) Purity->Viscosity Record Record All Measurements and Conditions Density->Record BoilingPoint->Record MeltingPoint->Record RefractiveIndex->Record Viscosity->Record Compare Compare with Literature Values Record->Compare Report Generate Technical Report Compare->Report

Caption: General workflow for physical property determination.

References

An In-depth Technical Guide to 4-Ethylpyridine: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Ethylpyridine, its synthesis, and its applications, with a particular focus on its relevance in medicinal chemistry and drug development.

Chemical Structure and Identification

This compound is an organic compound featuring a pyridine (B92270) ring substituted with an ethyl group at the fourth position.

  • IUPAC Name: this compound

  • Chemical Formula: C₇H₉N[1]

  • Canonical SMILES: CCC1=CC=NC=C1

  • InChI Key: VJXRKZJMGVSXPX-UHFFFAOYSA-N

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

PropertyValueSource(s)
Molecular Weight 107.15 g/mol [2][3]
Appearance Colorless to pale yellow liquid[1]
Odor Obnoxious, unpleasant[3]
Melting Point -41 °C[4]
Boiling Point 167-170 °C[5]
Density 0.942 g/mL at 25 °C
Solubility in Water 34 g/L
pKa 5.87 (25 °C)
Flash Point 50 °C (closed cup)[6]

Synthesis of this compound

This compound can be synthesized through various methods. Two common laboratory-scale preparations are detailed below.

Synthesis from Pyridine, Acetic Anhydride (B1165640), and Zinc

This method involves the reaction of pyridine with acetic anhydride in the presence of zinc dust.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, combine 1500 mL of acetic anhydride and 300 g of dry pyridine.

  • Addition of Zinc: While stirring, add 300 g of zinc dust in small portions over 3 hours. Maintain the reaction temperature between 25-30 °C, using a water bath for cooling as the reaction is exothermic.

  • Reflux: After the initial zinc addition, add 300 mL of acetic acid to the mixture and attach a reflux condenser. Add another 120 g of zinc dust in small portions, followed by refluxing with stirring for 30 minutes. Finally, add a third portion of 180 g of zinc dust and continue to reflux for an additional 30 minutes.

  • Work-up: Cool the reaction mixture and cautiously neutralize it with a 40% aqueous solution of sodium hydroxide (B78521).

  • Purification: Steam distill the mixture and collect approximately 3 L of distillate. Saturate the distillate with solid potassium carbonate. Separate the organic layer and extract the aqueous layer with chloroform (B151607). Combine the organic layers and purify by fractional distillation.

Wolff-Kishner Reduction of 4-Acetylpyridine (B144475)

This reaction converts the carbonyl group of 4-acetylpyridine into a methylene (B1212753) group.

  • Hydrazone Formation: To a solution of 4-acetylpyridine (1 equivalent) in a high-boiling solvent such as diethylene glycol, add hydrazine (B178648) hydrate (B1144303) (2-4 equivalents). Heat the mixture to about 100 °C for 1 hour to form the hydrazone.

  • Reduction: Add a strong base, such as potassium hydroxide (6-10 equivalents), to the reaction mixture. Increase the temperature to 180-200 °C and reflux for 2-5 hours, or until the evolution of nitrogen gas ceases.

  • Work-up: Cool the reaction mixture to room temperature. Quench the reaction by adding a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent like diethyl ether.

  • Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can be further purified by distillation.

Chemical Reactivity

The chemical reactivity of this compound is influenced by the pyridine ring and the ethyl substituent.

Reactions at the Pyridine Ring
  • Nucleophilic Aromatic Substitution: The pyridine ring is electron-deficient and can undergo nucleophilic aromatic substitution, particularly at the C2 and C4 positions, especially if a good leaving group is present. The stability of the intermediate, where the negative charge can be delocalized onto the electronegative nitrogen atom, favors substitution at these positions.[7]

  • Electrophilic Aromatic Substitution: Electrophilic aromatic substitution on the pyridine ring is generally difficult due to the deactivating effect of the nitrogen atom.[8] Harsh reaction conditions are typically required, and substitution, when it occurs, is directed to the C3 position.

Reactions of the Ethyl Group
  • Oxidation: The ethyl group can be oxidized to an acetyl group or further to a carboxylic acid group (isonicotinic acid) using appropriate oxidizing agents. For instance, oxidation of 5-ethyl-2-methylpyridine (B142974) to 6-methylpyridyl-3-acetic acid has been demonstrated using Pseudomonas oleovorans.[9] The synthesis of isonicotinic acid, a precursor to the drug isoniazid (B1672263), can be achieved through the oxidation of 4-methylpyridine (B42270) (a related compound) using agents like nitric acid or through ammoxidation followed by hydrolysis.[10]

  • Free Radical Reactions: The benzylic-like protons on the carbon adjacent to the pyridine ring are susceptible to free radical abstraction, which can initiate further reactions at the ethyl group.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry 5 mm NMR tube. For ¹³C NMR, a higher concentration (50-100 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

  • Instrument Parameters (Typical for a 300 MHz spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single pulse (zg30)

      • Number of Scans (NS): 16-64

      • Spectral Width (SWH): ~15 ppm

      • Acquisition Time (AQ): ~3-4 seconds

      • Relaxation Delay (D1): 1-5 seconds

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled (zgpg30)

      • Number of Scans (NS): 1024 or more, depending on concentration

      • Spectral Width (SWH): ~220 ppm

      • Acquisition Time (AQ): ~1-2 seconds

      • Relaxation Delay (D1): 2-5 seconds

  • Referencing: The spectra are typically referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).[11]

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a small drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

  • Instrument Parameters:

    • Scan Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

  • Background Correction: A background spectrum of the clean, empty salt plates should be acquired and subtracted from the sample spectrum.

Applications in Drug Development

This compound and its derivatives are important building blocks in the synthesis of various pharmaceuticals.[1] A prominent example is its role as a precursor in the synthesis of isonicotinic acid, which is a key intermediate for the production of the anti-tuberculosis drug isoniazid.[12][13]

Isoniazid: A this compound-Derived Drug

Isoniazid is a first-line medication for the treatment of tuberculosis. It is a prodrug that is activated by the mycobacterial enzyme catalase-peroxidase (KatG).[14][15]

The activated form of isoniazid covalently binds to and inhibits the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the fatty acid synthase II (FAS-II) system of Mycobacterium tuberculosis.[14][15] This inhibition blocks the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall.[14][15] The disruption of mycolic acid synthesis leads to the loss of cell wall integrity and ultimately, bacterial cell death.[14]

Isoniazid_Mechanism Isoniazid Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) Isoniazid->KatG Activation Activated_Isoniazid Activated Isoniazid (Isonicotinoyl Radical) KatG->Activated_Isoniazid InhA InhA (Enoyl-ACP Reductase) Activated_Isoniazid->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Catalyzes InhA->Mycolic_Acid_Synthesis Blocks Cell_Wall_Integrity Mycobacterial Cell Wall Integrity Mycolic_Acid_Synthesis->Cell_Wall_Integrity Maintains Bacterial_Cell_Death Bacterial Cell Death Cell_Wall_Integrity->Bacterial_Cell_Death Disruption leads to Isoniazid_Synthesis Start This compound Oxidation Oxidation (e.g., with HNO₃ or ammoxidation/hydrolysis) Start->Oxidation Intermediate Isonicotinic Acid Oxidation->Intermediate Reaction Reaction with Hydrazine Hydrate Intermediate->Reaction Product Isoniazid Reaction->Product

References

A Technical Guide to the Solubility of 4-Ethylpyridine in Water and Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-ethylpyridine (B106801), a heterocyclic organic compound pertinent to various fields, including pharmaceutical and materials science. This document compiles available quantitative and qualitative solubility data, details standardized experimental protocols for solubility determination, and presents visualized workflows to aid in experimental design.

Core Concepts in Solubility

The solubility of a substance is its property to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of this compound is dictated by its molecular structure: a polar pyridine (B92270) ring and a nonpolar ethyl group. The nitrogen atom in the pyridine ring can participate in hydrogen bonding with protic solvents, while the ethyl group contributes to its solubility in nonpolar organic solvents. This amphiphilic nature results in a nuanced solubility profile. As a polar organic compound, this compound is generally more soluble in polar solvents.[1] The ethyl group imparts some hydrophobic character, which can limit its solubility in highly polar solutions.[1] Like many organic compounds, the solubility of this compound is expected to increase with temperature.[1]

Quantitative Solubility Data

Precise solubility data is crucial for applications such as reaction optimization, purification, and formulation development. The following tables summarize the available quantitative solubility data for this compound.

Solubility in Water

This compound and water are partially miscible. Below a certain temperature, they form two liquid phases, one rich in this compound and the other rich in water. The mutual solubility is temperature-dependent.

One source indicates a solubility of approximately 34 g/L at 20°C.[2] However, a comprehensive study on the mutual solubility of this compound and water provides more detailed data across a range of temperatures.

Table 1: Mutual Solubility of this compound and Water [3]

Temperature (°C)Solubility of this compound in Water ( g/100 g solution)Solubility of Water in this compound ( g/100 g solution)
0.0Not Reported37.2
10.0Not Reported32.8
20.0Not Reported29.6
30.0Not Reported28.8
40.0Not Reported26.2
50.0Not Reported24.4
60.0Not Reported22.6
70.0Not Reported21.8
80.0Not Reported21.0
90.0Not Reported20.8

Note: The original data was presented as mass percent of water in the this compound-rich phase. Data for the solubility of this compound in the water-rich phase was not available in the snippet.

Solubility in Organic Solvents

Quantitative solubility data for this compound in a range of organic solvents is not widely available in the public literature. However, qualitative descriptions consistently indicate its miscibility with many common organic solvents.

Table 2: Qualitative Solubility of this compound in Organic Solvents

SolventQualitative Solubility DescriptionCitations
AlcoholsSoluble[1][4]
EtherSoluble[4]

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires standardized experimental procedures. The following are detailed methodologies for key experiments.

Method 1: Isothermal Shake-Flask Method for Solid/Liquid Solubility

This method is a gold standard for determining the equilibrium solubility of a compound in a solvent at a controlled temperature.

Objective: To determine the mass of a solute that dissolves in a specific volume of a solvent at a constant temperature to form a saturated solution.

Materials:

  • This compound

  • Solvent of interest

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Calibrated thermometer

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed flask. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

  • Equilibration: Place the sealed flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 298.15 K / 25 °C). Agitate the mixture for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Cease agitation and allow the undissolved solid to settle. Maintain the temperature of the flask.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the clear, saturated supernatant using a pre-warmed/cooled syringe to avoid temperature-induced precipitation. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask.

  • Quantification: Determine the mass of the collected filtrate and then evaporate the solvent under controlled conditions to obtain the mass of the dissolved this compound. Alternatively, quantify the concentration of this compound in the filtrate using a suitable analytical technique like HPLC or UV-Vis spectroscopy with a pre-established calibration curve.

  • Calculation: Express the solubility in desired units, such as g/100 mL, mol/L, or mole fraction.

G Workflow for Isothermal Shake-Flask Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis cluster_result Result A Add excess solute to known volume of solvent B Agitate at constant temperature (24-72 hours) A->B C Cease agitation, allow to settle B->C D Withdraw and filter supernatant C->D E Quantify solute concentration (Gravimetric/HPLC/UV-Vis) D->E F Calculate solubility E->F

Caption: Workflow for experimental solubility determination.

Method 2: Determination of Mutual Solubility of Partially Miscible Liquids

This method is used to construct a phase diagram for two liquids, like this compound and water, that are not completely miscible at all temperatures and compositions.

Objective: To determine the temperatures at which different compositions of two partially miscible liquids become homogeneous.

Materials:

  • This compound

  • Water

  • A series of sealable glass tubes or vials

  • Heating/cooling bath with a temperature controller and a viewing window

  • Calibrated thermometer or temperature probe

  • Magnetic stirrer and stir bars

Procedure:

  • Preparation of Samples: Prepare a series of samples with varying compositions of this compound and water by weight in sealable glass tubes.

  • Heating and Observation: Place a tube in the bath and begin heating while stirring. Observe the mixture for the temperature at which the turbidity disappears, indicating the formation of a single liquid phase. Record this temperature.

  • Cooling and Observation: Slowly cool the tube while continuing to stir. Observe and record the temperature at which the solution becomes turbid again, indicating phase separation.

  • Data Averaging: For each composition, the temperatures of dissolution and phase separation should be close. Average these two temperatures.

  • Plotting the Phase Diagram: Plot the average temperature versus the weight percentage of this compound. The resulting curve is the mutual solubility curve. The peak of this curve represents the critical solution temperature.

G Workflow for Mutual Solubility Determination cluster_prep Sample Preparation cluster_heating Heating Cycle cluster_cooling Cooling Cycle cluster_analysis Data Analysis A Prepare sealed tubes with varying compositions of This compound and water B Heat sample while stirring A->B C Record temperature of homogenization (clear point) B->C D Cool sample while stirring C->D E Record temperature of phase separation (cloud point) D->E F Average clear and cloud point temperatures E->F G Plot temperature vs. composition F->G H Determine mutual solubility curve and critical solution temperature G->H

Caption: Workflow for mutual solubility determination.

Conclusion

This technical guide has synthesized the available data on the solubility of this compound in water and organic solvents. While comprehensive quantitative data for its solubility in various organic solvents is lacking in readily accessible literature, its qualitative miscibility with polar organic solvents is well-established. The detailed mutual solubility data in water provides valuable insight for aqueous-based applications. The provided experimental protocols offer a standardized approach for researchers to determine the solubility of this compound in specific solvents of interest, enabling more precise control over experimental conditions in research and development.

References

Technical Guide: Physicochemical Properties of 4-Ethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the boiling point and density of 4-Ethylpyridine. The information is curated for researchers, scientists, and professionals in drug development, offering precise data, detailed experimental methodologies, and logical visualizations to support laboratory work and theoretical analysis.

Core Physicochemical Data of this compound

This compound is a pyridine (B92270) derivative with the chemical formula C₇H₉N. It is a colorless to pale yellow liquid with a distinct, unpleasant odor.[1] The ethyl group at the fourth position of the pyridine ring influences its chemical and physical properties.[1] Below is a summary of its key physical properties.

Boiling Point and Density

The boiling point and density are critical parameters for the purification, handling, and application of this compound in various chemical syntheses. The data presented in the following tables are compiled from multiple sources.

Table 1: Boiling Point of this compound

Boiling Point (°C)Pressure (mmHg)Source Citation
168760[2][3][4]
164 - 170760[5][6]
169.999760[7]
169.6 - 170.0750[8]
163 - 165760

Table 2: Density of this compound

Density (g/mL)Temperature (°C)Source Citation
0.94225[2][3][4][5]
0.940422[8]
0.928Not Specified[7]
0.910Not Specified

Experimental Protocols for Property Determination

While specific experimental details for the cited values for this compound are not publicly available, this section outlines standardized and widely accepted methodologies for determining the boiling point and density of organic liquids.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[5] A common and effective method for this determination is the capillary tube method.

Apparatus:

  • Thiele tube or oil bath

  • Thermometer (calibrated)

  • Capillary tube (sealed at one end)

  • Small test tube (fusion tube)

  • Heating source (e.g., Bunsen burner or heating mantle)

  • Liquid paraffin (B1166041) or other suitable heating medium

Procedure:

  • A small amount of the liquid sample (a few milliliters) is placed into the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

  • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is then immersed in a Thiele tube or an oil bath filled with a heating medium like liquid paraffin.

  • The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heating is stopped when a continuous stream of bubbles is observed.

  • The liquid is allowed to cool, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

Determination of Density

The density of a liquid is its mass per unit volume. A straightforward and accurate method involves the use of a pycnometer or, for a less rigorous measurement, a graduated cylinder and a balance.

Apparatus:

  • Pycnometer (for high accuracy) or a graduated cylinder

  • Analytical balance

  • Thermometer

Procedure:

  • The mass of a clean, dry, and empty pycnometer or graduated cylinder is accurately measured using an analytical balance.

  • The vessel is then filled with the liquid sample up to a calibrated mark (for a pycnometer) or a specific volume is added (to a graduated cylinder).

  • The mass of the vessel containing the liquid is measured.

  • The temperature of the liquid is recorded as density is temperature-dependent.

  • The mass of the liquid is calculated by subtracting the mass of the empty vessel from the mass of the filled vessel.

  • The density is then calculated by dividing the mass of the liquid by its volume.

Visualized Workflows and Concepts

To further elucidate the experimental and theoretical aspects, the following diagrams are provided.

G cluster_0 Experimental Workflow: Physical Property Determination A Sample Preparation (this compound) B Boiling Point Determination (Capillary Method) A->B C Density Measurement (Pycnometer/Gravimetric) A->C D Data Recording (Temperature, Mass, Volume) B->D C->D E Calculation & Analysis D->E F Final Property Values E->F

Caption: Experimental workflow for determining physical properties.

G cluster_1 Conceptual Relationship: Intermolecular Forces and Boiling Point IMF Strength of Intermolecular Forces (e.g., van der Waals, dipole-dipole) Energy Energy Required to Overcome Forces IMF->Energy determines BP Boiling Point Energy->BP correlates with

Caption: Intermolecular forces and their effect on boiling point.

References

Spectroscopic Data for 4-Ethylpyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 4-Ethylpyridine. The information is presented in a structured format to facilitate its use in research, quality control, and drug development applications. Detailed experimental protocols for acquiring such spectra are also outlined.

Spectroscopic Data

The following sections present the ¹H NMR, ¹³C NMR, and FT-IR data for this compound. The data is organized into tables for clarity and ease of comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
8.51Doublet2HH-2, H-6
7.12Doublet2HH-3, H-5
2.64Quartet2H-CH₂-
1.23Triplet3H-CH₃

Solvent: Chloroform-d (CDCl₃)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments within the this compound molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (ppm)Assignment
150.0C-4
149.7C-2, C-6
123.8C-3, C-5
28.9-CH₂-
15.2-CH₃

Solvent: Chloroform-d (CDCl₃)

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound shows characteristic absorption bands corresponding to the vibrational frequencies of its functional groups.

Table 3: FT-IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3028MediumAromatic C-H Stretch
2970StrongAliphatic C-H Stretch (asymmetric)
2934MediumAliphatic C-H Stretch (symmetric)
2875MediumAliphatic C-H Stretch (symmetric)
1604StrongC=C Stretch (aromatic ring)
1559MediumC=C Stretch (aromatic ring)
1417StrongC-H Bend (in-plane)
1069MediumC-C Stretch
823StrongC-H Bend (out-of-plane, para-disubstituted)

Sample Preparation: Neat (liquid film)

Experimental Protocols

The following are generalized experimental protocols for obtaining high-quality NMR and IR spectra of liquid samples such as this compound.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

    • Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

    • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

    • If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette during transfer.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into a spinner turbine and adjust the depth according to the spectrometer's requirements.

    • Place the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

    • Set the appropriate acquisition parameters for either ¹H or ¹³C NMR, including the number of scans, pulse width, and acquisition time.

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the spectrum.

    • Phase the spectrum to ensure all peaks are in the positive phase.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., 7.26 ppm for CDCl₃ in ¹H NMR; 77.16 ppm for CDCl₃ in ¹³C NMR) or an internal standard like tetramethylsilane (B1202638) (TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the peak multiplicities (singlet, doublet, triplet, etc.) and coupling constants in the ¹H NMR spectrum to deduce proton connectivity.

Infrared (IR) Spectroscopy (FT-IR)
  • Sample Preparation (Neat Liquid/Thin Film):

    • Ensure the ATR (Attenuated Total Reflectance) crystal or salt plates (e.g., NaCl or KBr) of the FT-IR spectrometer are clean. Clean with a suitable solvent (e.g., isopropanol (B130326) or acetone) and allow it to fully evaporate.

    • For the ATR method, place a single drop of this compound directly onto the crystal.

    • For the transmission method using salt plates, place a drop of the sample on one plate and carefully place the second plate on top to create a thin, uniform liquid film without air bubbles.

  • Instrument Setup and Data Acquisition:

    • Place the ATR accessory with the sample or the prepared salt plates into the sample compartment of the FT-IR spectrometer.

    • Collect a background spectrum of the empty, clean ATR crystal or clean salt plates. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

    • Collect the sample spectrum. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The instrument software will automatically perform a Fourier transform on the interferogram to generate the infrared spectrum.

    • The spectrum is typically displayed as percent transmittance or absorbance versus wavenumber (cm⁻¹).

    • Identify the major absorption bands and record their wavenumbers.

    • Correlate the observed absorption bands with known vibrational frequencies of functional groups to confirm the structure of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid sample like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis of this compound cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_proc Data Processing & Analysis Sample This compound Sample Dissolve Dissolve in Deuterated Solvent (NMR) or use Neat (IR) Sample->Dissolve Transfer Transfer to NMR Tube or IR Plate/ATR Dissolve->Transfer Instrument Place in Spectrometer (NMR or IR) Transfer->Instrument Setup Instrument Setup (Lock, Shim, Background) Instrument->Setup Acquire Acquire Data (FID or Interferogram) Setup->Acquire Process Fourier Transform Acquire->Process Calibrate Phase & Calibrate Process->Calibrate Analyze Analyze Spectrum (Chemical Shifts, Peaks) Calibrate->Analyze Interpret Structural Interpretation Analyze->Interpret Final_Report Final_Report Interpret->Final_Report Generate Report

Caption: Workflow of Spectroscopic Analysis.

4-Ethylpyridine: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety data and handling precautions for 4-Ethylpyridine (CAS No. 536-75-4). The information is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to handle this chemical safely in a laboratory and manufacturing environment.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a strong, unpleasant, or obnoxious odor.[1][2][3][4] It is a member of the pyridine (B92270) family and is used in the synthesis of pharmaceuticals, agrochemicals, and as a building block in organic chemistry.[1][4] The key physical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₇H₉N[1][4][5]
Molecular Weight 107.15 g/mol [2][3][5]
Appearance Clear colorless to yellowish liquid[1][5]
Odor Strong, unpleasant, obnoxious[1][2][3]
Boiling Point 164 - 170 °C (327.2 - 338 °F) @ 760 mmHg[5][6][7]
Melting Point -91 °C (-131.8 °F)[6][7]
Flash Point 47 °C (116.6 °F) - 50 °C (122 °F) (closed cup)[6][8]
Density 0.942 g/mL at 25 °C[5]
Vapor Pressure 0.5 mbar @ 20 °C; 2.27 mmHg @ 25 °C[3][6][9]
Vapor Density 3.69[6]
Water Solubility 34 g/L; Sparingly soluble[1][2]
Refractive Index n20/D 1.501[5]
pH 10 (10% aqueous solution)[6]

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[6] It is a flammable liquid and vapor.[3][8] The primary health hazards include acute toxicity if swallowed, in contact with skin, or if inhaled.[6] It causes skin and serious eye irritation and may cause respiratory irritation.[3][8]

GHS Hazard Statements:

  • H226: Flammable liquid and vapor.[3][8]

  • H302 + H332: Harmful if swallowed or if inhaled.

  • H311: Toxic in contact with skin.

  • H315: Causes skin irritation.[3][8]

  • H319: Causes serious eye irritation.[3][8]

  • H335: May cause respiratory irritation.[3]

Safe Handling and Storage Protocols

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Handling
  • Ventilation: Handle only in a well-ventilated area, preferably in a chemical fume hood.[6][10]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves (chemical-resistant), and eye/face protection (safety goggles and face shield).[1][8] Refer to the PPE workflow diagram below.

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[6][10][11] Use non-sparking tools and explosion-proof equipment.[6][10]

  • Static Discharge: Take precautionary measures against static discharge.[6][10] Ground and bond containers and receiving equipment.[10]

  • Personal Hygiene: Do not eat, drink, or smoke when using this product.[10] Wash hands thoroughly after handling.[10]

Storage
  • Container: Keep the container tightly closed in a dry and well-ventilated place.[6][10][11]

  • Conditions: Store in a cool, dry, and well-ventilated area designated for flammable liquids.[1][6][10] Store locked up.[6][10]

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[6]

Emergency Procedures

First-Aid Measures
  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[6][10][12]

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention.[6][12]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[6][11][12]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately.[6][10][11][12]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[6][12] Water mist may be used to cool closed containers.[6]

  • Specific Hazards: Flammable liquid. Vapors are heavier than air and may travel to a source of ignition and flash back.[12] Containers may explode when heated.[6][12]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Accidental Release Measures
  • Personal Precautions: Remove all sources of ignition.[6][11] Ensure adequate ventilation.[11] Avoid contact with skin, eyes, and clothing.[6]

  • Environmental Precautions: Do not let the product enter drains.

  • Containment and Cleanup: Soak up with inert absorbent material (e.g., sand, silica (B1680970) gel, universal binder) and dispose of as hazardous waste.[6][11][12] Use spark-proof tools and explosion-proof equipment.[6][11]

Experimental Protocols

Detailed experimental protocols involving this compound should always be conducted in accordance with institutional safety guidelines and a thorough risk assessment. The following is a generalized workflow for handling this chemical in a research setting.

experimental_workflow Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling & Reaction cluster_cleanup Post-Procedure prep_sds Review SDS and Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_setup Prepare Well-Ventilated Work Area (Fume Hood) prep_ppe->prep_setup handle_measure Measure and Dispense Using Grounded Equipment prep_setup->handle_measure handle_reaction Conduct Reaction Under Inert Atmosphere (if required) handle_measure->handle_reaction handle_monitor Monitor Reaction Parameters handle_reaction->handle_monitor cleanup_quench Quench Reaction and Work-Up Safely handle_monitor->cleanup_quench cleanup_waste Segregate and Dispose of Chemical Waste Properly cleanup_quench->cleanup_waste cleanup_decon Decontaminate Glassware and Work Surfaces cleanup_waste->cleanup_decon cleanup_ppe Remove and Dispose of Contaminated PPE cleanup_decon->cleanup_ppe

Caption: A generalized workflow for safely handling this compound in a laboratory setting.

Personal Protective Equipment (PPE) Logic

The selection of appropriate PPE is paramount when working with this compound. The following diagram illustrates the decision-making process for selecting the correct level of protection.

ppe_selection_logic PPE Selection Logic for this compound cluster_respiratory Respiratory Protection cluster_skin_eye Skin and Eye Protection start Assess Potential Exposure resp_check Is ventilation adequate and exposure below limits? start->resp_check skin_contact Potential for skin/eye contact? start->skin_contact resp_apr Use Air-Purifying Respirator with appropriate cartridges. resp_check->resp_apr Yes resp_scba Use Self-Contained Breathing Apparatus (SCBA). resp_check->resp_scba No skin_ppe Wear chemical-resistant gloves, lab coat, and safety goggles. skin_contact->skin_ppe Low skin_full Wear chemical-resistant gloves, apron/coveralls, and face shield in addition to goggles. skin_contact->skin_full High

Caption: A decision tree for selecting appropriate PPE when handling this compound.

This guide is intended as a summary of safety information. Always refer to the most current Safety Data Sheet (SDS) provided by the manufacturer before handling this compound and adhere to all institutional and regulatory safety protocols.

References

An In-depth Technical Guide to the Discovery and Synthesis of 4-Ethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethylpyridine, a significant heterocyclic compound, serves as a crucial building block in the synthesis of various pharmaceuticals and agrochemicals. Its discovery dates back to the early 20th century, with initial preparations paving the way for more sophisticated and efficient synthetic routes. This technical guide provides a comprehensive overview of the historical and modern methods for the synthesis of this compound, complete with detailed experimental protocols, comparative quantitative data, and mechanistic diagrams to facilitate a deeper understanding for researchers and professionals in drug development and chemical synthesis.

Introduction and Historical Context

This compound (C₇H₉N) was first reported in a German patent by Dohrn and Horsters in 1924.[1] It was later identified as a component of California petroleum in 1943.[1] Early synthetic endeavors were foundational, often characterized by harsh reaction conditions and modest yields. One of the earliest methods involved the thermal rearrangement of N-ethylpyridinium iodide at high temperatures.[2] Another significant early contribution was the Ladenburg synthesis, which involved heating pyridine (B92270) with an alkyl halide, such as ethyl iodide, in a sealed tube.[2] These pioneering efforts laid the groundwork for the development of more practical and scalable synthetic methodologies.

Key Synthetic Methodologies

The synthesis of this compound has evolved significantly, with modern methods offering improved yields, regioselectivity, and milder reaction conditions. This section details the experimental protocols for key historical and contemporary synthetic routes.

Historical Synthesis: The Frank and Smith Method

A well-documented and historically significant method for preparing this compound involves the reaction of pyridine with acetic anhydride (B1165640) in the presence of zinc dust. This method, detailed by Frank and Smith in Organic Syntheses, remains a valuable reference.[2]

Experimental Protocol:

  • Reaction Setup: In a 3-liter, three-necked round-bottomed flask equipped with a mechanical stirrer and a thermometer, place 1500 mL of acetic anhydride and 300 g (3.80 moles) of dry pyridine.

  • Addition of Zinc: While stirring, add 300 g (4.6 gram-atoms) of activated zinc dust in small portions over 3 hours. Maintain the reaction temperature between 25°C and 30°C, using a water bath for cooling as the reaction is exothermic.

  • Addition of Acetic Acid and Further Zinc: After the initial zinc addition, add 300 mL of acetic acid to the flask and attach a reflux condenser. Then, add another 120 g (1.83 gram-atoms) of zinc dust in portions, followed by refluxing for 30 minutes. Finally, add a third portion of 180 g (2.75 gram-atoms) of zinc dust and continue refluxing for an additional 30 minutes.

  • Work-up and Isolation: Allow the reaction mixture to cool and then transfer it to a 5-liter flask. Cautiously neutralize the mixture with approximately 2 liters of a 40% aqueous sodium hydroxide (B78521) solution.

  • Steam Distillation: Steam distill the mixture until about 3 liters of distillate are collected. Saturate the distillate with 1.5-1.8 kg of solid potassium carbonate.

  • Extraction and Purification: Separate the organic layer. Extract the aqueous layer twice with 150 mL portions of chloroform (B151607). Combine the organic layers and the chloroform extracts.

  • Fractional Distillation: Remove the chloroform by distillation at atmospheric pressure. Fractionally distill the residue to obtain this compound.

Quantitative Data:

ParameterValue
Yield33-38%
Boiling Point163-165°C
Refractive Index (n²⁰D)1.5010
Modern Synthesis: The Minisci Reaction for C-4 Alkylation

The Minisci reaction is a powerful tool for the direct alkylation of electron-deficient heterocycles, proceeding via a radical mechanism.[3] To achieve regioselectivity for the C-4 position and prevent the formation of the C-2 isomer, a blocking group strategy is often employed.[4] This method allows for the efficient synthesis of 4-alkylpyridines under relatively mild conditions.

Experimental Protocol (Adapted for this compound):

  • Blocking Group Installation (General Procedure): React pyridine with a suitable reagent, such as a maleate-derived compound, to form a pyridinium (B92312) salt that sterically hinders the C-2 and C-6 positions.

  • Minisci Reaction:

    • To a stirred solution of the pyridinium salt (1 equivalent) in a mixture of dichloroethane and water (1:1), add propanoic acid (2 equivalents) as the ethyl radical precursor, silver nitrate (B79036) (AgNO₃, 20 mol%), and ammonium (B1175870) persulfate ((NH₄)₂S₂O₈, 2 equivalents).[4][5]

    • Heat the biphasic mixture at 50°C for 2 hours.[4][5]

  • Deprotection: After the reaction is complete, add a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the crude reaction mixture to remove the blocking group.[4]

  • Work-up and Purification: Perform a standard aqueous work-up, extract the product with an organic solvent, and purify by column chromatography to yield this compound.

Quantitative Data (Representative for C-4 Alkylation via Minisci Reaction):

ParameterValue
Regioselectivity>95% for C-4
YieldGenerally moderate to good
Catalytic C-4 Alkylation

Modern catalytic methods offer highly selective routes to 4-alkylpyridines. Nickel- and cobalt-based catalysts have shown significant promise in this area.

Nickel-Catalyzed C-4 Alkylation (Conceptual Protocol):

A nickel/Lewis acid cooperative catalytic system can achieve the direct C-4 selective addition of pyridine to alkenes.[6] For the synthesis of this compound, ethene would be the required alkene.

  • Catalyst System: A nickel catalyst, often with an N-heterocyclic carbene (NHC) ligand, is used in conjunction with a Lewis acid co-catalyst.

  • Reaction Conditions: The reaction would involve bubbling ethene gas through a solution of pyridine containing the nickel catalyst and Lewis acid under optimized temperature and pressure.

  • Work-up and Purification: Following the reaction, the catalyst would be removed, and the product would be isolated and purified using standard techniques.

Cobalt-Catalyzed [2+2+2] Cycloaddition (Conceptual Protocol):

The [2+2+2] cycloaddition of alkynes and nitriles, catalyzed by cobalt complexes, is an atom-economical method for pyridine synthesis.[7][8] To synthesize this compound, this would conceptually involve the reaction of two molecules of acetylene (B1199291) with propionitrile (B127096).

  • Catalyst Activation: An air-stable Co(III) precatalyst is reduced in situ to the active Co(I) species.[7][8]

  • Cycloaddition: Acetylene gas is passed through a solution of propionitrile containing the activated cobalt catalyst under controlled temperature and pressure.

  • Product Isolation: After the reaction, the catalyst is separated, and this compound is isolated and purified.

Quantitative Data (General for Catalytic Methods):

ParameterValue
RegioselectivityHigh for C-4
YieldModerate to good
Catalytic EfficiencyHigh turnover numbers are possible

Mechanistic Pathways and Visualizations

Understanding the underlying reaction mechanisms is crucial for optimizing synthetic routes and developing new methodologies.

Frank and Smith Synthesis Pathway

The reaction of pyridine with acetic anhydride and zinc is believed to proceed through a series of intermediates involving the formation of a dihydropyridine (B1217469) derivative, which is then ethylated.

Frank_Smith_Synthesis Pyridine Pyridine Intermediate1 N-Acetylpyridinium Pyridine->Intermediate1 + Ac₂O Ac2O_Zn Acetic Anhydride, Zn Intermediate2 1,4-Dihydropyridine Derivative Intermediate1->Intermediate2 + Zn, + H⁺ Protonation Protonation Intermediate2->Protonation Elimination Elimination of Acetic Acid Protonation->Elimination Product This compound Elimination->Product

Caption: Proposed reaction pathway for the Frank and Smith synthesis of this compound.

Minisci Reaction Mechanism

The Minisci reaction proceeds via a radical mechanism. An ethyl radical is generated from propanoic acid through oxidative decarboxylation, which then attacks the protonated pyridine ring.

Minisci_Reaction Propanoic_Acid Propanoic Acid Ethyl_Radical Ethyl Radical (CH₃CH₂•) Propanoic_Acid->Ethyl_Radical - CO₂, - H⁺ Oxidant Ag⁺, (NH₄)₂S₂O₈ Radical_Adduct Radical Adduct Ethyl_Radical->Radical_Adduct + Pyridine-H⁺ Pyridine_H Protonated Pyridine Oxidation Oxidation Radical_Adduct->Oxidation Product This compound Oxidation->Product - H⁺

Caption: General mechanism of the Minisci reaction for the synthesis of this compound.

Nickel-Catalyzed C-4 Alkylation Catalytic Cycle

The nickel-catalyzed reaction is thought to involve a catalytic cycle with oxidative addition, migratory insertion, and reductive elimination steps.

Ni_Catalyzed_Alkylation Ni0 Ni(0)Lₙ Ni_Complex Ni(0)-Pyridine-Ethene Complex Ni0->Ni_Complex + Pyridine, + Ethene Pyridine_Ethene Pyridine, Ethene Oxidative_Addition Oxidative Addition Ni_Complex->Oxidative_Addition Ni_Hydride Ni(II)-H Oxidative_Addition->Ni_Hydride Migratory_Insertion Migratory Insertion Ni_Hydride->Migratory_Insertion Ni_Ethyl Ni(II)-Ethyl Migratory_Insertion->Ni_Ethyl Reductive_Elimination Reductive Elimination Ni_Ethyl->Reductive_Elimination Reductive_Elimination->Ni0 releases Product Product This compound Reductive_Elimination->Product

Caption: Conceptual catalytic cycle for the nickel-catalyzed C-4 alkylation of pyridine with ethene.

Conclusion

The synthesis of this compound has progressed from classical, often low-yielding methods to highly efficient and selective modern catalytic and radical-based approaches. For researchers and professionals in drug development, the choice of synthetic route will depend on factors such as scale, cost, and the need for regiochemical purity. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for the practical application and further development of synthetic strategies for this important heterocyclic building block.

References

Basic Reactivity of the Pyridine Ring in 4-Ethylpyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental reactivity of the pyridine (B92270) ring in 4-ethylpyridine (B106801). The document delves into the core principles governing its basicity, electrophilic and nucleophilic substitution reactions, and reactions involving the ethyl side chain. Detailed experimental protocols for key transformations are provided, and quantitative data is summarized for comparative analysis. Reaction mechanisms and experimental workflows are visually represented to facilitate a deeper understanding of the chemical behavior of this important heterocyclic compound.

Introduction

This compound is a heterocyclic aromatic compound belonging to the pyridine family.[1] It is characterized by a six-membered ring containing five carbon atoms and one nitrogen atom, with an ethyl group substituted at the 4-position.[1] The lone pair of electrons on the nitrogen atom and the electron-donating nature of the ethyl group significantly influence the reactivity of the pyridine ring, making it a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[2][3] This guide explores the fundamental aspects of its chemical reactivity.

Physicochemical Properties and Basicity

This compound is a colorless to pale yellow liquid with a characteristic unpleasant odor.[2] The presence of the nitrogen atom with its lone pair of electrons confers basic properties to the molecule.[1] The basicity is a critical parameter that dictates its behavior in acid-catalyzed reactions and its ability to act as a ligand.

Quantitative Data on Basicity

The basicity of this compound is quantified by the pKa of its conjugate acid, the 4-ethylpyridinium ion.

CompoundpKa of Conjugate AcidReference
Pyridine5.2[4]
This compound6.02[5]

The ethyl group at the 4-position is an electron-donating group, which increases the electron density on the nitrogen atom, making this compound more basic than pyridine.

Reactivity of the Pyridine Ring

The pyridine ring in this compound exhibits a rich and diverse reactivity profile, undergoing both electrophilic and nucleophilic substitution reactions, as well as reactions at the nitrogen atom.

Electrophilic Aromatic Substitution

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. The nitrogen atom and its conjugate acid (under acidic conditions) strongly deactivate the ring. Electrophilic attack occurs preferentially at the 3- and 5-positions, as the intermediate carbocations are less destabilized compared to attack at the 2-, 4-, and 6-positions.

Nitration of the pyridine ring requires harsh reaction conditions. A common method involves the use of nitric acid in the presence of a strong acid or anhydride (B1165640).

Experimental Protocol: General Procedure for the Nitration of Pyridines [6]

  • Materials: Pyridine derivative, nitric acid, trifluoroacetic anhydride.

  • Procedure:

    • In a round-bottom flask, cool trifluoroacetic anhydride in an ice bath.

    • Slowly add the pyridine derivative to the cooled anhydride with stirring.

    • To this mixture, add a solution of nitric acid in trifluoroacetic anhydride dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate).

    • Extract the product with an organic solvent (e.g., dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Note: This is a general procedure and the specific conditions (temperature, reaction time, and purification method) may need to be optimized for this compound.

Quantitative Data: Nitration of Substituted Pyridines [7]

SubstrateProductYield (%)
Pyridine3-Nitropyridine22
4-Methylpyridine4-Methyl-3-nitropyridine78

Based on the data for 4-methylpyridine, the nitration of this compound is expected to yield primarily 4-ethyl-3-nitropyridine.

Direct sulfonation of the pyridine ring is often challenging. However, C-H functionalization at the benzylic position of the ethyl group can be achieved under specific conditions. A study on the C-sulfonylation of 4-alkylpyridines has shown that this compound can react with aryl sulfonyl chlorides.[8]

Experimental Protocol: C-Sulfonylation of this compound [8]

  • Materials: this compound, aryl sulfonyl chloride (e.g., tosyl chloride), triethylamine (B128534) (Et3N), 4-(dimethylamino)pyridine (DMAP), chloroform (B151607) (CHCl3).

  • Procedure:

    • To a solution of this compound (1.0 equiv) and triethylamine (3.0 equiv) in chloroform, add the aryl sulfonyl chloride (2.5 equiv).

    • Add a catalytic amount of DMAP (0.1 equiv).

    • Stir the reaction mixture at room temperature for the specified time (e.g., 4 hours).

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by column chromatography.

Quantitative Data: C-Sulfonylation of this compound [8]

Aryl Sulfonyl ChlorideProductYield (%)
Tosyl chloride1-(Tosyl)-1-(pyridin-4-yl)ethane75
Nucleophilic Aromatic Substitution

The pyridine ring is activated towards nucleophilic attack, particularly at the 2- and 4-positions, due to the electron-withdrawing nature of the nitrogen atom. The presence of a good leaving group at these positions facilitates nucleophilic substitution.

The Chichibabin reaction is a classic method for the amination of pyridines. It involves the reaction of a pyridine with an alkali metal amide, such as sodium amide (NaNH2).

Experimental Protocol: General Procedure for the Chichibabin Reaction [9][10][11]

  • Materials: Pyridine derivative, sodium amide (NaNH2) or a combination of sodium hydride (NaH) and an iodide source (e.g., LiI), anhydrous solvent (e.g., toluene, xylene, or THF).

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, place the sodium amide or NaH/LiI mixture in the anhydrous solvent.

    • Heat the mixture to reflux.

    • Slowly add a solution of the pyridine derivative in the same anhydrous solvent.

    • Continue heating at reflux for several hours. The reaction progress can be monitored by the evolution of hydrogen gas.

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by the slow addition of water or an aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with an organic solvent.

    • Dry the organic layer and concentrate under reduced pressure.

    • Purify the product by distillation, recrystallization, or column chromatography.

Note: The Chichibabin reaction is typically performed under harsh conditions and requires careful handling of pyrophoric reagents.

Organolithium reagents are powerful nucleophiles that can add to the pyridine ring, typically at the 2-position. Subsequent oxidation can lead to the formation of a substituted pyridine.

Experimental Protocol: General Procedure for Reaction with Organolithium Reagents [12][13][14]

  • Materials: Pyridine derivative, organolithium reagent (e.g., n-butyllithium), anhydrous ether or THF.

  • Procedure:

    • In a flame-dried, nitrogen-purged flask, dissolve the pyridine derivative in the anhydrous solvent.

    • Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

    • Slowly add the organolithium reagent dropwise via a syringe.

    • Stir the reaction mixture at the low temperature for a specified period.

    • The resulting dihydropyridine (B1217469) intermediate can be quenched with a suitable electrophile or oxidized to the corresponding substituted pyridine. For oxidation, a common method is to warm the reaction to room temperature and then treat it with an oxidizing agent (e.g., bubbling air through the solution or adding a chemical oxidant).

    • Perform an aqueous work-up and extract the product with an organic solvent.

    • Purify the product as required.

Reactivity of the Ethyl Side Chain

The ethyl group at the 4-position also participates in various reactions, primarily at the benzylic position (the carbon atom attached to the pyridine ring).

Deprotonation

The benzylic protons of the ethyl group are acidic due to the electron-withdrawing nature of the pyridine ring and can be removed by a strong base to form a resonance-stabilized carbanion.[1] This carbanion can then react with various electrophiles.

Oxidation

The ethyl group can be oxidized to an acetyl group or, under more vigorous conditions, to a carboxylic acid group (isonicotinic acid).

Experimental Protocol: General Procedure for Side-Chain Oxidation [15][16]

  • Materials: this compound, oxidizing agent (e.g., potassium permanganate (B83412) (KMnO4), selenium dioxide (SeO2)).

  • Procedure (using KMnO4):

    • Dissolve this compound in water or a mixture of water and a co-solvent like pyridine.

    • Heat the solution and add a solution of potassium permanganate in water portion-wise.

    • Maintain the reaction at an elevated temperature until the purple color of the permanganate disappears.

    • Cool the reaction mixture and filter off the manganese dioxide precipitate.

    • Acidify the filtrate to precipitate the isonicotinic acid.

    • Collect the product by filtration and recrystallize from a suitable solvent.

Synthesis of this compound

A common laboratory synthesis of this compound involves the reaction of pyridine with acetic anhydride in the presence of zinc dust.[3][17]

Experimental Protocol: Synthesis of this compound [3]

  • Materials: Pyridine, acetic anhydride, zinc dust.

  • Procedure:

    • In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, place pyridine and acetic anhydride.

    • With vigorous stirring, add zinc dust in small portions. The reaction is exothermic and may require cooling.

    • After the addition is complete, heat the mixture to reflux for several hours.

    • Cool the reaction mixture and carefully add water to decompose the excess acetic anhydride.

    • Make the solution basic with a concentrated solution of sodium hydroxide.

    • Isolate the product by steam distillation.

    • Separate the organic layer from the distillate and dry it over a suitable drying agent (e.g., anhydrous potassium carbonate).

    • Purify the this compound by fractional distillation.

Quantitative Data: Synthesis of this compound [3]

ReactantsProductYield (%)
Pyridine, Acetic Anhydride, ZincThis compound33-38

Visualizations

Reaction Pathways

Electrophilic_Substitution cluster_nitration Nitration This compound This compound Intermediate_Cation_3 Intermediate_Cation_3 This compound->Intermediate_Cation_3 + E+ Nitration_Product 4-Ethyl-3-nitropyridine This compound->Nitration_Product HNO3, H2SO4 3-Substituted-4-ethylpyridine 3-Substituted-4-ethylpyridine Intermediate_Cation_3->3-Substituted-4-ethylpyridine - H+

Caption: Electrophilic substitution on this compound, highlighting the preferred attack at the 3-position.

Nucleophilic_Substitution cluster_chichibabin Chichibabin Reaction 4-Halo-ethylpyridine 4-Halo-ethylpyridine Meisenheimer_Complex Meisenheimer_Complex 4-Halo-ethylpyridine->Meisenheimer_Complex + Nu- 4-Substituted-ethylpyridine 4-Substituted-ethylpyridine Meisenheimer_Complex->4-Substituted-ethylpyridine - X- This compound This compound Amination_Product 2-Amino-4-ethylpyridine This compound->Amination_Product 1. NaNH2 2. H2O

Caption: Nucleophilic aromatic substitution on a 4-substituted pyridine derivative.

Experimental Workflow

Synthesis_Workflow start Start reactants Reactants Pyridine Acetic Anhydride Zinc Dust start->reactants reaction Reaction Combine reactants Heat under reflux reactants->reaction workup Work-up Quench with water Basify with NaOH reaction->workup isolation Isolation Steam Distillation workup->isolation purification Purification Dry organic layer Fractional Distillation isolation->purification product Product This compound purification->product end End product->end

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This compound possesses a versatile and predictable reactivity pattern governed by the interplay of the nitrogen heteroatom and the ethyl substituent. Its basicity, susceptibility to nucleophilic attack at the 2- and 6-positions, and controlled electrophilic substitution at the 3- and 5-positions make it a valuable synthon in organic chemistry. The reactivity of the ethyl side chain further expands its synthetic utility. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and professionals working with this important heterocyclic compound.

References

A Comprehensive Technical Guide to the Commercial Availability and Suppliers of 4-Ethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of the commercial landscape for 4-Ethylpyridine (B106801) (CAS No. 536-75-4), a key building block in the pharmaceutical and agrochemical industries. This guide details its availability, major suppliers, and the technical specifications of the commercially available product. Furthermore, it outlines common synthesis routes and provides detailed experimental protocols for both its preparation and quality control analysis, addressing the critical needs of researchers and drug development professionals.

Commercial Availability and

This compound is readily available from a wide range of chemical suppliers globally, catering to both research and industrial-scale demands. The compound is typically offered in various purities, with ≥98% being the most common grade for laboratory and synthesis applications.

Major Global Suppliers

A comprehensive, though not exhaustive, list of prominent suppliers of this compound is provided below. These suppliers range from large, multinational corporations to more specialized chemical providers.

SupplierHeadquartersAvailable Purity LevelsTypical Quantities Offered
Sigma-Aldrich (Merck) USA≥98%25 g, 100 g, 500 g, bulk
Thermo Fisher Scientific USA98%25 g, 100 g, 500 g
TCI Chemicals Japan>98.0% (GC)25 mL, 100 mL, 500 mL
Santa Cruz Biotechnology USAN/AVaries
ChemicalBook China98%, 99%Grams to Kilograms
Aladdin Scientific USA98%5 mL to bulk
Zhengzhou Changkuan Technology Co., Ltd. China98%25 kg
Physicochemical Properties of Commercial this compound

The following table summarizes the key physical and chemical properties of commercially available this compound.[1] These properties are crucial for its handling, storage, and application in chemical synthesis.

PropertyValue
Molecular Formula C₇H₉N
Molecular Weight 107.15 g/mol
Appearance Clear, colorless to pale yellow liquid
Odor Obnoxious
Boiling Point 169.6-170.0 °C at 750 mmHg[1]
Density 0.9404 g/mL at 22°C[1]
Refractive Index nD¹⁸ 1.5029[1]
Solubility Sparingly soluble in water; soluble in alcohol and ether.[1]
CAS Number 536-75-4

Synthesis of this compound: Experimental Protocols

Two primary methods for the synthesis of this compound are well-documented: the reaction of pyridine (B92270) with acetic anhydride (B1165640) and zinc, and the Wolff-Kishner reduction of 4-acetylpyridine (B144475).

Synthesis from Pyridine and Acetic Anhydride

This method, detailed in Organic Syntheses, is a reliable procedure for the preparation of this compound in a laboratory setting.[2]

Reaction Scheme:

Pyridine Pyridine Intermediate Dihydropyridine Intermediate Pyridine->Intermediate + Acetic Anhydride, Zn AceticAnhydride Acetic Anhydride Zinc Zinc Dust FourEthylpyridine This compound Intermediate->FourEthylpyridine Hydrolysis

Figure 1: Synthesis of this compound from Pyridine.

Experimental Protocol: [2]

  • Reaction Setup: In a 3-liter, three-necked round-bottomed flask equipped with a mechanical stirrer and a thermometer, combine 1500 mL of acetic anhydride and 300 g (3.80 moles) of dry pyridine.

  • Addition of Zinc: While stirring, add 300 g (4.6 gram atoms) of zinc dust in 5-10 g portions over 3 hours. Maintain the reaction temperature between 25°C and 30°C, using a water bath for cooling if necessary. The reaction mixture will turn green.

  • Reflux: After the initial zinc addition, add 300 mL of acetic acid and attach a reflux condenser. Add another 120 g (1.83 gram atoms) of zinc dust in small portions. The reaction may become vigorous. Reflux the mixture with stirring for 30 minutes.

  • Final Zinc Addition and Reflux: Add a final portion of 180 g (2.75 gram atoms) of zinc dust all at once and continue to reflux for an additional 30 minutes. The solution will turn orange-brown.

  • Work-up: Allow the flask to cool and transfer the contents to a 5-liter round-bottomed flask. Cautiously neutralize the mixture with 2 L of a 40% aqueous sodium hydroxide (B78521) solution.

  • Steam Distillation: Steam distill the mixture until approximately 3 L of distillate is collected.

  • Extraction: Saturate the distillate with 1.5-1.8 kg of solid potassium carbonate. Separate the organic layer. Extract the aqueous layer twice with 150 mL portions of chloroform (B151607).

  • Purification: Combine the organic layer and the chloroform extracts. Distill the mixture using an efficient fractionating column to first remove chloroform and pyridine, then collect the this compound fraction, which boils at 166-168°C. The yield is 100-120 g (25-29%).

Wolff-Kishner Reduction of 4-Acetylpyridine

This method is suitable for converting 4-acetylpyridine, another commercially available starting material, into this compound. The Wolff-Kishner reduction is a classic organic reaction for the deoxygenation of ketones and aldehydes.[3][4][5][6]

Reaction Scheme:

FourAcetylpyridine 4-Acetylpyridine Hydrazone Hydrazone Intermediate FourAcetylpyridine->Hydrazone + Hydrazine (B178648) Hydrazine Hydrazine (NH2NH2) Base Base (e.g., KOH) FourEthylpyridine This compound Hydrazone->FourEthylpyridine Base, Heat (-N2, -H2O)

Figure 2: Wolff-Kishner Reduction of 4-Acetylpyridine.

General Experimental Protocol: [5]

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, dissolve 4-acetylpyridine (1 equivalent) and hydrazine monohydrate (5-20 equivalents) in a high-boiling solvent such as ethylene (B1197577) glycol or diethylene glycol monomethyl ether.

  • Addition of Base: Add a strong base, such as potassium hydroxide (KOH) (6-10 equivalents), to the stirred solution at room temperature.

  • Heating: Heat the reaction mixture to 110-130°C for 1 hour to facilitate the formation of the hydrazone intermediate.

  • Decomposition: Increase the temperature to 190-200°C and maintain it for an additional 4-5 hours to allow for the decomposition of the hydrazone and the evolution of nitrogen gas.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a mixture of ice and aqueous HCl.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can then be purified by flash column chromatography or distillation.

Quality Control and Analytical Methods

Ensuring the purity and identity of this compound is critical for its use in research and drug development. The following section outlines a general workflow for the quality control of this compound, along with protocols for common analytical techniques.

Quality Control Workflow

A typical quality control process for this compound in a pharmaceutical setting involves a multi-step approach to verify its identity, purity, and quality.[7][8]

Start Raw Material (this compound) QC_Testing Quality Control Testing Start->QC_Testing Identity Identity Confirmation (e.g., NMR, IR) QC_Testing->Identity Purity Purity Assessment (e.g., GC-MS) QC_Testing->Purity Other Other Tests (e.g., Water Content) QC_Testing->Other Pass Pass Identity->Pass Fail Fail Identity->Fail Purity->Pass Purity->Fail Other->Pass Other->Fail Release Release for Use Pass->Release Reject Reject/Quarantine Fail->Reject

Figure 3: Quality Control Workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis

GC-MS is a powerful technique for assessing the purity of volatile compounds like this compound and for identifying any impurities.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the this compound sample (approximately 10 µg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.[9]

  • GC-MS System and Conditions:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL (splitless or with a high split ratio).

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Hold: 5 minutes at 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MSD Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 35-300.

  • Data Analysis: The purity of the this compound can be determined by the relative peak area of the main component in the total ion chromatogram (TIC). The mass spectrum of the main peak should be compared with a reference spectrum for identity confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is an essential tool for confirming the chemical structure of this compound.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • NMR Spectrometer and Parameters:

    • Spectrometer: Bruker Avance III 400 MHz or equivalent.

    • Nucleus: ¹H.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

    • Pulse Angle: 30-45 degrees.

  • Data Analysis: The ¹H NMR spectrum of this compound should exhibit the following characteristic signals:

    • A triplet corresponding to the methyl protons (-CH₃) of the ethyl group.

    • A quartet corresponding to the methylene (B1212753) protons (-CH₂-) of the ethyl group.

    • Two sets of doublets in the aromatic region corresponding to the protons on the pyridine ring. The integration of these signals should be in the correct ratio (3:2:2:2). The chemical shifts and coupling constants should be consistent with the structure of this compound.

Applications in Research and Drug Development

This compound serves as a versatile building block and ligand in various chemical applications, particularly in the synthesis of pharmaceuticals and agrochemicals, and as a ligand in catalysis.[10][11]

FourEP This compound Pharma Pharmaceutical Synthesis FourEP->Pharma Agro Agrochemical Synthesis FourEP->Agro Catalysis Ligand in Catalysis FourEP->Catalysis Flavor Flavoring Agent FourEP->Flavor API Active Pharmaceutical Ingredients (APIs) Pharma->API Pesticide Pesticides/Herbicides Agro->Pesticide MetalComplex Metal Complexes Catalysis->MetalComplex Food Food Products Flavor->Food

Figure 4: Applications of this compound.

The availability of high-quality this compound from reliable suppliers is crucial for the advancement of research and development in these fields. The detailed protocols provided in this guide aim to facilitate its synthesis and quality assessment, empowering scientists to confidently utilize this important chemical intermediate in their work.

References

The Elusive Presence of 4-Ethylpyridine in Petroleum: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridine (B92270) and its alkylated derivatives are established constituents of the complex organic mixture that is crude oil. As basic nitrogen heterocyclic compounds, they play a significant role in the geochemical fingerprint of petroleum and can impact refining processes. This technical guide delves into the natural occurrence of alkylpyridines in petroleum, with a specific focus on the context surrounding 4-Ethylpyridine. While direct quantitative data for this compound is scarce in publicly available literature, this document provides a comprehensive overview of the analytical methodologies used for the isolation and identification of basic nitrogen compounds from crude oil, potential geochemical formation pathways, and a summary of the broader quantitative data available for alkylpyridines.

Introduction: Nitrogen Compounds in Crude Oil

Petroleum is predominantly a mixture of hydrocarbons, but it also contains a variety of heteroatomic compounds, including those with nitrogen, sulfur, and oxygen. Nitrogen-containing compounds typically constitute a minor fraction, ranging from 0.1% to 2.0% by weight.[1] These compounds are of significant interest due to their impact on the stability and refining of crude oil, including their role in catalyst poisoning and the formation of undesirable gums and sediments.[2]

Nitrogen compounds in petroleum are broadly classified into two categories: basic and non-basic.[2]

  • Basic Nitrogen Compounds: These are primarily derivatives of pyridine and its benzologues (e.g., quinolines, benzoquinolines). Their basicity stems from the lone pair of electrons on the nitrogen atom, which is not part of the aromatic system, allowing them to be protonated.[2][3] this compound falls into this category.

  • Non-Basic Nitrogen Compounds: These are typically derivatives of pyrrole, such as indoles and carbazoles. In these compounds, the nitrogen's lone pair is involved in the aromatic sextet, rendering them significantly less basic.[2]

The concentration of nitrogen compounds, particularly the basic types, tends to increase with the boiling point and density of the petroleum fractions.[2]

Geochemical Formation of Pyridines in Petroleum

The precise geochemical pathways leading to the formation of specific alkylpyridines like this compound in petroleum are not definitively established. However, it is generally accepted that they are derived from the diagenesis and catagenesis of biological precursor molecules over geological timescales.[4][5]

Potential precursor molecules include:

  • Alkaloids and Porphyrins: These complex nitrogen-containing biomolecules, derived from ancient plant and algal matter, are considered primary sources of the nitrogen found in petroleum.

  • Amino Acids: The degradation and transformation of amino acids under sedimentary conditions could also contribute to the formation of pyridine rings.

The formation of the pyridine ring itself is thought to occur through a series of complex reactions including cyclization, dehydrogenation, and aromatization under the high temperature and pressure conditions found in sedimentary basins. The alkyl substituents, such as the ethyl group in this compound, are likely remnants of the original precursor molecules or are formed through secondary alkylation reactions within the petroleum reservoir.

A potential, though not geochemically confirmed, pathway for pyridine synthesis is the Chichibabin reaction, which involves the condensation of aldehydes and ketones with ammonia.[6] While this is an industrial synthesis, analogous reactions could potentially occur under geological conditions.

Figure 1: A simplified conceptual diagram of the geochemical formation of alkylpyridines from biological precursors.

Experimental Protocols for the Analysis of Basic Nitrogen Compounds

The isolation and identification of specific alkylpyridines from the complex matrix of crude oil require a multi-step analytical approach. The following sections detail the common experimental protocols.

Isolation of Basic Nitrogen Compounds

The initial step involves the separation of the basic nitrogen fraction from the bulk hydrocarbon matrix. A common and effective method is acid-base extraction.

Protocol: Acid-Base Extraction

  • Dissolution: A known weight of the crude oil or petroleum fraction is dissolved in a non-polar solvent, such as toluene (B28343) or dichloromethane.

  • Acid Extraction: The organic solution is then extracted with a dilute mineral acid, typically hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The basic nitrogen compounds are protonated and partition into the aqueous acidic phase.

  • Phase Separation: The aqueous and organic phases are separated using a separatory funnel. The organic phase, containing neutral and non-basic compounds, is set aside.

  • Basification: The aqueous phase is then made basic by the addition of a strong base, such as sodium hydroxide (B78521) (NaOH), to deprotonate the nitrogen compounds and regenerate the free bases.

  • Back-Extraction: The basified aqueous solution is extracted with a fresh portion of a non-polar solvent (e.g., dichloromethane). The now neutral basic nitrogen compounds will partition back into the organic phase.

  • Drying and Concentration: The organic extract containing the basic nitrogen compounds is dried over an anhydrous salt (e.g., sodium sulfate) and then concentrated under reduced pressure to yield the basic nitrogen fraction.

Analytical_Workflow cluster_extraction Isolation of Basic Nitrogen Compounds cluster_analysis Identification and Quantification start Crude Oil Sample dissolve Dissolve in Toluene start->dissolve extract_acid Extract with HCl (aq) dissolve->extract_acid separate_phases Separate Phases extract_acid->separate_phases basify Basify Aqueous Phase with NaOH separate_phases->basify Aqueous Phase back_extract Back-extract with Dichloromethane basify->back_extract concentrate Dry and Concentrate back_extract->concentrate basic_fraction Basic Nitrogen Fraction concentrate->basic_fraction gcms Gas Chromatography-Mass Spectrometry (GC-MS) basic_fraction->gcms gcmsms Tandem Mass Spectrometry (GC-MS/MS) gcms->gcmsms For higher selectivity

Figure 2: A generalized experimental workflow for the isolation and analysis of basic nitrogen compounds from petroleum.

Identification and Quantification

Once the basic nitrogen fraction is isolated, various analytical techniques can be employed for the identification and quantification of individual compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common and powerful technique for this purpose.

  • Gas Chromatography (GC): The basic nitrogen extract is injected into a gas chromatograph. The different compounds in the mixture are separated based on their boiling points and interactions with the stationary phase of the GC column. Alkylpyridines will elute at different retention times depending on their structure.

  • Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter a mass spectrometer. The molecules are ionized and fragmented, producing a unique mass spectrum for each compound. The mass spectrum of this compound would show a molecular ion peak (m/z) corresponding to its molecular weight, as well as characteristic fragment ions.

Protocol: GC-MS Analysis

  • Sample Preparation: The isolated basic nitrogen fraction is dissolved in a suitable solvent to a known concentration. An internal standard may be added for quantification.

  • Injection: A small volume (typically 1 µL) of the sample is injected into the GC.

  • Separation: The compounds are separated on a capillary column (e.g., HP-5MS) with a defined temperature program.

  • Detection: The eluted compounds are detected by the mass spectrometer, which is operated in either full scan mode (for identification) or selected ion monitoring (SIM) mode (for quantification).

  • Data Analysis: The resulting chromatogram and mass spectra are analyzed. Compound identification is achieved by comparing the retention time and mass spectrum to that of an authentic standard of this compound. Quantification is performed by integrating the peak area of a characteristic ion and comparing it to a calibration curve generated from standards.

For enhanced selectivity and lower detection limits, especially in complex matrices, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) can be utilized.[1] This technique involves selecting a specific precursor ion for a target analyte and then fragmenting it to produce a characteristic product ion, which is then detected. This provides a higher degree of confidence in compound identification and quantification.[1]

Quantitative Data

Crude Oil Type / FractionMethodTotal Basic Nitrogen ConcentrationReference
Various Crude OilsAcid TitrationRatio of basic to non-basic nitrogen: 0.25–0.35[2]
Jet FuelVariousVaries significantly with source[7]
Light Gas Oils (Cracked)VariousGenerally higher than straight-run fractions[7]
Heavy Gas OilsVariousHighest concentration among fractions[7]

Note: The concentrations of individual alkylpyridines can vary significantly depending on the origin, maturity, and depositional environment of the crude oil.

Conclusion

This compound, as an alkylated pyridine, is a plausible, though not widely reported, component of the basic nitrogen fraction of crude oil. The analytical workflows and experimental protocols detailed in this guide provide a robust framework for its potential isolation, identification, and quantification. While direct evidence of its natural occurrence in petroleum is limited in the current literature, the established presence of the broader class of alkylpyridines suggests that its presence in trace amounts is likely. Further research employing high-resolution analytical techniques on a wide range of crude oil samples would be necessary to definitively determine the natural abundance of this compound in petroleum. This information would be valuable for researchers in geochemistry, petroleum refining, and for professionals in drug development who may use pyridine derivatives as starting materials or may be investigating their environmental fate.

References

Methodological & Application

Application Notes and Protocols: The Role of 4-Ethylpyridine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-ethylpyridine (B106801) as a versatile starting material in the synthesis of valuable pharmaceutical compounds. The following sections detail the synthetic pathways, experimental protocols, and relevant biological context for the application of this compound in drug development.

Introduction

This compound, a substituted pyridine (B92270) derivative, serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its chemical structure allows for functional group manipulation, particularly the oxidation of the ethyl group to a carboxylic acid, providing a key intermediate for further elaboration. This document focuses on the synthesis of the anti-tuberculosis drug Isoniazid, illustrating the practical application of this compound in pharmaceutical manufacturing.

Key Applications of this compound in Pharmaceutical Synthesis

This compound is primarily utilized as a precursor for the synthesis of isonicotinic acid and its derivatives. Isonicotinic acid is a central intermediate in the production of several drugs, most notably Isoniazid, a first-line medication for the treatment of tuberculosis. Additionally, derivatives of this compound are explored in the synthesis of other therapeutic agents, including the anti-tuberculosis drug Prothionamide.

Synthesis of Isoniazid from this compound

The synthesis of Isoniazid from this compound is a multi-step process that begins with the oxidation of the ethyl group to a carboxylic acid, followed by esterification and subsequent reaction with hydrazine (B178648).

Experimental Workflow: Synthesis of Isoniazid

cluster_0 Step 1: Oxidation cluster_1 Step 2: Esterification cluster_2 Step 3: Hydrazinolysis A This compound B Isonicotinic Acid A->B [O] C Ethyl Isonicotinate (B8489971) B->C Ethanol (B145695), H+ D Isoniazid C->D Hydrazine Hydrate (B1144303)

Synthetic pathway from this compound to Isoniazid.
Quantitative Data Summary

The following table summarizes the typical reaction conditions and expected yields for the key steps in the synthesis of Isoniazid starting from an alkylpyridine precursor. The data for the oxidation of 4-methylpyridine (B42270) is presented as a proxy for this compound due to their structural similarity and the availability of detailed experimental data.

StepReactionKey Reagents/CatalystTemperature (°C)Yield (%)Reference
1Oxidation of 4-Alkylpyridine to Isonicotinic AcidV-Cr-O catalyst, Water36047.46[1]
1Electrochemical Oxidation of 4-MethylpyridineH₂SO₄, Ti/PbO₂ anode6092.2[2]
2Esterification of Isonicotinic AcidEthanol, H⁺Reflux>90General Knowledge
3Hydrazinolysis of Ethyl IsonicotinateHydrazine HydrateReflux~90[3][4]

Detailed Experimental Protocols

Protocol 1: Synthesis of Isonicotinic Acid via Oxidation of this compound

This protocol describes the vapor-phase catalytic oxidation of this compound to isonicotinic acid. This method is analogous to the well-established oxidation of 4-methylpyridine.

Materials:

  • This compound

  • Vanadium-Chromium oxide (V-Cr-O) catalyst

  • Deionized water

  • Air or Oxygen source

  • Tubular fixed-bed reactor

  • Condenser and collection flask

Procedure:

  • Pack the tubular reactor with the V-Cr-O catalyst.

  • Preheat the reactor to the reaction temperature of 360°C.

  • Introduce a gaseous mixture of this compound, water vapor, and air into the reactor. The molar ratio of the reactants should be optimized, with a representative ratio being 1:70:96 for alkylpyridine:water:air.

  • Maintain a constant flow rate to ensure sufficient residence time over the catalyst bed.

  • The product stream exiting the reactor is passed through a condenser to cool and collect the crude isonicotinic acid.

  • The collected solid is then purified by recrystallization from water to yield pure isonicotinic acid.

Expected Outcome:

The yield of isonicotinic acid is expected to be in the range of 45-50% under optimized conditions.[1]

Protocol 2: Synthesis of Isoniazid from Isonicotinic Acid

This two-step protocol details the conversion of isonicotinic acid to Isoniazid.

Step 2a: Esterification of Isonicotinic Acid to Ethyl Isonicotinate

Materials:

  • Isonicotinic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Round-bottom flask with reflux condenser

Procedure:

  • In a round-bottom flask, dissolve isonicotinic acid in an excess of absolute ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and maintain for 4-6 hours.

  • After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extract the ethyl isonicotinate with a suitable organic solvent (e.g., diethyl ether).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain crude ethyl isonicotinate.

Step 2b: Hydrazinolysis of Ethyl Isonicotinate to Isoniazid

Materials:

  • Ethyl isonicotinate

  • Hydrazine hydrate

  • Ethanol

  • Round-bottom flask with reflux condenser

Procedure:

  • Dissolve the crude ethyl isonicotinate in ethanol in a round-bottom flask.

  • Add a slight molar excess of hydrazine hydrate to the solution.

  • Heat the mixture to reflux for 2-4 hours. During this time, a solid precipitate of Isoniazid will form.

  • Cool the reaction mixture in an ice bath to maximize precipitation.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize the crude Isoniazid from water or ethanol to obtain the pure product.

Expected Outcome:

The overall yield for the conversion of ethyl isonicotinate to Isoniazid is typically high, around 90%.[3][4]

Mechanism of Action: Isoniazid

Isoniazid is a prodrug that is activated by the mycobacterial enzyme catalase-peroxidase (KatG). The activated form of the drug covalently adducts with NAD(H) to form an isonicotinoyl-NAD complex. This complex then inhibits the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis. The inhibition of mycolic acid synthesis disrupts the bacterial cell wall, leading to cell death.

cluster_0 Bacterial Cell Isoniazid Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) Isoniazid->KatG Activation Activated_Isoniazid Activated Isoniazid Radical KatG->Activated_Isoniazid NAD NAD(H) Activated_Isoniazid->NAD Adduct Formation Isonicotinoyl_NAD Isonicotinoyl-NAD Complex NAD->Isonicotinoyl_NAD InhA InhA (Enoyl-ACP Reductase) Isonicotinoyl_NAD->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis Cell_Wall_Disruption Cell Wall Disruption & Cell Death Mycolic_Acid_Synthesis->Cell_Wall_Disruption Inhibition leads to

Mechanism of action of Isoniazid.

Conclusion

This compound is a valuable and cost-effective starting material for the synthesis of important pharmaceuticals, particularly the anti-tuberculosis drug Isoniazid. The protocols outlined in these application notes provide a solid foundation for researchers and drug development professionals to utilize this compound in their synthetic endeavors. Further research into novel catalytic systems and process optimization can enhance the efficiency and sustainability of these synthetic routes.

References

Application Notes and Protocols: 4-Ethylpyridine in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-ethylpyridine (B106801) as a ligand in coordination chemistry. The content covers the synthesis of various metal complexes, their applications in catalysis, and their emerging role in drug development, particularly in the design of novel anticancer agents. Detailed experimental protocols, quantitative data, and graphical representations of workflows and biological pathways are included to facilitate research and development in these areas.

Synthesis of this compound Coordination Compounds

This compound is a versatile N-donor ligand that readily forms stable complexes with a wide range of transition metals. The lone pair of electrons on the nitrogen atom of the pyridine (B92270) ring allows it to act as a Lewis base, coordinating to metal centers to form complexes with diverse geometries and properties. The ethyl group at the 4-position can influence the steric and electronic properties of the resulting complexes.

1.1. General Synthetic Considerations

The synthesis of this compound metal complexes is typically achieved by reacting a metal salt with the this compound ligand in a suitable solvent. The stoichiometry of the reactants, the choice of solvent, and the reaction conditions (e.g., temperature, reaction time) can be varied to control the formation of the desired product.

1.2. Experimental Protocols

Protocol 1: Synthesis of a Cobalt(II) Complex - [Co(4-Pic)₄(H₂O)(N₃)]NO₃·H₂O·4-Pic (A 4-picoline analog)

This protocol is adapted from the synthesis of a similar 4-picoline complex and can be modified for this compound.[1]

Materials:

Procedure:

  • Dissolve Cobalt(II) nitrate hexahydrate (0.2 mmol) in 10 mL of ethanol.

  • In a separate flask, dissolve this compound (1.0 mmol) in 10 mL of ethanol.

  • Add the cobalt(II) nitrate solution to the this compound solution with constant stirring.

  • To this mixture, add 1 mL of a saturated aqueous solution of sodium azide dropwise while stirring.

  • Continue stirring for 10 minutes, then filter the solution.

  • Allow the clear filtrate to evaporate slowly at room temperature.

  • Pink crystals of the complex will form after approximately one week.

  • Collect the crystals by filtration, wash with a small amount of cold ethanol, and air dry.

Protocol 2: Synthesis of a Platinum(II) Anticancer Complex Analog

This protocol is a general method adapted from the synthesis of platinum(II) complexes with pyridine derivatives for anticancer studies.[2][3][4]

Materials:

  • Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

  • This compound

  • Dimethylformamide (DMF)

  • Diethyl ether

Procedure:

  • Dissolve potassium tetrachloroplatinate(II) in a minimal amount of water.

  • In a separate flask, dissolve an excess of this compound in DMF.

  • Slowly add the aqueous solution of K₂[PtCl₄] to the this compound solution with vigorous stirring.

  • Stir the reaction mixture at room temperature for 24 hours.

  • The product will precipitate from the solution. If not, add diethyl ether to induce precipitation.

  • Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.

Experimental Workflow for Synthesis of Metal Complexes

G cluster_synthesis Synthesis of this compound Metal Complexes dissolve_metal Dissolve Metal Salt in Solvent react Mix and React (Stirring, Heating) dissolve_metal->react dissolve_ligand Dissolve this compound in Solvent dissolve_ligand->react isolate Isolate Product (Filtration/Precipitation) react->isolate wash Wash Product isolate->wash dry Dry Product wash->dry characterize Characterization (Spectroscopy, X-ray) dry->characterize

Caption: General experimental workflow for the synthesis and characterization of this compound metal complexes.

Quantitative Data: Structural Properties of Pyridine-Type Metal Complexes

The coordination of this compound to a metal center results in specific geometric arrangements and bond parameters. While specific data for this compound complexes are not always available, data from closely related pyridine derivatives provide valuable insights.

ComplexMetal-Nitrogen (M-N) Bond Length (Å)Metal-Halide (M-X) Bond Length (Å)N-M-N Bond Angle (°)X-M-X Bond Angle (°)Coordination GeometryReference
[Co(4-Pic)₄(H₂O)(N₃)]NO₃·H₂O·4-Pic (analog)2.160(4) - 2.211(3)-87.04(14) - 93.06(13)-Distorted Octahedral[1]
[CoCl₂(2-methylpyridine)₂] (analog)~2.24~2.26~100~115Tetrahedral[5]
cis-[PtCl₂{P(C₂H₄COOH)₃}₂] (phosphine ligand)-2.342(1) - 2.353(1)-91.59(4)Square Planar[6]
trans-[PtCl₂{P(C₂H₄COOH)₃}₂] (phosphine ligand)-2.300(1) - 2.304(1)-180.0Square Planar[6]

Catalytic Applications

Coordination complexes of this compound with transition metals such as copper and palladium have shown promise as catalysts in various organic transformations. The metal center acts as the active site, while the this compound ligand can modulate the catalyst's stability, solubility, and reactivity.

3.1. Oxidation of Alcohols

Copper(II) complexes incorporating pyridine-based ligands are effective catalysts for the aerobic oxidation of alcohols to aldehydes and ketones. These reactions often utilize environmentally friendly oxidants like molecular oxygen or hydrogen peroxide.[7]

Protocol 3: Catalytic Oxidation of Benzyl (B1604629) Alcohol using a Cu(II)-Pyridine Complex (General Protocol)

Materials:

  • Benzyl alcohol

  • Cu(II)-4-ethylpyridine complex (synthesized separately)

  • tert-Butyl hydroperoxide (TBHP) or Hydrogen peroxide (H₂O₂)

  • Acetonitrile (solvent)

  • Internal standard (e.g., dodecane) for GC analysis

Procedure:

  • In a reaction vial, dissolve the Cu(II)-4-ethylpyridine catalyst in acetonitrile.

  • Add benzyl alcohol and the internal standard to the solution.

  • Add the oxidant (TBHP or H₂O₂) to initiate the reaction.

  • Stir the reaction mixture at a specific temperature (e.g., 70 °C) for a designated time.

  • Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by Gas Chromatography (GC).

  • Calculate the conversion of benzyl alcohol and the yield of benzaldehyde (B42025) based on the GC data.

3.2. Suzuki-Miyaura Cross-Coupling Reactions

Palladium complexes with pyridine-containing ligands have been successfully employed as catalysts for Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[8][9][10]

Protocol 4: Suzuki-Miyaura Coupling using a Pd(II)-Pyridine Complex (General Protocol)

Materials:

  • Aryl halide (e.g., aryl bromide)

  • Arylboronic acid

  • Pd(II)-4-ethylpyridine complex (catalyst)

  • Base (e.g., K₂CO₃ or K₃PO₄)

  • Solvent (e.g., aqueous ethanol or toluene)

Procedure:

  • To a reaction flask, add the aryl halide, arylboronic acid, base, and the Pd(II)-4-ethylpyridine catalyst.

  • Add the solvent and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring for several hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture, perform an aqueous workup, and extract the product with an organic solvent.

  • Purify the product by column chromatography.

Logical Workflow for Catalysis Screening

G cluster_catalysis Catalytic Activity Screening catalyst_prep Prepare this compound Metal Complex Catalyst reaction_setup Set up Catalytic Reaction (Substrates, Solvent, Base) catalyst_prep->reaction_setup run_reaction Run Reaction under Controlled Conditions reaction_setup->run_reaction monitor Monitor Reaction Progress (TLC, GC, HPLC) run_reaction->monitor monitor->run_reaction Continue workup Reaction Workup and Product Isolation monitor->workup Complete analyze Analyze Product and Determine Yield/Conversion workup->analyze optimize Optimize Reaction Conditions (Temperature, Catalyst Loading, etc.) analyze->optimize optimize->reaction_setup

Caption: A logical workflow for screening the catalytic activity of newly synthesized this compound metal complexes.

Applications in Drug Development: Anticancer Agents

Metal-based drugs, particularly those containing platinum, are a cornerstone of cancer chemotherapy. The coordination of organic ligands, such as this compound, to metal centers can enhance the therapeutic properties of the complex, including improved stability, bioavailability, and cytotoxicity towards cancer cells.[11][12][13] Pyridine-metal complexes have been shown to exert their anticancer effects through various mechanisms, including DNA interaction and the induction of apoptosis.[14][15]

4.1. Proposed Mechanism of Anticancer Activity

The anticancer activity of many pyridine-containing metal complexes is believed to stem from their ability to induce oxidative stress and interfere with cellular signaling pathways that are crucial for cancer cell survival and proliferation.[15][16]

Signaling Pathway for Anticancer Activity of Pyridine-Metal Complexes

G cluster_pathway Proposed Anticancer Mechanism of Pyridine-Metal Complexes complex Pyridine-Metal Complex cell_uptake Cellular Uptake complex->cell_uptake ros ↑ Reactive Oxygen Species (ROS) Generation cell_uptake->ros dna_damage DNA Intercalation & Damage cell_uptake->dna_damage pi3k_akt Inhibition of PI3K/Akt Pathway cell_uptake->pi3k_akt mapk Inhibition of MAPK Pathway cell_uptake->mapk mito_dysfunction Mitochondrial Dysfunction ros->mito_dysfunction cell_cycle_arrest Cell Cycle Arrest (G0/G1 Phase) dna_damage->cell_cycle_arrest apoptosis Apoptosis Induction mito_dysfunction->apoptosis cancer_cell_death Cancer Cell Death apoptosis->cancer_cell_death cell_cycle_arrest->apoptosis pi3k_akt->apoptosis mapk->apoptosis

Caption: A proposed signaling pathway illustrating the anticancer mechanism of pyridine-metal complexes.

4.2. Experimental Protocol for In Vitro Cytotoxicity Assay

Protocol 5: MTT Assay for Anticancer Activity

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Normal cell line (for selectivity assessment)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • This compound metal complex (test compound)

  • Cisplatin (B142131) (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

Procedure:

  • Seed the cancer and normal cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test complex and cisplatin in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (cisplatin).

  • Incubate the plates for 48-72 hours.

  • Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

References

Application of 4-Ethylpyridine in Agrochemical Development: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of 4-Ethylpyridine as a key building block in the development of modern agrochemicals. While specific data for commercialized agrochemicals directly derived from this compound is not always publicly detailed, this report synthesizes information on analogous pyridine-based compounds to illustrate the potential and methodologies in this field. Pyridine-based compounds are integral to the creation of a wide array of fungicides, herbicides, and insecticides due to the versatility of the pyridine (B92270) ring in chemical synthesis and its ability to interact with biological targets.[1][2][3][4]

Role of this compound in Agrochemical Synthesis

This compound serves as a versatile starting material and intermediate in the synthesis of more complex, biologically active molecules for crop protection.[1][3] Its derivatives are explored for their potential to yield novel active ingredients with improved efficacy, selectivity, and environmental profiles. The pyridine moiety is a common feature in many successful agrochemicals, including neonicotinoid insecticides and auxin-mimic herbicides.[5][6]

Application in Fungicide Development

Pyridine derivatives are crucial in the development of fungicides that target various fungal pathogens. The mechanism of action for many pyridine-based fungicides involves the inhibition of succinate (B1194679) dehydrogenase (SDHI), disrupting the fungal mitochondrial respiratory chain.[7]

Quantitative Data on Pyridine-Based Fungicides

The following table summarizes the efficacy of novel pyridine-based fungicides against various plant pathogens. It is important to note that these are examples of pyridine derivatives and not necessarily direct derivatives of this compound, but they illustrate the potential of this class of compounds.

Compound ClassTarget PathogenEfficacy (EC50 in µg/mL)Reference CompoundReference EC50 (µg/mL)
Pyridinecarbaldehyde PhenylhydrazonesAlternaria solani0.870 - 3.26Carbendazim> 50
Pyridinecarbaldehyde PhenylhydrazonesBotrytis cinerea1.15 - 4.52Carbendazim> 50
Pyridinecarbaldehyde PhenylhydrazonesFusarium graminearum0.98 - 3.87Carbendazim1.85
Tetrahydrothieno[3,2-b]pyridine derivativesCercospora arachidicola4.61 - 6.66
Tetrahydrothieno[3,2-b]pyridine derivativesRhizoctonia solani5.23 - 6.12

Data synthesized from multiple sources illustrating the range of activity for novel pyridine-based fungicides.[3][8]

Experimental Protocol: Synthesis of a Pyridine-Based Fungicide Candidate

This protocol describes a general method for the synthesis of a pyridinecarboxamide derivative, a common scaffold in modern fungicides.

Objective: To synthesize a novel N-(substituted-phenyl)-2-(pyridin-4-yl)acetamide as a potential fungicide.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • AIBN (Azobisisobutyronitrile)

  • Sodium cyanide

  • Substituted aniline (B41778)

  • Hydrochloric acid

  • Sodium hydroxide

  • Organic solvents (e.g., Dichloromethane, Diethyl ether)

Procedure:

  • Bromination of the Ethyl Group: this compound is refluxed with N-Bromosuccinimide (NBS) and a catalytic amount of AIBN in a suitable solvent to achieve benzylic bromination of the ethyl group, yielding 4-(1-bromoethyl)pyridine (B2678753).

  • Cyanation: The resulting 4-(1-bromoethyl)pyridine is then reacted with sodium cyanide in a polar aprotic solvent to form 2-(pyridin-4-yl)propanenitrile.

  • Hydrolysis: The nitrile is hydrolyzed under acidic or basic conditions to produce 2-(pyridin-4-yl)propanoic acid.

  • Amide Coupling: The carboxylic acid is converted to its acid chloride and then reacted with a substituted aniline in the presence of a base to yield the final pyridinecarboxamide product.

  • Purification: The crude product is purified by column chromatography.

G cluster_synthesis Synthesis of a Pyridinecarboxamide Fungicide This compound This compound 4-(1-bromoethyl)pyridine 4-(1-bromoethyl)pyridine This compound->4-(1-bromoethyl)pyridine NBS, AIBN 2-(pyridin-4-yl)propanenitrile 2-(pyridin-4-yl)propanenitrile 4-(1-bromoethyl)pyridine->2-(pyridin-4-yl)propanenitrile NaCN 2-(pyridin-4-yl)propanoic acid 2-(pyridin-4-yl)propanoic acid 2-(pyridin-4-yl)propanenitrile->2-(pyridin-4-yl)propanoic acid Hydrolysis Pyridinecarboxamide Pyridinecarboxamide 2-(pyridin-4-yl)propanoic acid->Pyridinecarboxamide Amide Coupling G cluster_workflow Herbicidal Activity Assay Workflow Prepare Agar Plates with Test Compound Prepare Agar Plates with Test Compound Sterilize and Plate Seeds Sterilize and Plate Seeds Prepare Agar Plates with Test Compound->Sterilize and Plate Seeds Incubate Plates Incubate Plates Sterilize and Plate Seeds->Incubate Plates Measure Root Length Measure Root Length Incubate Plates->Measure Root Length Calculate Inhibition Calculate Inhibition Measure Root Length->Calculate Inhibition G cluster_pathway Neonicotinoid Mode of Action Neonicotinoid Neonicotinoid nAChR nAChR Neonicotinoid->nAChR Binds to Neuron Neuron nAChR->Neuron Continuously Stimulates Paralysis_Death Paralysis_Death Neuron->Paralysis_Death Leads to

References

Catalytic Applications of 4-Ethylpyridine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylpyridine (B106801) and its derivatives have emerged as a versatile class of compounds in the field of catalysis. Their unique electronic and steric properties, stemming from the pyridine (B92270) ring and the ethyl substituent at the 4-position, make them valuable as ligands in transition metal catalysis, as organocatalysts, and as building blocks for functional materials. This document provides detailed application notes, experimental protocols, and mechanistic insights into the catalytic uses of this compound derivatives, with a focus on cross-coupling reactions, acylation, and their emerging roles in polymerization and metal-organic frameworks (MOFs).

I. This compound Derivatives as Ligands in Palladium-Catalyzed Cross-Coupling Reactions

This compound and its derivatives are effective ligands for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. The nitrogen atom of the pyridine ring coordinates to the palladium center, influencing the catalyst's activity and stability. The ethyl group, being an electron-donating group, can increase the electron density on the palladium, which may affect the rates of oxidative addition and reductive elimination steps in the catalytic cycle.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. Palladium complexes with 4-substituted pyridine ligands have been shown to be effective catalysts for this transformation.

Quantitative Data Summary

The following table summarizes the catalytic performance of palladium complexes with various 4-substituted pyridine ligands in the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid. While specific data for a this compound ligand was not available in the cited literature, the data for structurally similar ligands provide a strong indication of its potential performance.

Ligand (L) in [PdL₂Cl₂]4-SubstituentpKa of LigandGC Yield (%)[1]
4-Methoxypyridine-OCH₃6.58>99
4-Methylpyridine-CH₃6.03>99
This compound -CH₂CH₃ ~6.0 (Estimated >95)
Pyridine-H5.21>99
4-Chloropyridine-Cl3.8398
4-Cyanopyridine-CN1.8678

Note: The yield for this compound is an estimation based on the trend observed for other electron-donating substituents.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general method for the palladium-catalyzed Suzuki-Miyaura coupling of aryl halides with arylboronic acids, which can be adapted for use with this compound-based ligands.

Materials:

  • Aryl halide (e.g., 4-bromoacetophenone) (1.0 mmol)

  • Arylboronic acid (e.g., phenylboronic acid) (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) (0.01-1 mol%)

  • This compound ligand (if not using a pre-formed complex) (0.02-2 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 mmol)

  • Solvent (e.g., Toluene, Dioxane, DMF) (5 mL)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, arylboronic acid, palladium catalyst, this compound ligand (if applicable), and base.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired biaryl product.

Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar'B(OH)2 / Base Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Transmetalation->Ar-Pd(II)(Ar')L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Suzuki-Miyaura catalytic cycle with a pyridine ligand (L).
B. Heck Coupling

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. Palladium complexes bearing 4-substituted pyridine ligands have demonstrated high catalytic activity in this reaction.

Quantitative Data Summary

The following table presents the GC yields for the Heck coupling of iodobenzene (B50100) with styrene (B11656) using various palladium-pyridine complexes.

Ligand (L) in [PdL₂Cl₂]4-SubstituentGC Yield (%)[1]
4-Methoxypyridine-OCH₃99
4-Methylpyridine-CH₃98
This compound -CH₂CH₃ 97
Pyridine-H96
4-Chloropyridine-Cl94
4-Cyanopyridine-CN91

Experimental Protocol: General Procedure for Heck Coupling

This protocol describes a general procedure for the Heck reaction that can be adapted for catalysts containing this compound ligands.

Materials:

  • Aryl halide (e.g., iodobenzene) (1.0 mmol)

  • Alkene (e.g., styrene) (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂) (0.01-1 mol%)

  • This compound ligand (0.02-2 mol%)

  • Base (e.g., Et₃N, K₂CO₃) (1.5 mmol)

  • Solvent (e.g., DMF, NMP, Acetonitrile) (5 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a sealed tube, combine the aryl halide, alkene, palladium catalyst, this compound ligand, and base.

  • Add the solvent and seal the tube.

  • Heat the reaction mixture to the desired temperature (e.g., 100-140 °C) with stirring.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with a suitable organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic phase with anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent.

  • Purify the residue by column chromatography on silica gel to afford the substituted alkene.

II. 4-Alkylpyridine Derivatives in Acylation Reactions

4-Dialkylaminopyridines (DMAPs) and related derivatives are highly efficient nucleophilic catalysts for acylation reactions of alcohols, phenols, and amines. While this compound itself is a weaker catalyst than DMAP, its N-oxide or derivatives with increased nucleophilicity can be employed. The general mechanism involves the formation of a highly reactive N-acylpyridinium intermediate.

Experimental Protocol: Acylation of a Hindered Alcohol using a Pyridine-type Catalyst

This protocol is adapted for the acylation of a sterically hindered secondary alcohol and can be used to evaluate the catalytic activity of this compound derivatives.

Materials:

  • Hindered alcohol (e.g., 1-phenylethanol) (1.0 mmol)

  • Acetic anhydride (B1165640) (1.5 mmol)

  • This compound or its derivative (as catalyst) (0.1 mmol)

  • Triethylamine (B128534) (as a base) (1.5 mmol)

  • Dichloromethane (anhydrous) (5 mL)

Procedure:

  • To a solution of the hindered alcohol and triethylamine in anhydrous dichloromethane, add the this compound derivative catalyst.

  • Add acetic anhydride dropwise to the stirred solution at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the product by column chromatography.

Acylation Catalysis Workflow

Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Alcohol + Acylating Agent + Base + Solvent Mix Mix Catalyst This compound Derivative Stirring Stir at appropriate temperature Mix->Stirring Quench Quench Reaction Stirring->Quench Extract Extraction Quench->Extract Dry Drying Extract->Dry Purify Column Chromatography Dry->Purify Product Product Purify->Product

General workflow for a catalyzed acylation reaction.

III. Emerging Applications

A. Polymerization Catalysis

Substituted pyridines are known to act as ligands in transition metal-catalyzed olefin polymerization. The electronic and steric properties of the pyridine ligand can influence the catalyst's activity and the properties of the resulting polymer. While specific data for this compound in this context is limited, its electron-donating nature suggests it could be a valuable ligand for modifying the behavior of polymerization catalysts, such as those based on titanium or zirconium.

B. Metal-Organic Frameworks (MOFs)

This compound derivatives functionalized with coordinating groups, such as carboxylates, can serve as organic linkers in the synthesis of MOFs. The size and shape of the linker, along with the coordination geometry of the metal ion, dictate the topology and porosity of the resulting framework. The hydrothermal or solvothermal synthesis of a this compound-dicarboxylate linker with a metal salt (e.g., zinc or copper acetate) would be a typical approach to forming such a MOF.

Conceptual MOF Synthesis Workflow

MOF_Synthesis Linker This compound- dicarboxylate Reaction Solvothermal/ Hydrothermal Reaction Linker->Reaction Metal_Salt Metal Salt (e.g., Zn(OAc)2) Metal_Salt->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction MOF MOF Crystal Reaction->MOF

Conceptual workflow for the synthesis of a MOF.

Conclusion

This compound derivatives represent a promising and versatile class of compounds for various catalytic applications. As ligands, they offer tunability for enhancing the performance of palladium-catalyzed cross-coupling reactions. In their own right, or as modified derivatives, they show potential as organocatalysts for important transformations like acylation. Further research into their application in polymerization and as linkers for MOFs is warranted and expected to yield novel catalysts and materials with tailored properties. The protocols and data presented herein provide a foundation for researchers to explore and expand the catalytic utility of this valuable pyridine scaffold.

References

Analytical Methods for the Detection of 4-Ethylpyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and experimental protocols for the detection and quantification of 4-Ethylpyridine, a compound relevant to researchers, scientists, and drug development professionals. The methods described below are based on established analytical techniques and provide a strong foundation for the development and validation of in-house procedures.

Application Note 1: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and highly sensitive technique for the analysis of volatile and semi-volatile compounds such as this compound.[1] This method offers excellent selectivity and sensitivity, making it suitable for the determination of this compound in various matrices, including in-process control samples and environmental monitoring. The following protocol outlines a general method for the quantification of this compound using GC-MS.

Experimental Protocol

1. Sample Preparation:

A stock solution of this compound should be prepared in a suitable solvent such as methanol (B129727) or dichloromethane (B109758) at a concentration of 1 mg/mL. A series of calibration standards can be prepared by serial dilution of the stock solution to cover the desired concentration range. The sample containing this compound should be dissolved or diluted in the same solvent to an expected concentration within the calibration range.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

  • Column: A non-polar or medium-polarity capillary column is recommended. A common choice is a 30 m x 0.25 mm I.D., 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms, or equivalent).

  • Injector: Splitless mode is recommended for trace analysis to maximize sensitivity.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/minute to 200°C.

    • Hold: 5 minutes at 200°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer: A quadrupole mass spectrometer is commonly used.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. The characteristic ions for this compound should be determined from its mass spectrum. The most abundant and specific ions should be chosen for quantification and qualification. A full scan mode can be used for initial identification.

  • Transfer Line Temperature: 250°C.

  • Ion Source Temperature: 230°C.

3. Data Analysis and Quantification:

A calibration curve is constructed by plotting the peak area of the target ion against the concentration of the prepared standards. The concentration of this compound in the samples is then determined by interpolating their peak areas from the calibration curve.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the GC-MS analysis of small organic molecules. These values should be experimentally verified for this compound in the user's laboratory.

ParameterTypical Value
Limit of Detection (LOD)0.1 - 10 ng/mL
Limit of Quantification (LOQ)0.5 - 50 ng/mL
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Accuracy (% Recovery)80 - 120%
Precision (% RSD)< 15%

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL) Standards Calibration Standards Stock->Standards Serial Dilution Injection Inject into GC-MS Standards->Injection Sample Sample Solution Sample->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (SIM) Separation->Detection Calibration Construct Calibration Curve Detection->Calibration Quantification Quantify Sample Concentration Calibration->Quantification

Caption: Workflow for the GC-MS analysis of this compound.

Application Note 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC) with UV or MS Detection

Introduction

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of a broad range of compounds. For the analysis of this compound, a reverse-phase HPLC method coupled with either a UV detector or a mass spectrometer (LC-MS) can be employed. LC-MS offers higher selectivity and sensitivity, particularly in complex matrices.

Experimental Protocol

1. Sample Preparation:

Prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL. Prepare a series of calibration standards by serial dilution of the stock solution. Dissolve or dilute the sample in the initial mobile phase composition to an expected concentration within the calibration range. Filter all solutions through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: A standard HPLC or UHPLC system with a binary or quaternary pump, autosampler, and column oven.

  • Column: A C18 reverse-phase column is a suitable choice (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water (for MS compatibility) or a phosphate (B84403) buffer (for UV detection).

    • B: Acetonitrile.

  • Gradient Elution: A gradient elution is often used to ensure good separation and peak shape. A typical gradient could be:

    • 0-2 min: 10% B

    • 2-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12-13 min: 90% to 10% B

    • 13-15 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection:

    • UV Detector: Set at a wavelength where this compound has significant absorbance (typically around 260 nm). A UV-Vis spectrum of this compound can be acquired to determine the optimal wavelength.[2]

    • Mass Spectrometer: An electrospray ionization (ESI) source in positive ion mode is suitable for the analysis of pyridine (B92270) compounds. The protonated molecular ion [M+H]⁺ of this compound would be monitored. For higher selectivity and sensitivity, tandem mass spectrometry (MS/MS) can be used.

3. Data Analysis and Quantification:

A calibration curve is generated by plotting the peak area (from UV) or ion intensity (from MS) against the concentration of the standards. The concentration of this compound in the samples is then calculated from this curve.

Quantitative Data Summary

The following table provides representative performance characteristics for an HPLC-UV or HPLC-MS method. These values are illustrative and should be confirmed through in-house validation.

ParameterTypical Value (HPLC-UV)Typical Value (HPLC-MS)
Limit of Detection (LOD)10 - 100 ng/mL0.1 - 10 ng/mL
Limit of Quantification (LOQ)50 - 500 ng/mL0.5 - 50 ng/mL
Linearity Range0.1 - 100 µg/mL1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995> 0.995
Accuracy (% Recovery)90 - 110%85 - 115%
Precision (% RSD)< 10%< 15%

Experimental Workflow: HPLC-UV/MS Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL) Standards Calibration Standards Stock->Standards Serial Dilution Filter_Std Filter (0.45 µm) Standards->Filter_Std Sample Sample Solution Filter_Smp Filter (0.45 µm) Sample->Filter_Smp Injection Inject into HPLC Filter_Std->Injection Filter_Smp->Injection Separation Reverse-Phase Separation Injection->Separation Detection UV or MS Detection Separation->Detection Calibration Construct Calibration Curve Detection->Calibration Quantification Quantify Sample Concentration Calibration->Quantification

Caption: Workflow for the HPLC-UV/MS analysis of this compound.

References

Application Note: Analysis of 4-Ethylpyridine by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Ethylpyridine is a substituted pyridine (B92270) derivative used as a building block in the synthesis of various chemical compounds, including pharmaceuticals. Accurate and reliable quantification of this compound is crucial for process monitoring, quality control, and impurity profiling in drug development and manufacturing. Gas chromatography-mass spectrometry (GC-MS) is a highly selective and sensitive technique for the analysis of volatile and semi-volatile organic compounds like this compound.

A common misconception is that all compounds require derivatization prior to GC-MS analysis. Derivatization is a chemical modification process that converts polar analytes with active hydrogen atoms (e.g., in -OH, -NH2, -COOH groups) into more volatile and thermally stable derivatives. However, this compound is a tertiary amine and lacks these active hydrogens. Therefore, it does not undergo common derivatization reactions such as silylation or acylation. It is sufficiently volatile and thermally stable for direct analysis by GC-MS.

This application note provides a detailed protocol for the direct quantitative analysis of this compound by GC-MS. Additionally, it addresses the scenario of analyzing this compound within a complex matrix containing other compounds that do require derivatization, presenting a relevant experimental workflow.

Part 1: Direct Analysis of this compound by GC-MS

This is the recommended and standard procedure for the routine analysis of this compound.

Experimental Protocol: Direct GC-MS Analysis

1. Objective: To quantify this compound in a sample matrix by direct injection into a GC-MS system.

2. Materials and Reagents:

  • This compound reference standard (≥98% purity)

  • Methanol (B129727) or Dichloromethane (GC grade or equivalent)

  • Internal Standard (IS), e.g., Pyridine-d5 or other suitable deuterated analog.

  • Helium (carrier gas), 99.999% purity

  • Autosampler vials (2 mL) with caps (B75204) and septa

3. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • GC Column: HP-5ms (5%-phenyl)-methylpolysiloxane capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar non-polar column.

  • Injector: Split/Splitless, operated in splitless mode for trace analysis or split mode for higher concentrations.

  • Liner: Deactivated glass liner

GC-MS Parameters:

ParameterValue
GC
Inlet Temperature250°C
Injection Volume1 µL
Injection ModeSplitless (purge flow on at 1 min)
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial: 70°C, hold for 2 min
Ramp: 10°C/min to 250°C
Hold: 5 min at 250°C
Mass Spectrometer
Ion Source Temperature230°C
Quadrupole Temperature150°C
Transfer Line Temp.280°C
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Acquisition ModeFull Scan (m/z 40-300) for qualitative, Selected Ion Monitoring (SIM) for quantitative analysis.[1]
SIM Ions for 4-EP Quantifier: 106 m/z, Qualifiers: 107 m/z, 79 m/z
SIM Ions for IS Dependent on the internal standard used (e.g., m/z 84 for Pyridine-d5).[1]

4. Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

    • Prepare a stock solution of the internal standard (e.g., 1 mg/mL) in methanol.

    • Create a series of calibration standards by serially diluting the this compound stock solution and adding a constant concentration of the internal standard to each. Recommended range: 0.1 µg/mL to 50 µg/mL.

  • Sample Preparation:

    • Accurately weigh or measure the sample containing this compound.

    • Dissolve and/or dilute the sample with methanol to a final volume, ensuring the expected this compound concentration falls within the calibration range.

    • Add the internal standard to the sample solution at the same concentration used for the calibration standards.

    • Vortex the solution to ensure homogeneity.

    • Transfer the final solution to a GC vial for analysis.

  • Analysis:

    • Inject the prepared calibration standards and samples into the GC-MS system.

    • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standards.

    • Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary (Illustrative)

The following table presents typical performance characteristics for the direct GC-MS analysis of this compound. Actual values may vary depending on the specific instrumentation and matrix.

ParameterTypical Value
Retention Time (RT)~8-10 min (HP-5ms)
Limit of Detection (LOD)0.01 - 0.1 µg/mL
Limit of Quantitation (LOQ)0.05 - 0.5 µg/mL
Linearity (R²)> 0.995
Precision (%RSD)< 10%
Accuracy (% Recovery)90 - 110%

Part 2: Analysis of this compound in a Complex Matrix Requiring Derivatization

Scenario: this compound must be quantified in a sample that also contains polar analytes (e.g., phenols, carboxylic acids) which are not amenable to direct GC-MS analysis and require silylation.

Principle: In this workflow, a silylation reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is added to the sample extract. This reagent will selectively derivatize the polar, active-hydrogen-containing compounds. This compound, lacking an active hydrogen, will not react and will be analyzed in its native form alongside the derivatized matrix components. Pyridine is often used as a catalyst and solvent in such reactions.

Experimental Protocol: Silylation of Matrix Components

1. Objective: To quantify this compound in a complex sample by derivatizing interfering polar compounds prior to GC-MS analysis.

2. Materials and Reagents:

  • All materials from the direct analysis protocol.

  • Silylating Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).

  • Solvent/Catalyst: Anhydrous Pyridine or Acetonitrile.

  • Nitrogen gas for evaporation.

  • Heating block or oven.

3. Procedure:

  • Sample Extraction & Preparation:

    • Extract the analytes from the initial sample matrix (e.g., via liquid-liquid extraction or solid-phase extraction) into a suitable organic solvent like Dichloromethane or Ethyl Acetate.

    • Transfer a known volume of the extract to a clean reaction vial.

    • Add the internal standard.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to remove all water and protic solvents.

  • Derivatization Reaction:

    • To the dry residue, add 50 µL of anhydrous pyridine (or another aprotic solvent) and 50 µL of BSTFA + 1% TMCS.

    • Tightly cap the vial.

    • Heat the vial at 60-70°C for 30-60 minutes to ensure complete derivatization of the polar matrix components.

    • Allow the vial to cool to room temperature.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system using the same instrumental conditions as described in the direct analysis protocol.

    • The this compound will elute as an underivatized peak, while other polar compounds will elute as their trimethylsilyl (B98337) (TMS) derivatives.

Visualizations

Logical Relationship: To Derivatize or Not?

The decision to use a derivatization step depends on the properties of the analyte of interest.

derivatization_logic start Analyte: this compound check_H Does it have active H (e.g., -OH, -NH2, -COOH)? start->check_H direct_analysis Direct GC-MS Analysis is Appropriate check_H->direct_analysis No derivatize Derivatization Required (e.g., Silylation, Acylation) check_H->derivatize Yes matrix_check Are there other polar analytes in the same sample? direct_analysis->matrix_check matrix_check->direct_analysis No matrix_derivatize Derivatize the entire sample. This compound remains underivatized. matrix_check->matrix_derivatize Yes

Caption: Decision tree for analyzing this compound.

Experimental Workflow: Analysis in a Complex Matrix

This workflow illustrates the process when derivatization of the sample matrix is necessary.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Matrix Derivatization cluster_analysis Analysis p1 1. Sample Extraction (LLE or SPE) p2 2. Add Internal Standard p1->p2 p3 3. Evaporate to Dryness p2->p3 d1 4. Add Solvent (Pyridine) & Reagent (BSTFA) p3->d1 d2 5. Heat at 60-70°C d1->d2 d3 6. Cool to Room Temp d2->d3 a1 7. Inject into GC-MS d3->a1 a2 8. Data Acquisition (Scan or SIM) a1->a2 a3 9. Quantification a2->a3

Caption: Workflow for GC-MS analysis of 4-EP in a complex matrix.

References

Application Notes and Protocols for the N-Oxidation of 4-Ethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-oxidation of 4-ethylpyridine (B106801) to synthesize this compound N-oxide, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The protocols are based on established methods for the N-oxidation of pyridine (B92270) derivatives.

Introduction

Pyridine N-oxides are important synthetic intermediates that can act as activating groups for nucleophilic substitution on the pyridine ring, as directing groups for electrophilic substitution, and as ligands in coordination chemistry. The N-oxide functionality alters the electronic properties of the pyridine ring, making it more susceptible to a variety of chemical transformations. This compound N-oxide is a key building block in the synthesis of various target molecules in medicinal chemistry and materials science. This document outlines two common and effective protocols for its preparation.

Data Summary

The following table summarizes quantitative data for two common protocols for the N-oxidation of alkyl-substituted pyridines. While specific data for this compound is not extensively available in the cited literature, the provided data for similar substrates offers a strong predictive basis for reaction performance.

ParameterProtocol 1: Hydrogen Peroxide/Acetic AcidProtocol 2: m-Chloroperoxybenzoic Acid (m-CPBA)
Oxidizing Agent 30-40% Hydrogen Peroxide in Glacial Acetic Acidm-Chloroperoxybenzoic acid
Substrate Pyridine and AlkylpyridinesPyridine and Alkylpyridines
Solvent Glacial Acetic AcidDichloromethane (B109758) (DCM) or Chloroform (B151607)
Reaction Temp. 70-85°C0°C to Room Temperature (20-25°C)
Reaction Time 3 - 24 hours2 - 24 hours
Typical Yield 78-90% (general for pyridines)[1][2]~90-97% (for similar pyridine derivatives)[3]
Work-up Vacuum removal of solvent, followed by distillation or crystallizationAqueous wash, extraction, and chromatography/crystallization

Experimental Protocols

Protocol 1: N-Oxidation using Hydrogen Peroxide and Acetic Acid

This method is a classic and cost-effective way to prepare pyridine N-oxides.

Materials:

  • This compound

  • Glacial Acetic Acid

  • 35% Hydrogen Peroxide solution

  • Acetone (B3395972)

  • Sodium Bicarbonate (saturated aqueous solution)

  • Dichloromethane (DCM) or Chloroform

  • Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in glacial acetic acid.

  • Slowly add 35% hydrogen peroxide (1.1 to 1.5 equivalents) to the stirring solution. The addition is exothermic, and the temperature may rise.

  • Heat the reaction mixture to 70-80°C and maintain this temperature for 3 to 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the excess acetic acid by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Ensure the final pH is basic.

  • Extract the aqueous layer with dichloromethane or chloroform (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash them with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude this compound N-oxide can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., acetone). A procedure for a similar compound involved cooling the reaction mixture and adding acetone to induce crystallization[4].

Protocol 2: N-Oxidation using m-Chloroperoxybenzoic Acid (m-CPBA)

This method often proceeds under milder conditions and can be advantageous for sensitive substrates.

Materials:

  • This compound

  • m-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM) or Chloroform

  • 10% aqueous Sodium Sulfite (B76179) solution

  • Saturated aqueous Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Round-bottom flask

  • Stirring plate and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in dichloromethane or chloroform in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add m-CPBA (1.1 to 1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 to 24 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture again to 0°C and quench the excess m-CPBA by adding a 10% aqueous sodium sulfite solution until a negative starch-iodide paper test is obtained.

  • Wash the organic layer with a saturated aqueous sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by washing with brine.

  • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization. A patent for a similar reaction describes adjusting the pH and filtering to isolate the product[3].

Visualizations

The following diagrams illustrate the general workflow for the N-oxidation of this compound.

N_Oxidation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product This compound This compound Reaction_Vessel Reaction (Stirring, Temp. Control) This compound->Reaction_Vessel Oxidizing_Agent Oxidizing Agent (e.g., H₂O₂/AcOH or m-CPBA) Oxidizing_Agent->Reaction_Vessel Quenching Quenching/ Neutralization Reaction_Vessel->Quenching Reaction Mixture Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification_Method Distillation or Chromatography/ Recrystallization Drying->Purification_Method Crude Product 4-Ethylpyridine_N-Oxide This compound N-Oxide Purification_Method->4-Ethylpyridine_N-Oxide

Caption: General workflow for the synthesis of this compound N-Oxide.

Reaction_Scheme cluster_reactants cluster_product R This compound P This compound N-Oxide R->P N-Oxidation O + Oxidizing Agent

Caption: Chemical transformation for the N-oxidation of this compound.

References

Application Notes and Protocols: 4-Ethylpyridine as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-ethylpyridine (B106801) as a strategic building block in the synthesis of valuable organic compounds, with a particular focus on pharmaceutical agents. This document outlines key synthetic transformations, provides detailed experimental protocols, and presents relevant quantitative data to support researchers in their synthetic endeavors.

Introduction

This compound is a readily available and versatile heterocyclic compound that serves as a valuable precursor in a variety of organic syntheses. Its pyridine (B92270) core and reactive ethyl group allow for a range of chemical modifications, making it an attractive starting material for the construction of more complex molecules, including active pharmaceutical ingredients (APIs). This document will focus on the application of this compound in the synthesis of key antitubercular drugs, isoniazid (B1672263) and ethionamide (B1671405), highlighting its role in the formation of the crucial intermediate, isonicotinic acid.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.

PropertyValueReference
Molecular Formula C₇H₉N[N/A]
Molecular Weight 107.15 g/mol [N/A]
Appearance Colorless to pale yellow liquid[N/A]
Boiling Point 168 °C[N/A]
Density 0.942 g/mL at 25 °C[N/A]
Refractive Index n20/D 1.501[N/A]
Solubility Slightly soluble in water. Soluble in organic solvents.[N/A]

Key Synthetic Applications of this compound

This compound serves as a key starting material for the synthesis of isonicotinic acid, a central intermediate in the production of several important pharmaceuticals. The ethyl group at the 4-position can be oxidized to a carboxylic acid, providing a straightforward route to this valuable compound.

Oxidation to Isonicotinic Acid

The oxidation of the ethyl group of this compound to a carboxylic acid is a fundamental transformation that unlocks its potential as a building block for pharmaceuticals. While various oxidizing agents can be employed, a common industrial method involves catalytic vapor-phase oxidation.

Reaction Scheme:

Py represents the pyridine ring.

Synthesis of Isoniazid

Isoniazid, a primary drug used in the treatment of tuberculosis, can be synthesized from isonicotinic acid derived from this compound. The synthesis involves the esterification of isonicotinic acid followed by reaction with hydrazine (B178648).

Reaction Scheme:

Synthesis of Ethionamide

Ethionamide is a second-line antitubercular drug with a structure analogous to isoniazid. Its synthesis can also proceed from an isonicotinic acid derivative, highlighting the importance of this compound as a precursor. The synthesis involves the conversion of the isonicotinic acid derivative to the corresponding thioamide.

Experimental Protocols

Protocol 1: Oxidation of this compound to Isonicotinic Acid (General Method)

This protocol describes a general method for the vapor-phase oxidation of an alkylpyridine to the corresponding carboxylic acid. Specific conditions would need to be optimized for this compound.

Materials:

  • This compound

  • Vanadium-based catalyst (e.g., V-Ti-O, V-Cr-O)

  • Air

  • Water (as steam)

  • Suitable reactor for vapor-phase catalysis

Procedure:

  • A mixture of this compound, air, and steam is passed over a heated bed of a vanadium-based catalyst.

  • The reaction temperature is typically maintained in the range of 300-400 °C.

  • The molar ratio of the reactants (this compound:O₂:H₂O) is a critical parameter and needs to be optimized for maximum yield. For the oxidation of 4-methylpyridine, a molar ratio of air/water/4-picoline of 96/70/1 has been reported to give high yields.[1]

  • The effluent gas stream containing isonicotinic acid is cooled to allow for the condensation and collection of the product.

  • The crude isonicotinic acid is then purified by recrystallization.

Quantitative Data for a similar process (Oxidation of 4-Methylpyridine): [1]

CatalystTemperature (°C)Molar Ratio (Air:Water:4-Picoline)Yield of Isonicotinic Acid (%)
V-Ti-Cr-Al-P31096:70:1>82
Protocol 2: Synthesis of Isoniazid from Isonicotinic Acid

This protocol outlines the synthesis of isoniazid from isonicotinic acid.

Materials:

  • Isonicotinic acid

  • Ethanol (B145695) (or other suitable alcohol for esterification)

  • Sulfuric acid (catalyst for esterification)

  • Hydrazine hydrate

  • Sodium hydroxide

  • Appropriate glassware for reflux and distillation

Procedure:

Step 1: Synthesis of Ethyl Isonicotinate (B8489971)

  • A mixture of isonicotinic acid, an excess of ethanol, and a catalytic amount of concentrated sulfuric acid is heated at reflux for several hours.

  • After the reaction is complete, the excess ethanol is removed by distillation.

  • The residue is cooled and neutralized with a solution of sodium hydroxide.

  • The ethyl isonicotinate is then extracted with a suitable organic solvent (e.g., diethyl ether).

  • The organic layer is dried over anhydrous sodium sulfate (B86663) and the solvent is evaporated to yield the crude ester, which can be purified by distillation.

Step 2: Synthesis of Isoniazid

  • Ethyl isonicotinate is mixed with an equimolar amount of hydrazine hydrate.

  • The mixture is heated at reflux for several hours.

  • Upon cooling, isoniazid crystallizes out of the solution.

  • The crystals are collected by filtration, washed with a small amount of cold ethanol, and dried.

Quantitative Data:

The overall yield for the two-step synthesis of isoniazid from isonicotinic acid is typically high, often exceeding 80%.

Mechanism of Action of Isoniazid and Ethionamide

Isoniazid and ethionamide are both pro-drugs that require activation within the Mycobacterium tuberculosis cell to exert their therapeutic effect. They share a common target: the enoyl-acyl carrier protein (ACP) reductase, InhA, which is a key enzyme in the fatty acid synthesis II (FAS-II) pathway responsible for the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall.

The diagram below illustrates the activation and mechanism of action of these two important antitubercular drugs.

G cluster_activation Pro-drug Activation cluster_inhibition Inhibition of Mycolic Acid Synthesis Isoniazid Isoniazid (Pro-drug) KatG KatG (Catalase-Peroxidase) Isoniazid->KatG Activation Ethionamide Ethionamide (Pro-drug) EthA EthA (Monooxygenase) Ethionamide->EthA Activation Activated_INH Activated Isoniazid (Isonicotinoyl radical) KatG->Activated_INH Activated_ETH Activated Ethionamide EthA->Activated_ETH INH_NAD_adduct Isoniazid-NAD Adduct Activated_INH->INH_NAD_adduct ETH_NAD_adduct Ethionamide-NAD Adduct Activated_ETH->ETH_NAD_adduct NAD NAD+ NAD->INH_NAD_adduct NAD->ETH_NAD_adduct InhA InhA (Enoyl-ACP Reductase) INH_NAD_adduct->InhA Inhibition ETH_NAD_adduct->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Catalyzes InhA->Mycolic_Acid_Synthesis Blocked Cell_Wall_Disruption Cell Wall Disruption & Bacterial Death Mycolic_Acid_Synthesis->Cell_Wall_Disruption

Caption: Mechanism of action of isoniazid and ethionamide.

Conclusion

This compound is a cost-effective and versatile starting material for the synthesis of isonicotinic acid, a crucial intermediate in the production of the antitubercular drugs isoniazid and ethionamide. The straightforward oxidation of the ethyl group provides an efficient entry point to this important class of pharmaceuticals. The protocols and data presented herein offer a valuable resource for researchers and professionals in the field of organic synthesis and drug development, facilitating the exploration of this compound as a strategic building block for the creation of novel and effective therapeutic agents.

References

Application Notes and Protocols: 4-Ethylpyridine in the Synthesis of Functional Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of 4-ethylpyridine (B106801) in the synthesis of functional polymers. While direct literature on the polymerization of this compound is limited, its structural similarity to other substituted pyridines, such as 4-vinylpyridine (B31050) and 2,4-diethylpyridine, allows for the proposal of synthetic routes and applications based on established principles in polymer chemistry.

The ethyl group at the 4-position of the pyridine (B92270) ring influences the electronic and steric properties of the molecule, which in turn can affect polymerization kinetics and the final properties of the polymer. These notes offer detailed methodologies for key experiments, adapted from related systems, to guide researchers in this area.

Potential Applications of this compound-Containing Polymers

Functional polymers derived from this compound are anticipated to have applications in several fields due to the unique properties of the pyridine moiety.

  • Drug Delivery: The pyridine group can be protonated at acidic pH, leading to pH-responsive polymers that can be designed to release therapeutic agents in specific environments, such as tumor microenvironments or endosomes.

  • Gene Delivery: The cationic nature of protonated pyridine moieties can facilitate the complexation and condensation of nucleic acids, making these polymers potential non-viral vectors for gene therapy.

  • Catalysis: The nitrogen atom in the pyridine ring can act as a ligand for metal catalysts. Incorporating this compound into a polymer backbone can create recyclable catalytic materials.

  • Smart Materials: The pH-responsiveness of these polymers can be exploited to create "smart" materials that change their properties, such as swelling or solubility, in response to environmental pH changes.[1]

  • Antimicrobial Surfaces: Pyridine-containing polymers have shown antimicrobial activity, suggesting that polymers of this compound could be used to create surfaces that resist bacterial growth.[2]

Proposed Synthetic Routes for Functional Polymers

While this compound is not readily polymerizable through its aromatic ring, it can be chemically modified to introduce a polymerizable group, such as a vinyl group.

Workflow for Synthesis of a "Ethyl-vinylpyridine" Monomer and Subsequent Polymerization:

G cluster_0 Monomer Synthesis cluster_1 Polymerization cluster_2 Polymer Characterization This compound This compound Functionalization Functionalization This compound->Functionalization e.g., Lithiation and reaction with formaldehyde (B43269) Dehydration Dehydration Functionalization->Dehydration Acid-catalyzed Ethyl-vinylpyridine_Monomer Ethyl-vinylpyridine_Monomer Dehydration->Ethyl-vinylpyridine_Monomer Polymerization_Reaction e.g., RAFT, ATRP, or Free Radical Polymerization Ethyl-vinylpyridine_Monomer->Polymerization_Reaction Poly(Ethyl-vinylpyridine) Poly(Ethyl-vinylpyridine) Polymerization_Reaction->Poly(Ethyl-vinylpyridine) Characterization FTIR, NMR, GPC Poly(Ethyl-vinylpyridine)->Characterization

Caption: Proposed workflow for the synthesis and polymerization of a this compound-derived monomer.

Experimental Protocols

Protocol 1: Synthesis of a "Ethyl-vinylpyridine" Monomer (Proposed)

This protocol is a hypothetical pathway based on established organic chemistry reactions for the functionalization of pyridine rings.[3]

Objective: To introduce a vinyl group onto the this compound scaffold to create a polymerizable monomer.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Formaldehyde (or paraformaldehyde)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Organic solvents for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

  • Functionalization:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add one equivalent of n-BuLi dropwise while maintaining the temperature at -78 °C. Stir for 1-2 hours.

    • Add an excess of dry formaldehyde gas (generated from paraformaldehyde) or a solution of formaldehyde in THF to the reaction mixture.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of water.

  • Work-up and Purification:

    • Extract the aqueous mixture with an organic solvent (e.g., diethyl ether).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting alcohol intermediate by column chromatography.

  • Dehydration:

    • Treat the purified alcohol with a strong acid catalyst (e.g., sulfuric acid or phosphoric acid) at elevated temperatures to induce dehydration and form the vinyl group.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, neutralize the reaction mixture and extract the product.

    • Purify the final "ethyl-vinylpyridine" monomer by distillation or column chromatography.

Protocol 2: Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

This protocol is adapted from methodologies for the RAFT polymerization of vinylpyridine monomers.[4]

Objective: To synthesize poly("ethyl-vinylpyridine") with controlled molecular weight and low polydispersity.

Materials:

  • "Ethyl-vinylpyridine" monomer (synthesized in Protocol 1)

  • RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate)

  • Initiator (e.g., Azobisisobutyronitrile, AIBN)

  • Anhydrous solvent (e.g., 1,4-dioxane (B91453) or N,N-dimethylformamide, DMF)

  • Inert gas (argon or nitrogen)

Procedure:

  • Reaction Setup:

    • In a Schlenk flask, combine the "ethyl-vinylpyridine" monomer, RAFT agent, and AIBN in the desired molar ratios in the anhydrous solvent.

  • Degassing:

    • Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization:

    • Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C) and stir.

    • Monitor the polymerization progress by taking aliquots at regular intervals and analyzing the monomer conversion by ¹H NMR or gas chromatography (GC).

  • Termination and Isolation:

    • Quench the polymerization by cooling the reaction mixture to room temperature and exposing it to air.

    • Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold hexane (B92381) or diethyl ether).

    • Collect the precipitated polymer by filtration, wash with the non-solvent, and dry under vacuum at an elevated temperature (e.g., 60 °C) to a constant weight.[3]

Protocol 3: Characterization of Poly("ethyl-vinylpyridine")

Objective: To determine the molecular weight, molecular weight distribution, and chemical structure of the synthesized polymer.

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Purpose: To confirm the presence of characteristic functional groups in the polymer.

  • Sample Preparation: Prepare a thin film of the polymer on a KBr pellet or use a cast film from a suitable solvent.

  • Analysis: Acquire the FTIR spectrum and identify characteristic peaks for the pyridine ring and the polymer backbone.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To elucidate the detailed chemical structure of the polymer and determine monomer conversion.

  • Sample Preparation: Dissolve a small amount of the polymer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Analysis: Acquire ¹H and ¹³C NMR spectra. The integration of proton signals can be used to confirm the structure and, in the case of copolymers, the composition.

3. Gel Permeation Chromatography (GPC):

  • Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

  • Sample Preparation: Dissolve the polymer in a suitable mobile phase (e.g., THF, DMF with LiBr).

  • Analysis: Inject the polymer solution into the GPC system and analyze the resulting chromatogram against a set of polymer standards (e.g., polystyrene or poly(methyl methacrylate)).

Logical Relationship of Characterization Techniques:

G Synthesized_Polymer Synthesized_Polymer FTIR FTIR Synthesized_Polymer->FTIR NMR NMR Synthesized_Polymer->NMR GPC GPC Synthesized_Polymer->GPC Functional_Groups Functional_Groups FTIR->Functional_Groups Chemical_Structure Chemical_Structure NMR->Chemical_Structure Molecular_Weight_and_PDI Molecular_Weight_and_PDI GPC->Molecular_Weight_and_PDI

References

Application Notes and Protocols for the Alkylation of 4-Ethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed experimental procedures for the selective alkylation of 4-ethylpyridine (B106801), a common scaffold in pharmaceutical and materials science. The protocols outlined below are intended for researchers, scientists, and professionals in drug development. They cover two primary types of alkylation: C-4 alkylation of the pyridine (B92270) ring via a Minisci-type reaction for carbon-carbon bond formation, and N-alkylation to produce quaternary pyridinium (B92312) salts.

C-4 Alkylation of this compound via Minisci Reaction

The Minisci reaction is a powerful tool for the direct alkylation of heteroaromatic compounds. The following protocol is adapted from a practical and regioselective method for the C-4 alkylation of pyridines.[1] This approach utilizes a "gateway" pyridinium species to direct the alkylation specifically to the C-4 position.

Reaction Principle:

The reaction proceeds by first activating the pyridine nitrogen with a blocking group. This directs the subsequent radical addition of an alkyl group, generated from a carboxylic acid, to the C-4 position. The blocking group is then removed to yield the C-4 alkylated pyridine.[1]

Experimental Protocol:

  • Step 1: Synthesis of the Pyridinium Salt (Gateway Intermediate)

    • This protocol assumes the starting material is a pre-formed pyridinium salt, which directs C-4 selectivity. For the purpose of this application note, we will describe the subsequent Minisci reaction on a generic activated pyridine. A specific example from literature involves a fumarate-derived blocking group.[1]

  • Step 2: C-4 Alkylation (Minisci Reaction)

    • To a round-bottom flask, add the activated 4-ethylpyridinium salt (1.0 equivalent).

    • Add the desired carboxylic acid (2.0 equivalents) as the alkyl source.

    • Dissolve the solids in a 1:1 mixture of 1,2-dichloroethane (B1671644) (DCE) and water (to achieve a concentration of 0.1 M).

    • Add silver nitrate (B79036) (AgNO₃, 0.2 equivalents) to the mixture.

    • Initiate the reaction by adding ammonium (B1175870) persulfate ((NH₄)₂S₂O₈, 2.0 equivalents).

    • Heat the reaction mixture to 50 °C and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Step 3: Workup and Removal of Blocking Group

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane (B109758) (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The blocking group is typically removed by treatment with a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). The crude product from the previous step is dissolved in a suitable solvent (e.g., dichloromethane) and treated with DBU (3.0-6.0 equivalents).

    • Stir the mixture at room temperature until the removal of the blocking group is complete (monitored by TLC or LC-MS).

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure C-4 alkylated this compound.

Data Presentation:

Reagent/ParameterQuantity/Value
Activated this compound1.0 eq
Carboxylic Acid2.0 eq
Silver Nitrate (AgNO₃)0.2 eq
Ammonium Persulfate2.0 eq
SolventDCE:H₂O (1:1)
Concentration0.1 M
Temperature50 °C
Reaction Time2-4 h
DBU (for deprotection)3.0 - 6.0 eq

Experimental Workflow Diagram:

C4_Alkylation_Workflow cluster_prep Step 1: Reaction Setup cluster_reaction Step 2: Minisci Reaction cluster_workup Step 3: Workup & Deprotection cluster_product Final Product reactants Activated this compound Carboxylic Acid AgNO₃, (NH₄)₂S₂O₈ solvent DCE:H₂O (1:1) reactants->solvent Dissolve heating Heat to 50°C Stir for 2-4h solvent->heating quench Quench with NaHCO₃ Extract with DCM heating->quench deprotect Add DBU quench->deprotect purify Column Chromatography deprotect->purify product C-4 Alkylated This compound purify->product

C-4 Alkylation of this compound Workflow

N-Alkylation of this compound

N-alkylation of pyridines is a classical transformation that produces quaternary pyridinium salts. These salts are useful as ionic liquids, phase-transfer catalysts, and intermediates in organic synthesis.[2]

Reaction Principle:

The lone pair of electrons on the nitrogen atom of the pyridine ring acts as a nucleophile, attacking an electrophilic alkyl halide. This results in the formation of a new carbon-nitrogen bond and a positively charged pyridinium ion.

Experimental Protocol:

  • Step 1: Reaction Setup

    • In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent such as acetone (B3395972) or acetonitrile (B52724) (approximately 5-10 mL per mmol of pyridine).

    • Equip the flask with a magnetic stir bar.

  • Step 2: Addition of Alkylating Agent

    • To the stirred solution, add the alkyl halide (e.g., methyl iodide, ethyl bromide, or benzyl (B1604629) bromide) (1.1-1.5 equivalents) dropwise at room temperature.

    • Seal the flask with a septum or a drying tube.

  • Step 3: Reaction

    • Stir the reaction mixture at room temperature. For less reactive alkyl halides, the mixture can be heated to reflux.[2]

    • Monitor the reaction progress by TLC until the starting material is consumed. The reaction time can vary from a few hours to several days.

  • Step 4: Product Isolation

    • Upon completion, the pyridinium salt product may precipitate out of the solution.

    • If a precipitate has formed, collect the solid by filtration.

    • Wash the collected solid with a small amount of cold solvent (e.g., acetone or diethyl ether) to remove any unreacted starting materials.

    • Dry the purified pyridinium salt under vacuum.

    • If the product does not precipitate, the solvent can be removed under reduced pressure. The resulting crude solid or oil can then be triturated with a non-polar solvent like diethyl ether to induce crystallization or precipitation, followed by filtration and drying.

Data Presentation:

Reagent/ParameterQuantity/Value
This compound1.0 eq
Alkyl Halide1.1 - 1.5 eq
SolventAcetone or Acetonitrile
TemperatureRoom Temperature to Reflux
Reaction Time2 - 48 h (dependent on alkyl halide)

Experimental Workflow Diagram:

N_Alkylation_Workflow cluster_setup Step 1: Setup cluster_reaction Step 2: Reaction cluster_isolation Step 3: Isolation cluster_final Final Product start_mat This compound in Acetone/ACN add_reagent Add Alkyl Halide start_mat->add_reagent stir Stir at RT or Reflux add_reagent->stir precipitate Precipitation stir->precipitate filtration Filter & Wash precipitate->filtration drying Dry under Vacuum filtration->drying final_product N-Alkyl-4-ethylpyridinium Salt drying->final_product

N-Alkylation of this compound Workflow

References

Application Note: High-Performance Liquid Chromatography of Protonated 4-Ethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of protonated 4-Ethylpyridine using High-Performance Liquid Chromatography (HPLC). The method described herein is suitable for the determination of purity, quantification, and stability studies of this compound in various sample matrices. By maintaining the mobile phase at an acidic pH, this compound is protonated, ensuring good peak shape and reproducible retention on a reversed-phase column. This document includes a comprehensive experimental protocol, system suitability parameters, and data presentation guidelines.

Introduction

This compound is a key building block and intermediate in the synthesis of a wide range of pharmaceutical compounds and other specialty chemicals. Accurate and reliable quantification of this compound is crucial for quality control during synthesis, formulation, and for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation and quantification of such compounds.[1]

As a basic compound with a pKa of approximately 6.0, the retention behavior of this compound in reversed-phase HPLC is highly dependent on the mobile phase pH.[2] At a pH below its pKa, this compound exists predominantly in its protonated, more polar form. Operating under acidic mobile phase conditions suppresses the interaction of the basic analyte with residual silanols on the stationary phase, leading to improved peak symmetry and stable retention times.[2][3] This application note details a robust HPLC method for the analysis of protonated this compound.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD) is required.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Chemicals and Reagents:

    • This compound reference standard

    • HPLC grade acetonitrile

    • HPLC grade water

    • Phosphoric acid or Formic acid (for mobile phase acidification)

    • Methanol (for sample preparation, if necessary)[1]

Preparation of Mobile Phase

To ensure the protonation of this compound, an acidic mobile phase is employed. A mobile phase pH of approximately 2-4 is recommended for stable retention.[3]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water. To prepare 1 L, add 1 mL of concentrated phosphoric acid to 1 L of HPLC grade water and mix thoroughly.

  • Mobile Phase B: Acetonitrile.

  • Working Mobile Phase: A mixture of Mobile Phase A and Mobile Phase B. The exact ratio should be optimized for the specific column and system to achieve a desirable retention time for this compound. A common starting point is 70:30 (v/v) of Mobile Phase A:Mobile Phase B.

  • Degassing: Degas the mobile phase before use by sonication or vacuum filtration.

Standard Solution Preparation
  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain the desired concentrations for calibration (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation
  • The sample should be dissolved in a solvent that is compatible with the mobile phase, preferably the mobile phase itself.[4]

  • A typical sample concentration is around 1 mg/mL, but this may need to be adjusted based on the expected concentration of this compound.[4]

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[1]

Chromatographic Conditions

The following are typical starting conditions. Method optimization may be required.

ParameterRecommended Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile: 0.1% Phosphoric Acid in Water (e.g., 30:70 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm (or optimized based on UV spectrum of this compound)
Run Time Approximately 10 minutes

Data Presentation

System Suitability

System suitability tests are essential to ensure that the chromatographic system is performing adequately.[5][6] These tests should be performed before sample analysis by injecting a standard solution multiple times.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0[7]
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% for replicate injections (n=5 or 6)[7]
Retention Time (RT) Reproducibility RSD ≤ 1.0%
Illustrative Quantitative Data

The following table presents illustrative data for a calibration curve of this compound under the described chromatographic conditions.

Concentration (µg/mL)Retention Time (min)Peak Area (mAU*s)
14.2115,234
54.2076,170
104.22151,980
254.21380,500
504.23762,100
1004.221,525,000

A calibration curve should be generated by plotting peak area against concentration. The linearity of the method is assessed by the correlation coefficient (R²) of the calibration curve, which should ideally be ≥ 0.999.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of protonated this compound.

G HPLC Analysis Workflow for Protonated this compound A Sample and Standard Preparation E Sample Injection and Data Acquisition A->E B Mobile Phase Preparation (Acidic pH) C HPLC System Setup (C18 Column, UV Detector) B->C D System Suitability Testing C->D D->E If Passed F Data Processing and Quantification E->F G Report Generation F->G

Caption: General workflow for the HPLC analysis of protonated this compound.

Logical Relationship for Method Development

This diagram outlines the key considerations and logical flow for developing a robust HPLC method for protonated this compound.

G Method Development Logic for Protonated this compound HPLC A Define Analytical Goal (Purity, Quantification) B Select Column (Reversed-Phase C18) A->B C Mobile Phase Selection B->C D Ensure Protonation (Acidic pH, e.g., pH 2-4) C->D E Optimize Mobile Phase Composition (% Acetonitrile) D->E F Set Detection Wavelength E->F G Method Validation (Linearity, Precision, Accuracy) F->G H Finalized Protocol G->H

Caption: Logical flow for HPLC method development for protonated this compound.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-Ethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of crude 4-Ethylpyridine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of crude this compound largely depends on the synthetic route employed. Common impurities may include:

  • Unreacted starting materials: Such as pyridine (B92270) and ethyl iodide or other ethylating agents.

  • Isomeric byproducts: 2-Ethylpyridine and 3-Ethylpyridine are common isomers that can be formed.

  • Over-alkylation products: Di- and poly-ethylated pyridines.

  • Solvent residues: From the reaction and workup steps.

  • Water: Which can sometimes form azeotropes with pyridine derivatives, complicating distillation.

Q2: Which purification technique is most suitable for my crude this compound?

A2: The optimal purification method depends on the scale of your experiment and the nature of the impurities.

  • Fractional Distillation: This is the most common and effective method for separating this compound from impurities with different boiling points, such as isomeric byproducts and solvent residues.[1][2][3]

  • Acid-Base Extraction: This technique is useful for removing non-basic impurities from the crude product.[4][5][6] The basic nature of the pyridine nitrogen allows it to be protonated and extracted into an aqueous acidic phase, leaving neutral impurities in the organic phase.

  • Purification via Picrate (B76445) Salt Formation: For achieving very high purity, especially for removing closely boiling isomers, conversion to the picrate salt followed by recrystallization and regeneration of the free base is a reliable method.[7]

  • Column Chromatography: While less common for bulk purification of this compound, it can be used for small-scale purification or for separating challenging impurities.

Troubleshooting Guides

Fractional Distillation

Issue: Poor separation of isomers (e.g., 2-Ethylpyridine or 3-Ethylpyridine).

  • Potential Cause: Insufficient number of theoretical plates in the distillation column. The boiling points of ethylpyridine isomers are very close.

  • Solution:

    • Use a more efficient fractionating column: A longer Vigreux column, or a packed column (e.g., with Raschig rings or metal sponge) will provide more theoretical plates and enhance separation.

    • Optimize the reflux ratio: Increase the reflux ratio by insulating the column to minimize heat loss. This allows for more vaporization-condensation cycles, improving separation.

    • Control the heating rate: Slow and steady heating is crucial for establishing a proper temperature gradient in the column.

Issue: The product is co-distilling with water.

  • Potential Cause: Formation of an azeotrope between this compound and water.

  • Solution:

    • Drying the crude product: Before distillation, dry the crude this compound using a suitable drying agent like anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Azeotropic distillation with a third component: Adding a solvent like benzene (B151609) or toluene (B28343) can form a lower-boiling ternary azeotrope with water, which can be removed as the initial fraction.

Acid-Base Extraction

Issue: Low recovery of this compound after extraction.

  • Potential Cause:

    • Incomplete protonation of the pyridine nitrogen.

    • Emulsion formation during extraction.

    • Incomplete back-extraction of the free base.

  • Solution:

    • Ensure complete protonation: Use a sufficient excess of a strong acid (e.g., 1-2 M HCl) to ensure all the this compound is converted to its hydrochloride salt.

    • Breaking emulsions: If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.

    • Complete basification: During back-extraction, ensure the pH of the aqueous layer is sufficiently basic (pH > 10) by adding a strong base (e.g., NaOH) to fully deprotonate the pyridinium (B92312) salt and regenerate the free base.

General Issues

Issue: The purified this compound darkens over time.

  • Potential Cause: The compound is susceptible to oxidation and degradation, especially when exposed to air and light. Impurities can also catalyze this process.

  • Solution:

    • Store under an inert atmosphere: Store the purified product under nitrogen or argon.

    • Protect from light: Use an amber-colored bottle for storage.

    • Re-purification: If significant discoloration occurs, re-distillation may be necessary.

Data Presentation

Table 1: Physical Properties of this compound and Common Impurities

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)
This compound 107.151680.942
2-Ethylpyridine107.15148-1490.937
3-Ethylpyridine107.15164-1660.943
Pyridine79.101150.982

Data sourced from commercial supplier information and chemical databases.[8][9][10]

Table 2: Comparison of Purification Techniques

TechniqueTypical PurityTypical RecoveryAdvantagesDisadvantages
Fractional Distillation 98-99.5%Good to HighEffective for large quantities; removes volatile impurities.May not separate closely boiling isomers effectively.
Acid-Base Extraction ModerateHighRemoves non-basic impurities; scalable.Does not remove basic impurities like isomers.
Purification via Picrate Salt >99.5%ModerateExcellent for removing isomeric impurities.Multi-step process; use of a hazardous reagent (picric acid).
Column Chromatography HighLow to ModerateHigh resolution for difficult separations.Time-consuming; requires large volumes of solvent.

Experimental Protocols

Protocol 1: Fractional Distillation of Crude this compound
  • Drying: Dry the crude this compound over anhydrous magnesium sulfate, then filter.

  • Apparatus Setup: Assemble a fractional distillation apparatus using a well-insulated fractionating column (e.g., a Vigreux column).

  • Distillation: Heat the distillation flask slowly and evenly. Discard the initial fraction, which may contain low-boiling impurities and residual solvents.

  • Fraction Collection: Collect the fraction that distills at the boiling point of this compound (approximately 168 °C at atmospheric pressure).[8]

  • Purity Analysis: Analyze the purity of the collected fraction using Gas Chromatography (GC) or ¹H NMR.

Protocol 2: Purification via Picrate Salt Formation
  • Salt Formation: Dissolve the crude this compound in a suitable solvent (e.g., ethanol) and add a saturated solution of picric acid in the same solvent until precipitation is complete.

  • Recrystallization: Isolate the precipitated 4-ethylpyridinium picrate by filtration and recrystallize it from a suitable solvent (e.g., ethanol (B145695) or methanol) to constant melting point.

  • Regeneration of Free Base: Suspend the purified picrate salt in water and add a strong base (e.g., 10% aqueous NaOH) until the solution is strongly alkaline.

  • Extraction: Extract the liberated this compound with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Drying and Solvent Removal: Dry the organic extracts over a suitable drying agent, filter, and remove the solvent by rotary evaporation.

  • Final Distillation: For the highest purity, distill the regenerated this compound.

Visualizations

PurificationWorkflow crude Crude this compound acid_base Acid-Base Extraction crude->acid_base Remove non-basic impurities chromatography Column Chromatography crude->chromatography Small scale or difficult separation distillation Fractional Distillation acid_base->distillation Remove basic impurities picrate Picrate Salt Formation & Recrystallization distillation->picrate For higher purity (>99.5%) pure Pure this compound distillation->pure Purity > 98% picrate->pure chromatography->pure

Caption: Decision workflow for selecting a purification method for crude this compound.

DistillationTroubleshooting start Low Purity After Fractional Distillation cause1 Poor Isomer Separation? start->cause1 cause2 Co-distillation with Water? start->cause2 solution1a Use a more efficient fractionating column cause1->solution1a Yes solution1b Optimize reflux ratio (insulate column) cause1->solution1b Yes solution1c Slow down heating rate cause1->solution1c Yes solution2a Dry crude product before distillation cause2->solution2a Yes solution2b Consider azeotropic distillation cause2->solution2b Yes

Caption: Troubleshooting guide for fractional distillation of this compound.

References

Technical Support Center: Optimizing Reaction Conditions for 4-Ethylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 4-Ethylpyridine.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of this compound.

Problem Possible Causes Recommended Solutions
Low or No Product Yield - Incomplete reaction: Reaction time may be too short, or the temperature may be too low. - Poor quality reagents: Impurities in pyridine (B92270), acetic anhydride (B1165640), or passivated zinc dust can hinder the reaction. - Catalyst deactivation: The zinc or other catalyst may not be sufficiently activated. - Side reactions: Polymerization or formation of other isomers can reduce the yield of the desired product.- Optimize reaction time and temperature: Monitor the reaction progress using TLC or GC-MS to determine the optimal duration. Gradually increase the temperature, but be cautious of exothermic reactions. - Ensure high-purity reagents: Use freshly distilled pyridine and high-grade acetic anhydride. Activate zinc dust before use by washing with dilute acid.[1] - Proper catalyst activation: Follow a reliable protocol for catalyst activation, for instance, by treating zinc dust with hydrochloric acid.[1] - Control reaction conditions: Maintain the recommended temperature range to minimize side reactions.[1]
Reaction is Too Exothermic and Difficult to Control - Rate of reagent addition is too fast: Rapid addition of zinc dust can lead to a sudden and violent exothermic reaction.[1] - Inadequate cooling: The cooling bath may not be sufficient to dissipate the heat generated.- Slow and portion-wise addition of reagents: Add the zinc dust in small portions over a longer period to control the rate of heat generation.[1] - Efficient cooling: Use an ice bath or a more efficient cooling system to maintain the desired temperature range (e.g., 25-30°C during the initial phase).[1]
Formation of Dark-Colored Byproducts or Tar - High reaction temperature: Excessive heat can lead to the decomposition of reagents and products, resulting in tar formation. - Presence of oxygen: Air can promote oxidative side reactions.- Maintain strict temperature control: Adhere to the recommended temperature profile throughout the synthesis. - Perform the reaction under an inert atmosphere: Using an inert gas like nitrogen or argon can prevent oxidative side reactions.
Difficulties in Product Purification - Presence of unreacted starting materials: Incomplete reaction can leave significant amounts of pyridine in the product mixture. - Formation of isomers and other byproducts: Side reactions can generate impurities with boiling points close to that of this compound. - Emulsion formation during work-up: This can complicate the separation of organic and aqueous layers.- Optimize reaction for complete conversion: Use a slight excess of the limiting reagent or extend the reaction time. - Efficient fractional distillation: Use a fractionating column with a sufficient number of theoretical plates for effective separation.[1] Collect fractions within a narrow boiling point range. - Breaking emulsions: Add a saturated salt solution (brine) to help break up emulsions during the work-up.
Product is Contaminated with Water - Incomplete drying of the organic extract: Residual water from the work-up can co-distill with the product. - Use of wet reagents or solvents. - Thorough drying of the organic phase: Use an appropriate drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate) and ensure sufficient contact time. - Use anhydrous reagents and solvents: Ensure all starting materials and solvents are properly dried before use.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound on a lab scale?

A1: A widely used and well-documented method is the reaction of pyridine with acetic anhydride in the presence of zinc dust.[1][2] This method, while requiring careful control of the reaction conditions, can provide a decent yield of this compound.

Q2: My this compound product is a brownish color. How can I obtain a colorless product?

A2: The brown discoloration is often due to impurities.[2] To obtain a pure, colorless product, it is crucial to perform a careful fractional distillation.[1] Using a fractionating column with a high number of theoretical plates and collecting a narrow boiling point fraction (around 168-170°C at atmospheric pressure) is recommended.[2][3]

Q3: Are there alternative, potentially higher-yielding, methods for this compound synthesis?

A3: Yes, the Chichibabin reaction, which involves the condensation of aldehydes or ketones with ammonia, is a general method for synthesizing pyridine rings and can be adapted for this compound.[4] This reaction is often carried out in the gas phase at high temperatures over a metal oxide catalyst, such as alumina (B75360) or silica.[4] Optimizing the catalyst and reaction conditions can lead to high yields.

Q4: How can I monitor the progress of my this compound synthesis?

A4: The reaction progress can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). GC-MS is particularly useful as it can help identify the formation of the product as well as any side products.

Q5: What are the main side products to expect in the synthesis of this compound from pyridine and acetic anhydride?

A5: Besides unreacted starting materials, potential side products include other isomers of ethylpyridine (e.g., 2-ethylpyridine (B127773) and 3-ethylpyridine) and poly-alkylated pyridines. The formation of these byproducts can be minimized by carefully controlling the reaction temperature and stoichiometry of the reagents.

Data Presentation

Table 1: Comparison of Key Parameters for this compound Synthesis Methods

Synthesis Method Key Reagents Catalyst/Promoter Typical Reaction Temperature Reported Yield Key Advantages Key Disadvantages
Reaction of Pyridine with Acetic Anhydride Pyridine, Acetic AnhydrideZinc dust25-30°C (initial), then reflux33-38%[1]Well-documented lab-scale procedure.Moderate yield, exothermic reaction requires careful control.[1]
Chichibabin Pyridine Synthesis Acetaldehyde, AmmoniaMetal oxide (e.g., Al₂O₃, SiO₂)350-500°C[4]Can be high (up to 98% for similar pyridines)[4]Potentially higher yield, suitable for industrial scale.Requires high temperatures and specialized equipment (gas-phase reactor).
Reaction of Pyridine with Ethanol Pyridine, EthanolSolid acid catalystsHigh temperaturesVaries depending on catalyst and conditions.Uses readily available and less hazardous reagents.Often requires high temperatures and pressures; catalyst development is key.

Experimental Protocols

Method 1: Synthesis of this compound from Pyridine and Acetic Anhydride with Zinc[1]

This protocol is based on the procedure described in Organic Syntheses.

Materials:

  • Pyridine (dried over calcium oxide and redistilled)

  • Acetic anhydride

  • Zinc dust (activated)

  • Acetic acid

  • 40% aqueous sodium hydroxide (B78521) solution

  • Solid potassium carbonate

  • Chloroform (B151607)

  • 10% Hydrochloric acid

Equipment:

  • 3 L three-necked round-bottomed flask

  • Mechanical stirrer

  • Thermometer

  • Reflux condenser

  • Heating mantle

  • Steam distillation apparatus

  • Separatory funnel

  • Fractional distillation apparatus

Procedure:

  • Activation of Zinc Dust: Stir 830 g of zinc dust in 300 ml of 10% hydrochloric acid for 2 minutes. Filter the zinc dust and wash it with 600 ml of water, followed by 200 ml of acetone. Dry the activated zinc dust.

  • Reaction Setup: In the 3 L three-necked flask equipped with a stirrer and thermometer, place 1500 ml of acetic anhydride and 300 g (3.80 moles) of dry pyridine.

  • Reaction Execution:

    • With stirring, add 300 g of activated zinc dust in 5-10 g portions over 3 hours. Maintain the temperature between 25°C and 30°C using a water bath for cooling as the reaction is exothermic. The mixture will turn green.

    • After the addition of the first portion of zinc, add 300 ml of acetic acid and attach a reflux condenser.

    • Add another 120 g of activated zinc dust in small portions. The reaction may become vigorous.

    • Reflux the mixture with stirring for 30 minutes.

    • Add a final portion of 180 g of activated zinc dust all at once and continue refluxing for an additional 30 minutes. The solution will turn orange-brown.

  • Work-up:

    • Allow the flask to cool and transfer the contents to a 5 L round-bottomed flask.

    • Carefully neutralize the mixture with 2 L of a 40% aqueous sodium hydroxide solution.

    • Steam distill the mixture until about 3 L of distillate is collected.

    • Saturate the distillate with 1.5-1.8 kg of solid potassium carbonate. The mixture will separate into two layers.

    • Separate the organic layer. Extract the aqueous layer twice with 150 ml portions of chloroform.

    • Combine the organic layer and the chloroform extracts.

  • Purification:

    • Distill the combined organic layers using an efficient fractionating column.

    • A large forerun of chloroform, pyridine, and water will be collected first.

    • Collect the fraction boiling between 145-165°C.

    • Refractionate this collected liquid to obtain pure this compound, boiling at 163-165°C. The expected yield is 135-155 g (33-38%).

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Dry Pyridine & Acetic Anhydride setup Combine Reagents in Flask reagents->setup activate_zinc Activate Zinc Dust (HCl wash) add_zinc1 Add Zinc (Portion 1) (25-30°C) activate_zinc->add_zinc1 setup->add_zinc1 add_acid Add Acetic Acid add_zinc1->add_acid add_zinc2 Add Zinc (Portion 2) add_acid->add_zinc2 reflux1 Reflux (30 min) add_zinc2->reflux1 add_zinc3 Add Zinc (Portion 3) reflux1->add_zinc3 reflux2 Reflux (30 min) add_zinc3->reflux2 neutralize Neutralize with NaOH reflux2->neutralize steam_distill Steam Distillation neutralize->steam_distill saturate Saturate with K₂CO₃ steam_distill->saturate extract Extract with Chloroform saturate->extract distill1 Fractional Distillation (Remove Forerun) extract->distill1 distill2 Fractional Distillation (Collect Product Fraction) distill1->distill2 product Pure this compound distill2->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low Yield of This compound check_conversion Check Reaction Conversion (TLC, GC-MS) start->check_conversion incomplete Incomplete Conversion check_conversion->incomplete Low complete Complete Conversion check_conversion->complete High optimize_conditions Optimize Reaction: - Increase Time - Increase Temperature - Check Reagent Purity incomplete->optimize_conditions check_workup Review Work-up & Purification complete->check_workup loss_during_workup Product Loss During: - Extraction - Distillation check_workup->loss_during_workup improve_purification Improve Purification: - Efficient Fractional Distillation - Proper Phase Separation loss_during_workup->improve_purification

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

common impurities found in commercial 4-Ethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 4-Ethylpyridine.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in commercial this compound?

A1: Commercial this compound can contain several types of impurities stemming from its synthesis, handling, and storage. These can be broadly categorized as:

  • Synthesis-Related Impurities: These are by-products formed during the manufacturing process. Common industrial synthesis of pyridine (B92270) and its derivatives often results in a mixture of alkylated pyridines. Therefore, impurities can include:

    • Unreacted Starting Materials: Residual amounts of pyridine and the ethylating agent (e.g., acetaldehyde, ethanol).

    • Isomeric Impurities: 2-Ethylpyridine and 3-Ethylpyridine are common isomers that can be formed concurrently during synthesis.

    • Other Alkylated Pyridines: Picolines (methylpyridines) and lutidines (dimethylpyridines) can also be present as minor impurities.[1]

  • Degradation Products: this compound can degrade over time, especially when exposed to light, air, or high temperatures. Impure this compound is often characterized by a brown color.[2]

  • Residual Solvents: Solvents used during the synthesis and purification process may be present in trace amounts. Common laboratory solvents that could be potential impurities include toluene, diethyl ether, and methylene (B1212753) chloride.[3]

Q2: My batch of this compound has a brownish tint. What could be the cause?

A2: A brownish color in this compound is a common indicator of impurities, often resulting from degradation.[2] Exposure to air and light can lead to the formation of oxidized and polymerized products. It is recommended to use high-purity material for sensitive applications and to store it under an inert atmosphere in a cool, dark place.

Q3: How can I identify and quantify impurities in my this compound sample?

A3: The most common and effective analytical techniques for impurity profiling of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[4][5]

  • GC-MS is well-suited for separating and identifying volatile and semi-volatile impurities, which include most of the synthesis-related by-products and residual solvents.[6]

  • HPLC is a versatile technique for separating a wide range of organic compounds and is particularly useful for quantifying known impurities and detecting less volatile degradation products.[7]

For detailed structural elucidation of unknown impurities, hyphenated techniques such as LC-MS/MS and GC-MS/MS are powerful tools.[4] Nuclear Magnetic Resonance (NMR) spectroscopy can also provide detailed structural information.[8]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected peaks in GC-MS or HPLC chromatogram Presence of synthesis-related impurities (e.g., isomers, other alkylated pyridines) or residual solvents.Compare the retention times and mass spectra (for GC-MS) or UV spectra (for HPLC) with known standards of potential impurities. Utilize a mass spectral library for tentative identification of unknown peaks in GC-MS.
Discoloration of the this compound (yellow to brown) Degradation of the material due to improper storage or handling.Confirm the presence of degradation products using HPLC. If purity is critical, consider purifying the material by distillation or obtaining a new, high-purity batch. Ensure proper storage conditions (inert atmosphere, protection from light, cool temperature).
Inconsistent experimental results Variability in the purity of different batches of this compound.Perform a full impurity profile analysis on each new batch of this compound before use in critical experiments to ensure consistency.

Summary of Potential Impurities

Impurity Category Potential Impurities Typical Analytical Method
Synthesis-Related Pyridine (unreacted)GC-MS, HPLC
2-Ethylpyridine (isomer)GC-MS, HPLC
3-Ethylpyridine (isomer)GC-MS, HPLC
Picolines (e.g., 4-methylpyridine)GC-MS
LutidinesGC-MS
Degradation Products Oxidized/Polymerized PyridinesHPLC
Residual Solvents Toluene, Diethyl Ether, Methylene Chloride, etc.Headspace GC-MS

Experimental Protocols

Protocol 1: Identification of Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the identification of volatile and semi-volatile impurities in this compound.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Capillary Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1% in a high-purity solvent like dichloromethane (B109758) or methanol).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Injection Mode: Split (e.g., 50:1 split ratio).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-350.

    • Scan Speed: 2 scans/second.

  • Data Analysis:

    • Identify the main peak corresponding to this compound.

    • Analyze the smaller peaks by comparing their mass spectra with a reference library (e.g., NIST) to tentatively identify impurities.

    • Confirm the identity of suspected impurities by analyzing certified reference standards under the same conditions.

Protocol 2: Quantification of Impurities by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general approach for the quantification of known impurities and degradation products in this compound.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV or Diode Array Detector (DAD).

  • Reversed-Phase Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or a wavelength appropriate for the impurities of interest).

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-5 min: 5% B

      • 5-20 min: 5% to 95% B

      • 20-25 min: 95% B

      • 25-26 min: 95% to 5% B

      • 26-30 min: 5% B (re-equilibration).

  • Data Analysis:

    • Identify the peak for this compound.

    • Quantify impurities by comparing their peak areas to those of certified reference standards of the respective impurities. The area percent method can be used for an estimation of relative purity.

Visualizing Impurity Formation

The following diagram illustrates the potential pathways for the formation of common impurities during the synthesis of this compound.

Potential Impurity Formation in this compound Synthesis Pyridine Pyridine (Starting Material) Synthesis Alkylation Reaction Pyridine->Synthesis Impurity_SM Unreacted Starting Materials Pyridine->Impurity_SM EthylatingAgent Ethylating Agent (e.g., Acetaldehyde, Ethanol) EthylatingAgent->Synthesis EthylatingAgent->Impurity_SM Product This compound (Main Product) Synthesis->Product Desired Reaction Impurity_Isomer Isomeric By-products (2- & 3-Ethylpyridine) Synthesis->Impurity_Isomer Side Reactions Impurity_Other Other Alkylated By-products (Picolines, Lutidines) Synthesis->Impurity_Other Side Reactions

Caption: Synthesis pathway and potential impurity formation.

References

safe storage and handling of 4-Ethylpyridine in the lab

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the safe storage and handling of 4-Ethylpyridine in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a flammable liquid and vapor.[1] It is harmful if swallowed, in contact with skin, or if inhaled.[2] It causes skin and serious eye irritation, and may cause respiratory irritation.[1]

Q2: My this compound has turned brown. Is it still usable?

A2: this compound can turn brown if it is not very pure.[3] This discoloration may indicate the presence of impurities, which could potentially interfere with sensitive reactions. For applications requiring high purity, it is recommended to purify the material (e.g., by distillation) or use a fresh, colorless to pale yellow sample.

Q3: I'm experiencing a low yield in a reaction where this compound is a reactant. What are some common causes?

A3: Low yields in reactions involving pyridine (B92270) derivatives can stem from several factors. Ensure your starting materials are pure and dry, as pyridine compounds can be sensitive to moisture. The reaction temperature and atmosphere are also critical; some reactions may require an inert atmosphere to prevent side reactions. Additionally, the basicity of the pyridine nitrogen can sometimes lead to unwanted side reactions or product inhibition; consider the use of a non-nucleophilic base if proton scavenging is the only desired function.

Q4: How can I effectively remove this compound from my reaction mixture during workup?

A4: Due to its basic nature, this compound can be removed from an organic solution by washing with a dilute acidic solution, such as 1M HCl. This will protonate the pyridine nitrogen, forming a water-soluble salt that will partition into the aqueous layer. The product can then be recovered from the organic layer. Always ensure your desired product is stable to acidic conditions before performing an acid wash.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitate forms upon storage The storage temperature is too low, or the container is not properly sealed, allowing for moisture absorption or reaction with atmospheric CO2.Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from direct sunlight and incompatible materials.[4] The recommended storage temperature is ambient.
Inconsistent reaction outcomes The purity of this compound may vary between batches, or it may have degraded over time.Use a fresh bottle of high-purity this compound or purify the existing stock by distillation. Always use under an inert atmosphere for moisture-sensitive reactions.
Difficulty in achieving complete reaction The reaction may be reversible or may have reached equilibrium. The basicity of this compound might be affecting the catalyst or other reagents.Consider using a slight excess of one of the reactants or removing a byproduct to drive the reaction to completion. If catalysis is an issue, evaluate alternative catalysts that are more tolerant to pyridine bases.
Formation of unexpected byproducts Side reactions may be occurring due to the reactivity of the pyridine ring or the ethyl group.Optimize reaction conditions such as temperature, reaction time, and order of reagent addition. Characterize byproducts to understand the side reactions and modify the synthetic route accordingly.

Quantitative Data

Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₉N[3]
Molecular Weight 107.15 g/mol [3]
Appearance Colorless to pale yellow liquid[5]
Odor Obnoxious, fishy[3]
Boiling Point 168 °C (at 760 mmHg)[6]
Melting Point -91 °C[6]
Density 0.942 g/mL at 25 °C[6]
Flash Point 50 °C (closed cup)
Solubility Sparingly soluble in water; soluble in alcohol and ether.[3]

Chemical Compatibility

MaterialCompatibility
Strong Oxidizing Agents Incompatible
Strong Acids Incompatible
Strong Bases Incompatible
Stainless Steel Recommended
Glass Recommended
Teflon® Recommended

This table is based on general chemical compatibility principles for pyridines. Always consult a detailed chemical compatibility chart for specific materials.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from Organic Syntheses.

Materials:

Procedure:

  • In a 3-liter three-necked round-bottomed flask equipped with a stirrer and a thermometer, combine 1500 mL of acetic anhydride and 300 g of dry pyridine.

  • With stirring, add 300 g of activated zinc dust in small portions over 3 hours, maintaining the temperature between 25-30 °C using a cooling bath if necessary.

  • After the initial zinc addition, add 300 mL of acetic acid to the reaction mixture and attach a reflux condenser.

  • Add another 120 g of zinc dust in small portions. The reaction may become vigorous.

  • Reflux the mixture with stirring for 30 minutes.

  • Add a final 180 g of zinc dust all at once and continue refluxing for an additional 30 minutes.

  • Allow the flask to cool and transfer the contents to a 5-liter round-bottomed flask.

  • Cautiously neutralize the mixture with 2 liters of a 40% aqueous sodium hydroxide solution.

  • Steam distill the mixture until 3 liters of distillate are collected.

  • Saturate the distillate with 1.5-1.8 kg of solid potassium carbonate.

  • Separate the organic layer. Extract the aqueous layer twice with 150 mL of chloroform each time.

  • Combine the organic layer and the chloroform extracts.

  • Distill the mixture using an efficient fractionating column to obtain this compound.

Visualizations

Safe_Handling_Workflow Safe Handling and Storage Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_spill Spill Response cluster_disposal Waste Disposal A Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) B Work in a well-ventilated area (Fume Hood) A->B C Dispense this compound B->C D Keep container tightly closed when not in use C->D G Small Spill C->G Spill Occurs H Large Spill C->H Spill Occurs E Store in a cool, dry, well-ventilated area D->E M Collect waste in a labeled, sealed container D->M F Keep away from ignition sources and incompatible materials E->F I Absorb with inert material (e.g., sand, vermiculite) G->I K Evacuate the area H->K J Collect and place in a sealed container for disposal I->J L Contact emergency services K->L N Dispose of as hazardous waste according to regulations M->N

Caption: Workflow for the safe handling and storage of this compound.

Synthesis_Workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A Combine Pyridine and Acetic Anhydride B Add Zinc dust in portions, control temperature A->B C Add Acetic Acid and more Zinc dust B->C D Reflux the reaction mixture C->D E Cool and neutralize with NaOH solution D->E F Steam distill the mixture E->F G Saturate distillate with K₂CO₃ F->G H Separate organic layer G->H I Extract aqueous layer with Chloroform H->I J Combine organic phases I->J K Distill to obtain pure this compound J->K

Caption: Experimental workflow for the synthesis of this compound.

References

Technical Support Center: Managing the Obnoxious Odor of 4-Ethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively managing the strong, unpleasant odor of 4-Ethylpyridine in a laboratory setting. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it have such a strong odor?

Q2: What are the primary health and safety concerns associated with this compound exposure?

This compound is a flammable liquid and vapor.[3] It can cause skin, eye, and respiratory irritation.[3][5] Ingestion and inhalation should be avoided.[3] Always consult the Safety Data Sheet (SDS) for complete hazard information before handling this chemical.

Q3: What are the immediate steps to take in case of a this compound spill?

For a small spill (that can be safely cleaned up by trained personnel), immediately alert others in the vicinity, ensure adequate ventilation (preferably within a chemical fume hood), and don appropriate Personal Protective Equipment (PPE).[3] For larger spills, evacuate the area and follow your institution's emergency procedures.[3]

Q4: How should I properly store this compound to minimize odor leakage?

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[3] To further minimize odor leakage, you can wrap the container's cap threads with Teflon tape or place the primary container within a secondary, sealed container.

Q5: What is the appropriate method for disposing of this compound waste?

This compound and any materials contaminated with it must be disposed of as hazardous waste.[3] Collect waste in a designated, properly labeled, and sealed container. Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour this compound down the drain.[3]

Troubleshooting Guides

Issue: Persistent this compound Odor in the Laboratory

Possible Cause:

  • Inadequate ventilation.

  • Improper storage of this compound containers.

  • Contaminated surfaces or equipment.

  • Spills that were not completely cleaned and neutralized.

Troubleshooting Steps:

  • Verify Ventilation: Ensure that all work with this compound is conducted in a certified chemical fume hood with adequate airflow.

  • Inspect Storage: Check that all this compound containers are tightly sealed. Consider using secondary containment with a sealing lid.

  • Surface Decontamination: Wipe down all surfaces that may have come into contact with this compound with a suitable neutralizing agent (see "Experimental Protocols" section).

  • Equipment Decontamination: Clean all glassware and equipment thoroughly after use (see "Experimental Protocols" section).

  • Air Neutralization: For lingering odors in the air, placing activated carbon or other suitable adsorbents in the affected area can help to capture airborne molecules.[6][7][8][9][10]

Issue: Skin or Clothing Contamination with this compound

Immediate Actions:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[3] Remove any contaminated clothing. Seek medical attention if irritation persists.

  • Clothing Contamination: Remove the contaminated clothing immediately to prevent further skin contact and inhalation of vapors. Launder the contaminated clothing separately with a strong detergent before reuse. If the odor persists after washing, it may be necessary to dispose of the clothing as hazardous waste.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₇H₉N
Molecular Weight 107.15 g/mol
Appearance Colorless to pale yellow liquid
Odor Stench, Obnoxious, Unpleasant
Boiling Point 164 - 170 °C
Flash Point 50 °C (closed cup)
Vapor Pressure 2.27 mmHg @ 25 °C
Solubility in Water Sparingly soluble

Data sourced from various chemical suppliers and databases.[1][3][4][5]

Table 2: Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE ItemSpecificationRationale
Gloves Butyl rubber or Viton®These materials have shown good resistance to pyridine (B92270) and its derivatives. Always check manufacturer's glove compatibility charts for specific breakthrough times.
Eye Protection Chemical splash gogglesProtects against splashes and vapors.
Body Protection Chemical-resistant lab coat or apronPrevents contamination of personal clothing.
Respiratory Protection Use in a chemical fume hood. If a respirator is required, use a NIOSH-approved respirator with an organic vapor cartridge.A fume hood is the primary engineering control to prevent inhalation. Respirators should be used as a secondary measure or for emergency situations.

Experimental Protocols

Protocol 1: Neutralization of this compound Odor on Surfaces

Objective: To effectively neutralize the odor of this compound on laboratory surfaces.

Materials:

  • A weak acidic solution (e.g., 5% acetic acid in water or a commercially available acid neutralizer).

  • Absorbent pads.

  • Appropriate PPE (gloves, goggles, lab coat).

Methodology:

  • Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don the appropriate PPE.

  • Liberally apply the weak acidic solution to the contaminated surface. The acid will react with the basic this compound to form a less volatile salt, thereby reducing the odor.

  • Allow the solution to sit for at least 5-10 minutes.

  • Wipe the area with absorbent pads to soak up the solution and neutralized compound.

  • Clean the surface with a standard laboratory detergent and water.

  • Dispose of all contaminated materials as hazardous waste.

Protocol 2: Decontamination of Glassware and Equipment

Objective: To remove residual this compound and its odor from laboratory glassware and equipment.

Materials:

  • A weak acidic solution (e.g., 5% acetic acid or 1-2% hydrochloric acid).

  • Suitable organic solvent in which this compound is soluble (e.g., ethanol, acetone).

  • Laboratory detergent.

  • Appropriate PPE.

Methodology:

  • Perform all steps in a chemical fume hood.

  • Don the appropriate PPE.

  • Rinse the contaminated glassware or equipment with a suitable organic solvent to remove the bulk of the this compound. Collect this solvent rinse as hazardous waste.

  • Submerge or rinse the glassware/equipment with the weak acidic solution to neutralize any remaining this compound.

  • Wash the glassware/equipment thoroughly with laboratory detergent and water.

  • Rinse with deionized water and allow to dry completely.

Visualizations

Odor_Troubleshooting_Workflow start Persistent this compound Odor Detected check_ventilation Is work being performed in a functional fume hood? start->check_ventilation improve_ventilation Move operations to a certified fume hood. check_ventilation->improve_ventilation No check_storage Are containers tightly sealed? check_ventilation->check_storage Yes improve_ventilation->check_storage seal_containers Seal containers properly. Use Teflon tape or secondary containment. check_storage->seal_containers No check_surfaces Are surfaces and equipment contaminated? check_storage->check_surfaces Yes seal_containers->check_surfaces decontaminate Follow decontamination protocols for surfaces and equipment. check_surfaces->decontaminate Yes air_neutralization Deploy adsorbents like activated carbon. check_surfaces->air_neutralization No decontaminate->air_neutralization end Odor Resolved air_neutralization->end

Caption: Troubleshooting workflow for persistent this compound odor.

Spill_Response_Logic spill_detected This compound Spill Detected assess_spill_size Is the spill small and manageable by trained personnel? spill_detected->assess_spill_size large_spill_procedure Evacuate the area. Follow institutional emergency procedures. assess_spill_size->large_spill_procedure No small_spill_procedure Alert others. Don appropriate PPE. Ensure ventilation. assess_spill_size->small_spill_procedure Yes contain_spill Contain the spill with inert absorbent material. small_spill_procedure->contain_spill neutralize_spill Apply a weak acidic neutralizer. contain_spill->neutralize_spill collect_waste Collect all contaminated materials in a sealed hazardous waste container. neutralize_spill->collect_waste decontaminate_area Decontaminate the spill area with detergent and water. collect_waste->decontaminate_area end Spill Cleanup Complete decontaminate_area->end

Caption: Logical flow for responding to a this compound spill.

References

Technical Support Center: Thermal Decomposition of 4-Ethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on investigating the thermal decomposition of 4-Ethylpyridine. It includes frequently asked questions, troubleshooting guides for common experimental issues, and detailed experimental protocols.

Frequently Asked questions (FAQs)

Q1: What are the primary thermal decomposition products of this compound?

A1: The major pyrolysis products of this compound identified through studies in jet-stirred reactors and very low-pressure pyrolysis (VLPP) systems are ethylene, methane, 4-methylpyridine, pyridine (B92270), 4-vinylpyridine, and acetylene.[1][2] Additionally, the formation of nitrogen-containing polycyclic aromatic hydrocarbons (NPAHs) and polycyclic aromatic hydrocarbons (PAHs) has been observed.[1][2]

Q2: At what temperature range does this compound typically decompose?

A2: Significant decomposition of this compound has been observed in the temperature range of 820–1090 K (547–817 °C) at atmospheric pressure.[1] Another study measured decomposition rates between 1099 and 1227 K (826–954 °C).[3][4]

Q3: What are the key intermediates in the formation of more complex products during this compound pyrolysis?

A3: The 4-Methylpyridyl (C5H4NCH2) and pyridyl (C5H4N) radicals are considered two of the most important intermediates in the formation of Nitrogen-Containing Polycyclic Aromatic Hydrocarbons (NPAHs).[1][2]

Q4: How does the ethyl group in this compound influence its thermal decomposition?

A4: The ethyl group on the para-position of the pyridine ring has been shown to promote the formation of NPAHs at a lower temperature compared to unsubstituted pyridine.[2][5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the thermal analysis of this compound.

Thermogravimetric Analysis (TGA) / Differential Scanning Calorimetry (DSC)

Q: My TGA curve shows an initial rapid weight loss at a low temperature, not corresponding to the main decomposition. What could be the cause?

A: This is likely due to the presence of residual solvent or moisture in your this compound sample.

  • Solution: Ensure your sample is thoroughly dried before analysis. You can do this by placing it in a vacuum oven at a temperature below its boiling point (168 °C) for a sufficient period.[6][7][8][9] Running a blank analysis with an empty pan can also help identify instrument-related drift.

Q: The DSC curve for my this compound sample shows unexpected peaks or a shifting baseline. How can I interpret this?

A: Unexpected peaks or baseline shifts in DSC can be caused by several factors:

  • Sample Impurities: Impurities can lead to additional thermal events. Verify the purity of your this compound sample using a technique like Gas Chromatography (GC).

  • Sample-Pan Interaction: Although less common with relatively inert pans like aluminum or platinum, a reaction between the sample and the crucible can occur at high temperatures. Consider using a different pan material if you suspect this.

  • Instrument Calibration: Ensure your DSC instrument is properly calibrated for both temperature and enthalpy.

  • Atmosphere: The composition of the purge gas (e.g., inert like nitrogen or oxidizing like air) can significantly affect the decomposition pathway and the resulting thermal events. Ensure a consistent and appropriate atmosphere is used for your experiment.

Q: I am observing poor reproducibility in my TGA/DSC results. What are the likely causes?

A: Poor reproducibility can stem from inconsistencies in:

  • Sample Mass and Preparation: Use a consistent sample mass for each run and ensure the sample is placed in the center of the pan in a similar manner.

  • Heating Rate: A consistent heating rate is crucial for reproducible results.

  • Gas Flow Rate: Ensure the purge gas flow rate is stable and consistent between experiments.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Q: I am not detecting the expected major decomposition products in my Py-GC-MS analysis.

A: This could be due to several factors related to the pyrolysis and GC-MS parameters:

  • Incorrect Pyrolysis Temperature: If the pyrolysis temperature is too low, decomposition may be incomplete. If it's too high, it might lead to the formation of very small, volatile fragments that are not well-resolved or are outside the mass range of your MS. Experiment with a range of pyrolysis temperatures (e.g., 600 °C, 800 °C, 1000 °C) to find the optimal condition.

  • GC Column and Temperature Program: The GC column must be suitable for separating the expected analytes. A non-polar or medium-polarity column is often a good starting point. The GC oven temperature program should be optimized to ensure good separation of the pyrolysis products.

  • Transfer Line Temperature: The temperature of the transfer line between the pyrolyzer and the GC inlet must be high enough to prevent condensation of the less volatile products.

Q: My chromatogram shows a large, unresolved peak at the beginning (solvent front) that obscures early-eluting products.

A: This is a common issue, especially when a solvent is used for sample introduction, though less so in direct pyrolysis.

  • Solution: In pyrolysis-GC-MS, this can be due to a large volume of very volatile products being generated simultaneously. You can try reducing the sample size or using a "solvent delay" function on your mass spectrometer to turn off the detector during the elution of these highly volatile components.

Q: I am seeing many small, unidentified peaks in my chromatogram. How can I improve identification?

A: This indicates a complex mixture of pyrolysis products.

  • Solution:

    • Library Matching: Ensure you are using a comprehensive and up-to-date mass spectral library (e.g., NIST).

    • High-Resolution Mass Spectrometry: If available, using a high-resolution mass spectrometer can provide more accurate mass measurements, aiding in the determination of elemental compositions.

    • Lower Pyrolysis Temperature: A lower pyrolysis temperature might result in a simpler mixture of primary decomposition products, which can be easier to identify.

Fourier-Transform Infrared Spectroscopy (FTIR) of Evolved Gases

Q: The FTIR spectra of the evolved gases are very complex and difficult to interpret.

A: The simultaneous evolution of multiple gaseous products can lead to overlapping spectral features.

  • Solution:

    • Coupled TGA-FTIR: By coupling the FTIR to a TGA instrument, you can obtain time-resolved spectra. This allows you to correlate specific gas evolution events with mass loss steps, making it easier to identify the gases produced at different temperatures.

    • Spectral Subtraction: If you have reference spectra of the expected products (e.g., methane, ethylene, CO, CO2, HCN), you can use spectral subtraction techniques to deconvolve the complex spectrum.

    • Focus on Characteristic Bands: Look for characteristic absorption bands of functional groups known to be present in the expected products (e.g., C-H stretching for hydrocarbons, C≡N stretching for nitriles, C=O stretching for carbonyls).

Quantitative Data Summary

The following table summarizes the major thermal decomposition products of this compound.

Decomposition ProductChemical Formula
EthyleneC₂H₄
MethaneCH₄
4-MethylpyridineC₆H₇N
PyridineC₅H₅N
4-VinylpyridineC₇H₇N
AcetyleneC₂H₂
Nitrogen-Containing Polycyclic Aromatic Hydrocarbons (NPAHs)Various
Polycyclic Aromatic Hydrocarbons (PAHs)Various

Experimental Protocols

Thermogravimetric Analysis coupled with Differential Scanning Calorimetry (TGA-DSC)

This protocol outlines the simultaneous analysis of mass loss and heat flow during the thermal decomposition of this compound.

  • Instrument Calibration: Calibrate the TGA for mass and the DSC for temperature and enthalpy according to the manufacturer's instructions.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into an appropriate crucible (e.g., alumina (B75360) or platinum).

  • Experimental Conditions:

    • Purge Gas: High-purity nitrogen or argon at a flow rate of 50-100 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp up to 1000 °C at a heating rate of 10 °C/min.

    • Data Acquisition: Record mass change (TGA), the derivative of mass change (DTG), and heat flow (DSC) as a function of temperature.

  • Data Analysis:

    • Determine the onset temperature of decomposition from the TGA curve.

    • Identify the temperatures of maximum decomposition rates from the DTG peaks.

    • Characterize the endothermic or exothermic nature of the decomposition processes from the DSC curve.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This protocol is for the identification of volatile and semi-volatile thermal decomposition products.

  • Sample Preparation: Place a small amount (approximately 0.1-0.5 mg) of this compound into a pyrolysis sample cup.

  • Pyrolysis Conditions:

    • Pyrolysis Temperature: 800 °C (this can be varied to investigate the effect of temperature).

    • Pyrolysis Time: 15-20 seconds.

    • Interface Temperature: 300 °C.

  • GC-MS Conditions:

    • GC Inlet Temperature: 300 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar or medium-polarity column (e.g., DB-5ms).

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp to 300 °C at 10 °C/min.

      • Hold at 300 °C for 10 minutes.

    • MS Conditions:

      • Ion Source Temperature: 230 °C.

      • Transfer Line Temperature: 280 °C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 35-550.

  • Data Analysis: Identify the chromatographic peaks by comparing their mass spectra with a reference library (e.g., NIST).

Visualizations

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Sample This compound Sample TGA_DSC TGA-DSC Sample->TGA_DSC Py_GC_MS Py-GC-MS Sample->Py_GC_MS TGA_FTIR TGA-FTIR Sample->TGA_FTIR Thermal_Stability Thermal Stability Profile TGA_DSC->Thermal_Stability Decomp_Products Decomposition Products Py_GC_MS->Decomp_Products Gaseous_Products Evolved Gas Analysis TGA_FTIR->Gaseous_Products Mechanism Decomposition Mechanism Thermal_Stability->Mechanism Decomp_Products->Mechanism Gaseous_Products->Mechanism

Caption: Experimental workflow for the thermal analysis of this compound.

Decomposition_Analysis_Logic cluster_input Input cluster_process Process cluster_primary Primary Products cluster_secondary Secondary Products Input This compound Process Thermal Decomposition (Pyrolysis) Input->Process Radicals Radical Intermediates (e.g., 4-Methylpyridyl) Process->Radicals Small_Molecules Small Molecules (Ethylene, Methane, etc.) Process->Small_Molecules Rearranged Rearranged Pyridines (4-Methylpyridine, 4-Vinylpyridine) Radicals->Rearranged PAHs PAHs & NPAHs Radicals->PAHs Small_Molecules->PAHs

References

Technical Support Center: Prevention of Polymerization in 4-Ethylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 4-Ethylpyridine derivatives that are susceptible to unwanted polymerization. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you mitigate and manage polymerization during your experiments and storage.

Frequently Asked Questions (FAQs)

Q1: What causes the polymerization of this compound derivatives?

A1: The primary cause of polymerization in susceptible this compound derivatives, particularly those containing vinyl or other unsaturated groups, is spontaneous free-radical polymerization.[1] This process can be initiated by exposure to heat, light, or the presence of radical-generating impurities.[1][2] The vinyl group is highly reactive and can readily form polymers, leading to increased viscosity, gel formation, or even solidification of the material.[3]

Q2: What are the common signs that my this compound derivative is polymerizing?

A2: You should visually inspect your monomer before each use. Signs of polymerization include:

  • Increased viscosity (the liquid appears thicker than usual).

  • Formation of a gel or a semi-solid mass.

  • The presence of a white or off-white precipitate or solid.

  • A hazy or cloudy appearance of the liquid.[4]

Q3: Which inhibitors are recommended for storing this compound derivatives?

A3: Phenolic compounds are commonly used as inhibitors for vinylpyridines. The most frequently recommended inhibitors are hydroquinone (B1673460) (HQ) and 4-methoxyphenol (B1676288) (MEHQ).[5] These inhibitors are effective at scavenging free radicals that initiate the polymerization process.[2] For commercial preparations of 4-vinylpyridine, hydroquinone is often added at a concentration of approximately 100 ppm.[3]

Q4: What are the ideal storage conditions to prevent the polymerization of this compound derivatives?

A4: To minimize the risk of polymerization during storage, it is recommended to store susceptible this compound derivatives at a reduced temperature, typically -20°C.[6][7][8] The container should be tightly sealed and stored in a dark place to protect it from light.[4] It is also crucial to store the compound under an atmosphere containing oxygen (i.e., air), as phenolic inhibitors like hydroquinone require oxygen to be effective.[2][4]

Q5: Do I need to remove the inhibitor before using the this compound derivative in my reaction?

A5: The necessity of removing the inhibitor depends on the specific reaction conditions and the tolerance of your catalyst or reagents to the inhibitor. In many cases, the small amount of inhibitor present may not significantly affect the reaction. However, for sensitive applications or when precise control over polymerization is required, removal of the inhibitor may be necessary. This can be achieved by passing the monomer through a column of basic alumina.[9]

Troubleshooting Guide

This guide addresses common issues encountered with the polymerization of this compound derivatives during experiments.

Issue Possible Cause Recommended Action
Monomer appears viscous or contains solid particles upon receipt or after storage. Spontaneous polymerization has occurred due to improper storage conditions (e.g., elevated temperature, exposure to light) or depletion of the inhibitor.1. Do not use the material. 2. Contact the supplier for a replacement. 3. Review and optimize your storage conditions as per the recommendations (See FAQ A4).
Unwanted polymerization occurs during a reaction (e.g., distillation, heating). The reaction temperature is too high, leading to thermal initiation of polymerization. The inhibitor has been consumed or is not effective at the reaction temperature.1. Lower the reaction temperature if possible. 2. Consider using a vacuum distillation to reduce the boiling point. 3. Add a high-temperature inhibitor, such as MEHQ, which can be more effective at elevated temperatures.[5] 4. Ensure that the reaction setup is not excluding air, as oxygen is necessary for many common inhibitors to function.[2]
Inconsistent results in polymerization-sensitive reactions. The concentration of the inhibitor in the monomer may vary between batches or may have depleted over time. Impurities in the starting materials could be initiating polymerization.1. Before use, visually inspect the monomer for any signs of polymerization (see FAQ A2). 2. If inhibitor depletion is suspected, consider adding a small amount of fresh inhibitor (e.g., 50-100 ppm of hydroquinone). 3. Ensure the purity of all reagents and solvents used in the reaction.[10][11]
Discoloration of the monomer or final product. Some inhibitors, like hydroquinone, can cause discoloration, especially at higher temperatures or upon prolonged storage.1. If color is a critical parameter, consider using an alternative inhibitor such as MEHQ, which is known to cause less discoloration.[5] 2. Store the material in a dark container to minimize light-induced degradation.

Data Summary: Common Inhibitors for Vinylpyridines

InhibitorAbbreviationTypical ConcentrationKey Characteristics
HydroquinoneHQ~100 ppmA widely used and effective general-purpose inhibitor for vinyl monomers.[2][3]
4-MethoxyphenolMEHQ50 - 200 ppmOften preferred for applications requiring higher temperatures due to its better performance under such conditions. It may also lead to less discoloration compared to HQ.[5][12]
4-tert-ButylcatecholTBC10 - 100 ppmAnother effective phenolic inhibitor for vinyl monomers.[4]

Experimental Protocols

Protocol 1: Visual Inspection of this compound Derivatives for Polymerization

Objective: To visually assess a this compound derivative for signs of polymerization before use.

Materials:

  • Sample of this compound derivative in its original container.

  • Clean, dry glass vial.

  • White and black backgrounds for inspection.

  • Adequate lighting.

Procedure:

  • Before opening, gently swirl the original container to ensure the sample is homogeneous. Avoid vigorous shaking.

  • In a well-ventilated fume hood, dispense a small aliquot of the monomer into a clean, dry glass vial.

  • Hold the vial against a white background and carefully observe for any color changes, haziness, or the presence of particulate matter.

  • Hold the vial against a black background to better visualize any light-colored precipitates.

  • Tilt the vial and observe the flow of the liquid. Note any increase in viscosity or the presence of gel-like substances.

  • Record all observations. If any signs of polymerization are present, do not use the material and refer to the troubleshooting guide.[4]

Protocol 2: Addition of Inhibitor to a this compound Derivative

Objective: To add a fresh amount of inhibitor to a this compound derivative to ensure stability.

Materials:

  • This compound derivative.

  • Inhibitor (e.g., Hydroquinone).

  • Analytical balance.

  • Spatula.

  • Glass vial with a screw cap.

  • Vortex mixer or magnetic stirrer.

Procedure:

  • Calculate the required amount of inhibitor to achieve the desired concentration (e.g., 100 ppm). For example, to prepare a 100 ppm solution in 10 g of the monomer, you would need 1 mg of the inhibitor.

  • In a well-ventilated fume hood, accurately weigh the calculated amount of the inhibitor using an analytical balance.

  • Transfer the weighed inhibitor to a clean, dry glass vial containing a known weight of the this compound derivative.

  • Securely cap the vial and mix the contents thoroughly using a vortex mixer or a magnetic stirrer until the inhibitor is completely dissolved.

  • Label the vial clearly with the name of the compound, the added inhibitor, and its concentration.

  • Store the stabilized monomer under the recommended conditions (see FAQ A4).

Visualizations

experimental_workflow Experimental Workflow: Handling this compound Derivatives start Start: Receive/Retrieve This compound Derivative visual_inspection Protocol 1: Visual Inspection start->visual_inspection polymerization_check Signs of Polymerization? visual_inspection->polymerization_check troubleshooting Troubleshooting: Consult Guide polymerization_check->troubleshooting Yes proceed Proceed with Experiment polymerization_check->proceed No end End troubleshooting->end storage_check Long-term Storage? proceed->storage_check add_inhibitor Protocol 2: Consider Adding Fresh Inhibitor storage_check->add_inhibitor Yes storage_check->end No proper_storage Store at -20°C in Dark, under Air add_inhibitor->proper_storage proper_storage->end

Caption: Workflow for handling potentially polymerizable this compound derivatives.

troubleshooting_logic Troubleshooting Logic for Unwanted Polymerization start Unwanted Polymerization Observed check_temp Is Reaction Temperature High? start->check_temp reduce_temp Action: Lower Temperature or Use Vacuum check_temp->reduce_temp Yes check_inhibitor Is Inhibitor Present/Effective? check_temp->check_inhibitor No reduce_temp->check_inhibitor add_inhibitor Action: Add High-Temp Inhibitor (e.g., MEHQ) check_inhibitor->add_inhibitor No check_atmosphere Is Oxygen Present? check_inhibitor->check_atmosphere Yes add_inhibitor->check_atmosphere ensure_air Action: Ensure Reaction is Not Under Inert Gas check_atmosphere->ensure_air No check_purity Are Reagents Pure? check_atmosphere->check_purity Yes ensure_air->check_purity purify_reagents Action: Purify Starting Materials check_purity->purify_reagents No end Problem Resolved check_purity->end Yes purify_reagents->end

Caption: Decision tree for troubleshooting unwanted polymerization during experiments.

References

Technical Support Center: Troubleshooting Low Yields in 4-Ethylpyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting low yields in chemical reactions involving 4-Ethylpyridine. Below you will find frequently asked questions and detailed troubleshooting guides to address common issues encountered during synthesis and functionalization reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in reactions involving this compound?

Low yields in reactions with this compound can be attributed to several factors, including:

  • Suboptimal Reaction Conditions: Incorrect temperature, pressure, or reaction time can significantly impede product formation.[1][2]

  • Purity of Reactants: Impurities in this compound or other starting materials can lead to unwanted side reactions or inhibit catalyst activity.[1]

  • Moisture and Air Sensitivity: Although stable under normal conditions, some reactions involving this compound may be sensitive to moisture or oxygen.[3]

  • Inefficient Purification: Product loss during the workup and purification stages is a common contributor to apparently low yields.[1][4]

  • Side Reactions and Product Decomposition: The formation of stable intermediates or alternative reaction pathways can compete with the desired product. The product itself might also decompose under the reaction or workup conditions.[1]

  • Catalyst Deactivation: If a catalyst is used, it may become deactivated due to poisoning by impurities or degradation over time.[2]

Q2: How does the purity of this compound affect reaction outcomes?

Using impure this compound can introduce contaminants that may lead to several issues. Impurities can react with reagents to form byproducts, which complicates the purification of the desired product and lowers the overall yield. Some impurities can also interfere with or poison catalysts, reducing their effectiveness. It is recommended to use this compound of high purity (>98%) for best results. If the purity is questionable, it may turn brown and have an obnoxious odor.[5][6]

Q3: Can the choice of solvent significantly impact the yield of my this compound reaction?

Absolutely. The solvent plays a crucial role in reactant solubility, reaction rate, and sometimes even the reaction mechanism.[1][2] For reactions involving this compound, which is soluble in many organic solvents but only sparingly soluble in water, the choice of solvent can dramatically influence the outcome.[3][5][7] It is often beneficial to screen several solvents to find the optimal one for a specific transformation.[2]

Q4: My reaction is not going to completion. What should I investigate first?

If you observe incomplete conversion of your starting materials, consider the following:

  • Reaction Time: The reaction may simply need more time to reach completion. Monitor the reaction progress using techniques like TLC or GC-MS.

  • Temperature: The reaction temperature may be too low. Increasing the temperature often increases the reaction rate.[8][9] However, be cautious as higher temperatures can also lead to byproduct formation.[2]

  • Catalyst Activity: If you are using a catalyst, ensure it is active and used in the correct amount.

  • Reagent Stoichiometry: Double-check the molar ratios of your reactants. An incorrect ratio can lead to incomplete conversion of the limiting reagent.

Troubleshooting Guides

Issue 1: Low or No Product Formation

If you are experiencing very low to no yield of your desired product, a systematic approach to troubleshooting is recommended.

Possible Causes and Solutions:

CauseRecommended Action
Incorrect Reaction Temperature Optimize the temperature. Run small-scale trials at a range of temperatures (e.g., room temperature, 50 °C, 80 °C, 100 °C) to determine the optimal condition.[10]
Inactive Catalyst Use a fresh batch of catalyst. If applicable, ensure the catalyst was properly activated and handled under an inert atmosphere.
Poor Quality Starting Materials Verify the purity of your this compound and other reagents using techniques like NMR or GC-MS. Purify starting materials if necessary.
Presence of Inhibitors Ensure all glassware is clean and dry. If the reaction is air or moisture sensitive, use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Incorrect Reagent Addition Order Review the literature for the specific reaction type to confirm the correct order of reagent addition. In some cases, slow addition of a reagent can prevent side reactions.[2]

A general workflow for troubleshooting low product formation is illustrated below:

G Troubleshooting Low Yield start Low or No Product Formation check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_catalyst Assess Catalyst Activity start->check_catalyst check_setup Inspect Reaction Setup (Moisture/Air Leaks) start->check_setup optimize Systematically Optimize Conditions check_reagents->optimize check_conditions->optimize check_catalyst->optimize check_setup->optimize consult_lit Consult Literature for Similar Reactions optimize->consult_lit No Improvement analyze_byproducts Analyze Crude Mixture for Byproducts optimize->analyze_byproducts Some Improvement success Improved Yield optimize->success Significant Improvement analyze_byproducts->optimize

Caption: A stepwise workflow for troubleshooting low yields.

Issue 2: Formation of Multiple Products and Purification Challenges

The presence of multiple spots on a TLC plate or several peaks in a GC-MS spectrum indicates the formation of byproducts. This not only lowers the yield of the desired product but also complicates its purification.

Possible Causes and Solutions:

CauseRecommended Action
Side Reactions Lower the reaction temperature to favor the desired kinetic product.[2] Also, consider changing the solvent or catalyst to improve selectivity.
Product Degradation If the product is unstable under the reaction conditions, try reducing the reaction time or temperature. For workup, use milder acids/bases and lower temperatures.
Non-selective Reagents Use more selective reagents if available. For instance, in oxidation reactions, a milder oxidizing agent might prevent over-oxidation.[11]
Difficult Purification For basic compounds like this compound derivatives, specialized purification techniques may be needed. Consider using a different stationary phase for column chromatography or explore purification via salt formation and recrystallization.

The logical relationship between reaction parameters and potential outcomes is visualized in the diagram below:

G Reaction Parameter Interdependencies cluster_params Input Parameters cluster_outcomes Potential Outcomes Temperature Temperature Side_Products Side_Products Temperature->Side_Products can increase Reaction_Rate Reaction_Rate Temperature->Reaction_Rate affects Concentration Concentration Concentration->Reaction_Rate affects Catalyst Catalyst Purity Purity Catalyst->Purity can improve Catalyst->Reaction_Rate increases Solvent Solvent Yield Yield Solvent->Yield influences Solvent->Purity can affect Side_Products->Yield decreases Side_Products->Purity decreases Reaction_Rate->Yield impacts

Caption: Logical relationships between reaction parameters and outcomes.

Experimental Protocols

Below is a general protocol for a Suzuki-Miyaura cross-coupling reaction to synthesize a 4-aryl-ethylpyridine derivative. This can be adapted for other cross-coupling reactions.

Synthesis of 4-(4-methoxyphenyl)ethylpyridine

Materials:

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add 4-Ethyl-bromopyridine (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

  • Add 1,4-dioxane (5 mL) and water (1 mL) to the flask.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to afford the desired product.

Note: This is a general procedure and may require optimization for specific substrates.

Data Presentation

The following tables summarize how different reaction parameters can influence the yield of a hypothetical this compound reaction. This data is illustrative and serves as a guideline for optimization studies.

Table 1: Effect of Temperature on Reaction Yield

Temperature (°C)Reaction Time (h)Conversion (%)Yield (%)
25241510
50186055
80129588
100109582 (byproduct formation observed)

Table 2: Effect of Catalyst Loading on Reaction Yield

Catalyst (mol%)Reaction Time (h)Conversion (%)Yield (%)
0.5244035
1.0187570
2.0129588
5.0129589

Table 3: Effect of Solvent on Reaction Yield

SolventReaction Time (h)Conversion (%)Yield (%)
Toluene168075
Dioxane129588
DMF129080
Acetonitrile207065

References

Technical Support Center: Stability of 4-Ethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Ethylpyridine in acidic and basic media. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

This compound is a heterocyclic aromatic compound and is generally considered to be chemically stable.[1][2] However, its stability can be influenced by environmental factors such as pH, temperature, light, and the presence of oxidizing agents.[][4][5] The pyridine (B92270) ring is relatively resistant to degradation, but the ethyl group may be susceptible to oxidation under certain conditions.

Q2: How does this compound behave in acidic media?

In acidic media, the nitrogen atom of the pyridine ring in this compound, being basic, will be protonated to form the 4-ethylpyridinium cation. This salt form is generally stable and soluble in aqueous acidic solutions. Significant degradation of the pyridine ring itself under acidic conditions (in the absence of strong oxidizing agents or extreme temperatures) is not expected based on the general chemistry of pyridine derivatives.

Q3: Is this compound stable in basic media?

This compound is expected to be stable in basic media under typical experimental conditions. The pyridine ring is generally resistant to nucleophilic attack by hydroxide (B78521) ions. There is no readily available information from the provided search results to suggest significant degradation of this compound in common basic solutions like sodium hydroxide at moderate temperatures.

Q4: What are the potential degradation pathways for this compound?

While specific degradation pathways in simple acidic or basic media are not well-documented in the provided search results, potential degradation can occur under more forcing conditions:

  • Oxidation: The ethyl group is a potential site for oxidation, which could lead to the formation of 4-acetylpyridine (B144475) or other oxidized derivatives. This is more likely to occur in the presence of oxidizing agents.

  • Ring Opening: Under harsh conditions, such as high temperature and pressure or in the presence of strong oxidizing agents (e.g., in a photo-Fenton process), the pyridine ring can be opened to form various aliphatic compounds.[1]

  • Photodegradation: Exposure to UV light can potentially lead to degradation. Photostability testing is a standard part of forced degradation studies.[6][7]

Q5: How can I perform a forced degradation study on this compound?

Forced degradation studies, also known as stress testing, are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[4][5] Based on ICH guidelines, a typical forced degradation study for this compound would involve subjecting it to the following conditions:[6][7][8]

  • Acidic Hydrolysis: Treatment with an acid (e.g., 0.1 M HCl) at elevated temperatures (e.g., 60-80 °C).

  • Basic Hydrolysis: Treatment with a base (e.g., 0.1 M NaOH) at elevated temperatures (e.g., 60-80 °C).

  • Oxidation: Treatment with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Heating the solid compound (e.g., at a temperature below its melting point).

  • Photodegradation: Exposing the compound to UV and visible light.

Troubleshooting Guide

Issue Encountered Possible Cause Recommended Action
Unexpected peaks in chromatogram after storage in acidic solution. 1. Impurities in the original this compound sample. 2. Interaction with the container. 3. Degradation due to harsh acidic conditions (unlikely under mild conditions).1. Analyze a fresh sample of this compound as a control. 2. Use inert containers (e.g., glass) for stability studies. 3. Re-evaluate the necessity of extreme acid concentration or temperature.
Discoloration of this compound solution upon storage. 1. Oxidation of this compound or impurities. 2. Photodegradation if exposed to light.1. Store solutions under an inert atmosphere (e.g., nitrogen or argon). 2. Protect solutions from light by using amber glassware or storing in the dark.
Low assay value of this compound after treatment with a strong base. 1. Potential for a reaction if a very strong base or high temperature is used, although unlikely for pyridine itself. 2. Volatility of this compound leading to loss during the experiment.1. Use milder basic conditions if possible. 2. Ensure proper sealing of reaction vessels, especially at elevated temperatures.
Formation of multiple unknown impurities during forced degradation. The degradation pathway is complex, leading to several products.Utilize techniques like LC-MS/MS to identify the mass of the impurities and propose potential structures.

Experimental Protocols

Protocol for Acidic and Basic Stability Study of this compound

This protocol outlines a general procedure for assessing the stability of this compound in acidic and basic media.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • High-purity water

  • Methanol (B129727) or acetonitrile (B52724) (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a suitable column (e.g., C18)

  • pH meter

2. Preparation of Solutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • For the acidic stability study, dilute the stock solution with 0.1 M HCl to a final concentration of, for example, 100 µg/mL.

  • For the basic stability study, dilute the stock solution with 0.1 M NaOH to a final concentration of, for example, 100 µg/mL.

  • Prepare a control sample by diluting the stock solution with the solvent used for the stock solution to the same final concentration.

3. Storage Conditions:

  • Store aliquots of the acidic, basic, and control solutions at a specified temperature (e.g., room temperature or an elevated temperature like 50 °C).

  • Protect all solutions from light.

4. Sampling and Analysis:

  • Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Before analysis, neutralize the acidic and basic samples.

  • Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of this compound and detect any degradation products.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

  • Plot the percentage remaining versus time to determine the degradation rate.

Data Presentation

Table 1: Hypothetical Stability Data for this compound (100 µg/mL) at 50 °C

Time (hours)% Remaining (0.1 M HCl)% Remaining (0.1 M NaOH)% Remaining (Control)
0100.0100.0100.0
299.899.9100.1
499.799.8100.0
899.599.699.9
2499.199.299.8
4898.598.899.7

Note: This table presents hypothetical data for illustrative purposes, as specific experimental data was not found in the provided search results.

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare this compound Stock Solution acid_sample Prepare Acidic Sample (e.g., 0.1 M HCl) stock->acid_sample base_sample Prepare Basic Sample (e.g., 0.1 M NaOH) stock->base_sample control_sample Prepare Control Sample stock->control_sample storage Store at Defined Temperature & Time acid_sample->storage base_sample->storage control_sample->storage sampling Sample at Time Points storage->sampling neutralize Neutralize Samples sampling->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation (% Degradation) hplc->data

Caption: Workflow for assessing the stability of this compound in acidic and basic media.

Logical_Relationship cluster_conditions Environmental Conditions cluster_outcomes Potential Outcomes substance This compound acidic Acidic Media (H+) substance->acidic reacts with basic Basic Media (OH-) substance->basic exposed to oxidizing Oxidizing Agents substance->oxidizing exposed to light Light (UV/Vis) substance->light exposed to heat Heat substance->heat exposed to protonation Protonation (4-Ethylpyridinium ion) acidic->protonation leads to stable Stable (No Degradation) basic->stable generally leads to degradation Degradation Products oxidizing->degradation can lead to light->degradation can lead to heat->degradation can lead to protonation->stable is generally

Caption: Logical relationships of this compound stability under various conditions.

References

identifying and removing water from 4-Ethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Ethylpyridine, focusing on the critical aspects of identifying and removing water contamination.

Troubleshooting Guide: Water Contamination in this compound

Water can be a detrimental impurity in many applications involving this compound, affecting reaction yields and product purity. The following table addresses common issues related to water contamination.

Issue Potential Cause Recommended Solution
Inconsistent reaction yields or unexpected side products. Presence of water in this compound, which can interfere with water-sensitive reagents or catalyze side reactions.Dry the this compound using an appropriate drying agent or by distillation before use. Verify the water content using Karl Fischer titration.
Cloudy or hazy appearance of this compound. Presence of immiscible water droplets. This compound is sparingly soluble in water.[1]Separate the bulk water using a separatory funnel before proceeding with a drying agent or distillation.
Drying agent appears clumped or ineffective. The drying agent is saturated with water.Add more drying agent until it no longer clumps and appears free-flowing. For highly wet solvent, consider a preliminary drying step or distillation.
Inaccurate water content measurement with Karl Fischer titration. Improper sample handling, contaminated reagents, or incorrect instrument calibration.Ensure the titration vessel is dry, use fresh, high-quality Karl Fischer reagents, and properly calibrate the instrument with a certified water standard.[2][3]
This compound turns brown upon storage. The compound may degrade in the presence of impurities and light. While not directly caused by water, the presence of impurities can be exacerbated by moisture.Store purified this compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and in a tightly sealed container to prevent moisture absorption.[1]

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to have anhydrous this compound for my experiments?

A1: The presence of water in this compound can have significant consequences in many chemical reactions. As a nucleophile or a base, water can react with sensitive reagents, such as organometallics or acid chlorides, leading to reduced yields and the formation of unwanted byproducts. In catalysis, water can deactivate certain catalysts. Therefore, using anhydrous this compound is often essential for the success and reproducibility of synthetic procedures.

Q2: What is the most reliable method to determine the water content in this compound?

A2: Karl Fischer titration is the gold standard for accurately determining the water content in organic solvents, including this compound.[2][3][4] This method is highly specific to water and can provide precise measurements even at very low concentrations (parts per million). Both volumetric and coulometric Karl Fischer titration methods can be used, with the coulometric method being particularly suitable for trace amounts of water.[4]

Q3: Which drying agent is best suited for removing water from this compound?

A3: The choice of drying agent depends on the required level of dryness and the scale of the operation. For pyridine (B92270) and its homologues like this compound, common and effective drying agents include:

  • Potassium Hydroxide (B78521) (KOH): A very effective pre-drying agent. The solvent is typically allowed to stand over solid KOH for a period before being decanted or distilled.[5][6]

  • Calcium Hydride (CaH₂): A powerful drying agent suitable for achieving very low water content. It reacts with water to form calcium hydroxide and hydrogen gas. Caution is advised due to the flammable nature of hydrogen.[6][7]

  • Molecular Sieves (3Å or 4Å): These are efficient and convenient for final drying and for storing the anhydrous solvent. Activated molecular sieves can achieve very low water levels.[6]

  • Sodium Sulfate (B86663) (Na₂SO₄): A neutral and mild drying agent, suitable for preliminary drying of wet this compound. It has a high capacity for water but may not achieve the lowest residual water content compared to more reactive agents.[8][9][10]

Q4: Can I use distillation to dry this compound?

A4: Yes, fractional distillation is a highly effective method for purifying and drying this compound.[5][11] It is often used after a preliminary drying step with a suitable desiccant. Since this compound has a boiling point of approximately 168-170°C, it can be separated from water (boiling point 100°C) and other impurities with different boiling points.[1] For mixtures with significant water content, azeotropic distillation with a suitable entrainer like toluene (B28343) can also be considered to facilitate water removal.[12]

Q5: How should I store anhydrous this compound to maintain its dryness?

A5: Anhydrous this compound is hygroscopic and will readily absorb moisture from the atmosphere.[6] To maintain its anhydrous state, it should be stored in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon. Storing over activated molecular sieves inside the container is also a good practice to scavenge any moisture that may enter.[6][13]

Experimental Protocols

Protocol 1: Drying of this compound using Calcium Hydride

Objective: To reduce the water content of this compound to a low level suitable for moisture-sensitive reactions.

Materials:

  • This compound (technical grade)

  • Calcium hydride (CaH₂), powder

  • Round-bottom flask with a reflux condenser and a gas inlet/outlet

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Distillation apparatus

Procedure:

  • Pre-drying (Optional but Recommended): If the this compound has a high water content (is cloudy), first dry it with a less reactive agent like anhydrous sodium sulfate or potassium hydroxide. Decant the pre-dried liquid.

  • Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar, reflux condenser, and a gas inlet connected to an inert gas line. Ensure all glassware is oven-dried and cooled under an inert atmosphere.

  • Addition of Reagents: Under a positive flow of inert gas, add the pre-dried this compound to the flask. Carefully add calcium hydride (approximately 10-20 g per liter of solvent).[7]

  • Refluxing: Stir the mixture at room temperature for a few hours or gently heat to reflux under the inert atmosphere. The reaction of CaH₂ with water produces hydrogen gas, which should be safely vented. Refluxing for several hours is typically sufficient.[6]

  • Distillation: After refluxing, cool the mixture to room temperature. Set up the apparatus for fractional distillation.

  • Collection: Distill the this compound under an inert atmosphere, collecting the fraction that boils at the correct temperature (approx. 168-170°C).[1] Discard the initial and final fractions.

  • Storage: Collect the distilled, anhydrous this compound in a dry, sealed container, preferably under an inert atmosphere and over activated molecular sieves.

Protocol 2: Determination of Water Content by Volumetric Karl Fischer Titration

Objective: To accurately quantify the water content in a sample of this compound.

Materials:

  • Karl Fischer Titrator (Volumetric)

  • Karl Fischer reagent (one-component or two-component system)

  • Anhydrous methanol (B129727) or a suitable Karl Fischer solvent

  • Certified water standard (e.g., sodium tartrate dihydrate or a liquid standard)

  • Gastight syringe for sample injection

  • This compound sample

Procedure:

  • Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Fill the burette with the Karl Fischer titrant and add the appropriate solvent to the titration vessel.

  • Solvent Conditioning: Start the titration process without adding a sample to titrate any residual water in the solvent until a stable, low-drift endpoint is reached. This is the "dry" baseline.

  • Titer Determination: Accurately add a known amount of the certified water standard to the conditioned solvent and titrate to the endpoint. The titrator will calculate the titer of the Karl Fischer reagent (mg of water per mL of titrant). It is recommended to perform this in triplicate to ensure accuracy.[3]

  • Sample Analysis: Using a dry, gastight syringe, accurately measure a specific volume or weight of the this compound sample. The sample size should be chosen based on the expected water content to ensure the titrant volume used is within the optimal range of the burette.[14]

  • Titration: Inject the sample into the titration vessel and start the titration. The instrument will automatically titrate to the endpoint.

  • Calculation: The instrument's software will calculate the water content of the sample in ppm, percentage, or mg/L based on the sample size, the volume of titrant consumed, and the previously determined titer.

Data Presentation

Table 1: Efficiency of Drying Agents for Pyridine (Proxy for this compound)

Drying AgentConditionsFinal Water Content (ppm)Reference
Potassium Hydroxide (KOH)Standing for 2 weeks, then distilledLow (not quantified)[5]
Calcium Hydride (CaH₂)Refluxed for several hours, then distilledVery low (not quantified)[6]
Molecular Sieves (3Å)Stored over activated sievesLow ppm levels[6]

Note: The final water content is highly dependent on the initial water content and the specific procedure used.

Visualizations

Experimental_Workflow_Water_Removal cluster_start Initial State cluster_drying Drying Methods cluster_verification Verification cluster_end Final Product Start This compound (with water) DryingAgent Add Drying Agent (e.g., CaH₂, KOH, Mol. Sieves) Start->DryingAgent Chemical Drying Distillation Fractional Distillation Start->Distillation Physical Separation DryingAgent->Distillation Optional, for high purity KFTitration Karl Fischer Titration (Water Content Analysis) DryingAgent->KFTitration Verify Dryness Distillation->KFTitration KFTitration->DryingAgent If wet, re-dry End Anhydrous this compound KFTitration->End If dry Karl_Fischer_Titration_Logic Start Start Water Content Analysis Prepare Prepare KF Titrator & Condition Solvent Start->Prepare Titer Determine Titer with Water Standard Prepare->Titer Sample Inject this compound Sample Titer->Sample Titrate Titrate to Endpoint Sample->Titrate Calculate Calculate Water Content Titrate->Calculate Result Report Result (ppm or %) Calculate->Result Check Is Result within Specification? Result->Check Pass Acceptable Check->Pass Yes Fail Unacceptable (Further Drying Needed) Check->Fail No

References

Technical Support Center: Safe Disposal of 4-Ethylpyridine Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions concerning the safe disposal of 4-Ethylpyridine waste. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This section addresses specific issues you may encounter during the handling and disposal of this compound waste.

Issue Possible Cause Solution
Spill of this compound Accidental dropping of container, improper handling.For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand). For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately. Ensure the cleanup area is well-ventilated.[1]
Neutralization reaction becomes too hot or vigorous. The neutralizing acid is too concentrated or is being added too quickly.Always dilute concentrated acids before neutralization. Add the acid slowly while continuously stirring and cooling the container in an ice bath.
Unsure if this compound waste is properly neutralized. Incomplete reaction.Use pH paper to test the solution. The final pH should be between 6 and 8. If the solution is still basic, continue to add dilute acid slowly until the desired pH is reached.
Accidental mixing of this compound waste with an incompatible chemical. Improper waste segregation. This compound is incompatible with strong oxidizing agents and strong acids.[1][2]Do not attempt to handle the mixture. Evacuate the area and immediately contact your EHS department. Provide them with the details of the mixed chemicals.
Waste container is leaking or damaged. Improper container selection or physical damage.Do not handle the damaged container. Alert others in the area and contact your EHS department for guidance on overpacking and cleanup.

Frequently Asked Questions (FAQs)

1. What are the primary hazards associated with this compound?

This compound is a flammable liquid and vapor.[3][4] It can cause skin and serious eye irritation, and may also cause respiratory irritation.[3][4] It is harmful if swallowed or inhaled.

2. Is this compound considered an acutely toxic "P-listed" hazardous waste?

No, this compound is not found on the EPA's P-list of acutely hazardous wastes. This means it is not subject to the more stringent disposal requirements for P-listed chemicals, such as the one-quart container size limit for waste accumulation.

3. What are the acceptable methods for disposing of this compound waste?

The primary recommended methods for the disposal of this compound waste are:

  • Incineration: This is a common and effective method for pyridine-based wastes.[5]

  • Neutralization: As a weak base, this compound can be neutralized with a suitable acid. This should only be done by trained personnel.

  • Advanced Oxidation Processes (AOPs): Methods like the photo-Fenton process can effectively degrade this compound in aqueous solutions.[5]

  • Licensed Hazardous Waste Disposal: For large quantities or if in-house treatment is not feasible, a licensed hazardous waste disposal company should be used.

4. Can I dispose of small amounts of this compound waste down the drain?

No, you should not dispose of this compound down the drain. Pyridine (B92270) and its derivatives can be harmful to aquatic life.[6] All waste containing this compound must be treated as hazardous waste.[1]

5. How should I store this compound waste before disposal?

Collect this compound waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1] The container should be stored in a cool, dry, well-ventilated area away from sources of ignition and incompatible materials like strong oxidizers and acids.[1]

Quantitative Data on Disposal Methods

Disposal Method Key Parameters Efficiency/Notes
Incineration Temperature: 820-1600°C (Rotary Kiln)A common and effective method for the complete destruction of pyridine-based compounds.[5]
Photo-Fenton Oxidation Optimal pH: 3, Catalyst: Fe3O4Can achieve over 93% Total Organic Carbon (TOC) removal.[5]
Neutralization Final pH: 6-8Effective for converting the basic pyridine derivative to a salt, which may be more amenable to further treatment or disposal.

Experimental Protocols

In-Lab Neutralization of this compound Waste

Objective: To neutralize small quantities of aqueous this compound waste for safer handling and subsequent disposal.

Materials:

  • Aqueous this compound waste

  • Dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) (e.g., 1 M)

  • pH paper or a calibrated pH meter

  • Stir plate and stir bar

  • Ice bath

  • Appropriate Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat

Procedure:

  • Place the container with the aqueous this compound waste in an ice bath on a stir plate within a fume hood.

  • Begin stirring the solution.

  • Slowly add the dilute acid to the this compound solution dropwise.

  • Monitor the pH of the solution periodically using pH paper or a pH meter.

  • Continue adding acid until the pH of the solution is between 6 and 8.

  • Once neutralized, the resulting solution should be collected and disposed of as hazardous waste through your institution's EHS office.

Photo-Fenton Degradation of Aqueous this compound Waste

Objective: To degrade this compound in an aqueous solution using an advanced oxidation process.

Materials:

  • Aqueous this compound solution (e.g., 100 mg/L)

  • Hydrogen peroxide (H₂O₂) (30% solution)

  • Magnetite (Fe₃O₄) catalyst

  • Sulfuric acid (H₂SO₄) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • UV lamp (emitting at 254 nm)

  • Reaction vessel

  • Magnetic stirrer

Procedure:

  • Adjust the pH of the this compound solution to 3 using sulfuric acid.

  • Add the Fe₃O₄ catalyst to the solution (e.g., 40 mg/L) and stir to create a homogeneous suspension.

  • Place the reaction vessel under the UV lamp and begin stirring.

  • Add the required amount of hydrogen peroxide (e.g., 1000 mg/L) to the suspension.

  • Irradiate the solution with the UV lamp while continuously stirring for a designated time (e.g., 60 minutes) to achieve degradation.

  • The treated solution should be collected and disposed of as hazardous waste.

Visualizations

Disposal_Decision_Flowchart start This compound Waste Generated is_aqueous Is the waste primarily aqueous? start->is_aqueous small_quantity Is the quantity small (<1L) and concentration low? is_aqueous->small_quantity Yes collect_waste Collect in labeled hazardous waste container is_aqueous->collect_waste No aop_feasible Is Advanced Oxidation Process (AOP) feasible in-house? small_quantity->aop_feasible Yes small_quantity->collect_waste No neutralization_feasible Is in-house neutralization feasible? aop_feasible->neutralization_feasible No aop Perform Photo-Fenton Degradation aop_feasible->aop Yes neutralize Perform In-Lab Neutralization neutralization_feasible->neutralize Yes neutralization_feasible->collect_waste No incineration Arrange for Incineration licensed_disposal Dispose via Licensed Hazardous Waste Contractor aop->licensed_disposal neutralize->licensed_disposal licensed_disposal->incineration collect_waste->licensed_disposal

Caption: Decision flowchart for this compound waste disposal.

Neutralization_Workflow cluster_prep Preparation cluster_reaction Neutralization cluster_disposal Disposal ppe Don Appropriate PPE fume_hood Work in a Fume Hood ppe->fume_hood ice_bath Prepare Ice Bath fume_hood->ice_bath dilute_acid Prepare Dilute Acid ice_bath->dilute_acid place_waste Place Waste in Ice Bath dilute_acid->place_waste add_acid Slowly Add Dilute Acid with Stirring place_waste->add_acid monitor_ph Monitor pH add_acid->monitor_ph check_ph Is pH between 6 and 8? monitor_ph->check_ph check_ph->add_acid No collect Collect Neutralized Waste check_ph->collect Yes dispose Dispose via EHS Office collect->dispose

Caption: Workflow for the in-lab neutralization of this compound waste.

References

addressing skin and eye irritation from 4-Ethylpyridine exposure

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing skin and eye irritation resulting from exposure to 4-Ethylpyridine. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions (FAQs).

Troubleshooting Guide: Immediate Response to this compound Exposure

Q1: What are the immediate first aid steps if this compound comes into contact with my skin?

A1: Immediate action is crucial to minimize irritation.[1][2][3]

  • Remove Contaminated Clothing: Immediately take off any clothing, shoes, and jewelry that has come into contact with the chemical.[3][4]

  • Flush the Area: Promptly flush the affected skin with copious amounts of water for at least 15 minutes.[4][5] Using a safety shower is recommended for large area exposures.

  • Wash with Soap and Water: After initial flushing, wash the area thoroughly with soap and water.[3]

  • Seek Medical Attention: If skin irritation, redness, or pain persists, seek immediate medical attention.[3][4] Provide the Safety Data Sheet (SDS) for this compound to the medical personnel.[5]

Q2: What should I do if this compound splashes into my eyes?

A2: Eye exposure to this compound requires swift and thorough decontamination.[1][3]

  • Immediate Flushing: Go to the nearest emergency eyewash station without delay.

  • Flush Eyes Thoroughly: Hold your eyelids open and flush your eyes with a continuous, gentle stream of water for at least 15 minutes. Ensure you are washing from the inside corner of the eye outwards to avoid contaminating the other eye.[1]

  • Remove Contact Lenses: If you are wearing contact lenses, remove them after the initial flushing, if possible, and continue to rinse.[3]

  • Seek Immediate Medical Attention: All cases of eye exposure to this compound require professional medical evaluation, regardless of the apparent severity.[3]

Q3: What are the signs and symptoms of skin and eye irritation from this compound?

A3: this compound is classified as a skin and eye irritant (Category 2).[3] Symptoms to watch for include:

  • Skin: Redness, itching, burning sensation, and inflammation.

  • Eyes: Redness, stinging, tearing, swelling, and blurred vision.[6]

Frequently Asked Questions (FAQs)

Handling and Prevention

Q4: What personal protective equipment (PPE) should be worn when handling this compound?

A4: To prevent skin and eye irritation, appropriate PPE is mandatory. This includes:

  • Eye Protection: Chemical splash goggles or a face shield.[7]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A lab coat, long pants, and closed-toe shoes.

Q5: How should I properly store and handle this compound to minimize exposure risks?

A5: Proper storage and handling are key to preventing accidental exposure.

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.[3]

  • Handling: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3] Avoid direct contact with skin and eyes and prevent inhalation of vapors.

Emergency Procedures

Q6: Where can I find information about the specific hazards of this compound?

A6: The most comprehensive source of information is the Safety Data Sheet (SDS) provided by the chemical manufacturer. The SDS contains detailed information on hazards, handling, storage, and emergency procedures.

Q7: What should I do in case of a large spill of this compound?

A7: For a large spill, prioritize personal safety and follow established emergency protocols.

  • Evacuate the immediate area.

  • Alert others and your supervisor.

  • If flammable vapors are a risk, eliminate all ignition sources.

  • Contain the spill if you are trained and equipped to do so without risk.

  • Contact your institution's environmental health and safety (EHS) department for cleanup and disposal.

Data on Irritation Potential

Hazard ClassificationSkinEye
GHS CategoryCategory 2 (Irritant)[3]Category 2 (Irritant)[3]

Experimental Protocols

The following are generalized methodologies for assessing skin and eye irritation, based on OECD guidelines. These should be adapted and performed by trained professionals in appropriate facilities.

OECD Test Guideline 404: Acute Dermal Irritation/Corrosion

This test determines the potential of a substance to cause reversible inflammatory changes to the skin.

  • Animal Model: A healthy young adult albino rabbit is typically used.

  • Preparation: The animal's fur is clipped from the dorsal area approximately 24 hours before the test.

  • Application: A small amount (0.5 mL of liquid or 0.5 g of solid) of the test substance is applied to a small area of skin and covered with a gauze patch.

  • Exposure: The patch is left in place for a specified period, typically 4 hours.

  • Observation: After the exposure period, the patch is removed, and the skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours).

  • Scoring: The reactions are scored on a scale, and the mean score is calculated to determine the irritation category.

OECD Test Guideline 405: Acute Eye Irritation/Corrosion

This test evaluates the potential of a substance to produce irritation or damage to the eye.

  • Animal Model: A healthy young adult albino rabbit is used.

  • Application: A small amount (0.1 mL of liquid or 0.1 g of solid) of the test substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.

  • Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at specific intervals (e.g., 1, 24, 48, and 72 hours).

  • Scoring: Lesions are scored based on a standardized system to classify the irritancy of the substance.

Visualizations

ExposureResponseWorkflow cluster_exposure Exposure Event cluster_decontamination Immediate Decontamination cluster_assessment Assessment cluster_action Action Exposure This compound Exposure RemoveClothing Remove Contaminated Clothing Exposure->RemoveClothing Skin/Clothing Contact FlushArea Flush with Water (15 min) RemoveClothing->FlushArea AssessSeverity Assess Severity of Irritation FlushArea->AssessSeverity MedicalAttention Seek Medical Attention AssessSeverity->MedicalAttention Irritation Persists Monitor Monitor for Symptoms AssessSeverity->Monitor No/Minor Irritation

Caption: Immediate response workflow for skin exposure to this compound.

EyeExposureProtocol Start Eye Exposure Occurs Eyewash Proceed to Eyewash Station Immediately Start->Eyewash Flush Flush Eye with Water for 15 Minutes Eyewash->Flush RemoveContacts Remove Contact Lenses (if applicable) Flush->RemoveContacts SeekMedicalHelp Seek Immediate Medical Attention RemoveContacts->SeekMedicalHelp

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Ethylpyridine and 4-Ethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of isomeric building blocks is paramount for efficient synthesis design and the prediction of metabolic pathways. This guide provides an objective comparison of the chemical reactivity of 2-ethylpyridine (B127773) and 4-ethylpyridine (B106801), supported by established chemical principles and available experimental data.

Introduction

2-Ethylpyridine and this compound are structural isomers with the ethyl group located at different positions on the pyridine (B92270) ring. This seemingly minor difference significantly influences the electron distribution within the aromatic system and the steric environment around the nitrogen atom and the ethyl substituent. These factors, in turn, dictate the regioselectivity and reaction rates of various chemical transformations. This guide will delve into a comparative analysis of their reactivity in key reaction classes, including electrophilic aromatic substitution, nucleophilic substitution, and reactions involving the ethyl side chain.

Data Presentation: Physicochemical Properties

A summary of the key physicochemical properties of 2-ethylpyridine and this compound is presented below. These properties can influence reaction conditions and product isolation.

Property2-EthylpyridineThis compound
CAS Number 100-71-0536-75-4
Molecular Weight 107.15 g/mol 107.15 g/mol
Boiling Point 149 °C168 °C
Density 0.937 g/mL at 25 °C0.942 g/mL at 25 °C
pKa (of pyridinium (B92312) ion) 5.64 (predicted)[1]~6.0 (inferred from pyridine and picolines)

Reactivity Comparison

Electrophilic Aromatic Substitution

The pyridine ring is inherently electron-deficient due to the electron-withdrawing nature of the nitrogen atom, making it less susceptible to electrophilic aromatic substitution (EAS) than benzene. When EAS does occur, it is highly regioselective.

2-Ethylpyridine: The ethyl group is an ortho-, para-director and an activating group. However, the deactivating effect of the pyridine nitrogen dominates. Electrophilic attack is most likely to occur at the 3- and 5-positions, which are the most electron-rich. Steric hindrance from the adjacent ethyl group may slightly disfavor substitution at the 3-position compared to the 5-position.

This compound: The ethyl group at the 4-position activates the ring towards electrophilic attack, particularly at the ortho-positions (3- and 5-positions). The directing effects of the nitrogen and the ethyl group reinforce substitution at the 3- and 5-positions.

Comparison: this compound is expected to be more reactive towards electrophilic aromatic substitution than 2-ethylpyridine. The ethyl group in the 4-position provides electronic activation to the 3- and 5-positions without significant steric hindrance. In 2-ethylpyridine, the proximity of the ethyl group to the nitrogen can lead to steric hindrance for incoming electrophiles.

A logical workflow for predicting the outcome of electrophilic aromatic substitution on these isomers is presented below.

G cluster_2EP 2-Ethylpyridine cluster_4EP This compound 2EP_start Electrophilic Attack 2EP_N Nitrogen deactivation 2EP_start->2EP_N 2EP_Et Ethyl group (o,p-director) 2EP_start->2EP_Et 2EP_pos Attack at C3, C5 2EP_N->2EP_pos 2EP_Et->2EP_pos 2EP_steric Steric hindrance at C3 2EP_pos->2EP_steric 2EP_major Major product at C5 2EP_steric->2EP_major 4EP_start Electrophilic Attack 4EP_N Nitrogen deactivation 4EP_start->4EP_N 4EP_Et Ethyl group (o,p-director) 4EP_start->4EP_Et 4EP_pos Attack at C3, C5 4EP_N->4EP_pos 4EP_Et->4EP_pos 4EP_major Products at C3 and C5 4EP_pos->4EP_major

Electrophilic Aromatic Substitution Directing Effects.
Nucleophilic Aromatic Substitution

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (NAS), especially at the 2- and 4-positions. This is because the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, thus stabilizing the intermediate.

2-Ethylpyridine: The 2-position is activated towards nucleophilic attack. The presence of the ethyl group at this position, however, introduces significant steric hindrance, which may slow down the reaction rate compared to an unsubstituted 2-position. Nucleophilic attack at the 6-position is also possible.

This compound: The 4-position is electronically activated for nucleophilic attack. The ethyl group at this position will be replaced in a substitution reaction. The 2- and 6-positions are also activated.

Comparison: For nucleophilic attack on the ring itself (e.g., with a leaving group present at the 2- or 4-position), 4-substituted pyridines generally react faster than 2-substituted pyridines due to reduced steric hindrance. For reactions like the Chichibabin reaction (amination), where a hydride is displaced, 2-ethylpyridine would be expected to react at the 6-position, while this compound would react at the 2- and 6-positions.

The stabilization of the intermediate in nucleophilic aromatic substitution is a key factor in determining the regioselectivity.

G Start Nucleophilic Attack on Pyridine Ring Attack_2_4 Attack at C2 or C4 Start->Attack_2_4 Attack_3 Attack at C3 Start->Attack_3 Intermediate_2_4 Intermediate with Negative Charge on Nitrogen Attack_2_4->Intermediate_2_4 Intermediate_3 Intermediate with Negative Charge on Carbon Attack_3->Intermediate_3 Stabilized Stabilized Intermediate_2_4->Stabilized Less_Stabilized Less Stabilized Intermediate_3->Less_Stabilized Product_2_4 Favored Product Stabilized->Product_2_4 Product_3 Disfavored Product Less_Stabilized->Product_3

Intermediate Stabilization in Nucleophilic Aromatic Substitution.
Reactivity of the Ethyl Side Chain

The reactivity of the ethyl group is primarily centered on the acidity of the α-hydrogens (the hydrogens on the carbon atom attached to the pyridine ring). Deprotonation at this position generates a carbanion that is stabilized by resonance with the pyridine ring.

Acidity of α-Hydrogens: The α-hydrogens of alkyl groups at the 2- and 4-positions of the pyridine ring are significantly more acidic than those at the 3-position. This is because the negative charge of the resulting carbanion can be delocalized onto the ring nitrogen.

  • 2-Ethylpyridine: The α-hydrogens are acidic. The resulting carbanion is stabilized by resonance, with a significant resonance contributor placing the negative charge on the nitrogen atom.

  • This compound: The α-hydrogens are also acidic, and the carbanion is similarly stabilized by delocalization of the negative charge onto the ring nitrogen.

Comparison: 2-Ethylpyridine is expected to have more acidic α-hydrogens than this compound. The inductive effect of the nitrogen atom is stronger at the 2-position, which increases the acidity of the α-hydrogens. Furthermore, the resulting carbanion at the 2-position can be stabilized by chelation with a metal cation (e.g., Li⁺ from an organolithium base) and the ring nitrogen, further favoring its formation.

This difference in acidity has significant implications for reactions involving the side chain, such as alkylation, condensation, and oxidation. For instance, in metalation reactions with organolithium reagents, 2-ethylpyridine is more readily deprotonated at the α-position of the ethyl group.

Oxidation

Oxidation can occur at the pyridine nitrogen, the ethyl side chain, or the aromatic ring itself.

N-Oxidation: Both 2- and this compound can be oxidized at the nitrogen atom to form the corresponding N-oxides. The steric hindrance from the ethyl group in 2-ethylpyridine might slightly decrease the rate of N-oxidation compared to this compound.

Side-Chain Oxidation: The ethyl group can be oxidized to an acetyl group or a carboxylic acid group. Studies on related alkylpyridines have shown that an alkyl group at the 2-position is more susceptible to oxidation than one at the 4-position. This is attributed to the interaction of the pyridine nitrogen with the catalyst surface, which activates the 2-position.

Comparison: The ethyl group of 2-ethylpyridine is expected to be more readily oxidized than the ethyl group of this compound under certain catalytic conditions.

Experimental Protocols

Detailed experimental protocols for key reactions are provided below. These are general procedures that may require optimization for specific substrates and scales.

Experimental Protocol 1: Nitration of Ethylpyridine (General Procedure)

This protocol is a general method for the nitration of pyridines, which are generally unreactive towards electrophilic substitution.

Materials:

  • Ethylpyridine (2- or 4-isomer)

  • Fuming Nitric Acid (90%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Sodium Carbonate solution

  • Dichloromethane or other suitable organic solvent

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

  • Slowly add the ethylpyridine to the cold sulfuric acid with stirring.

  • To this solution, add fuming nitric acid dropwise via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, slowly warm the reaction mixture to the desired temperature (e.g., 80-100 °C) and heat for several hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 8-9.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Expected Outcome: The nitration of this compound is expected to give a higher yield of the 3-nitro derivative compared to the nitration of 2-ethylpyridine, which would likely yield a mixture of 3-nitro- and 5-nitro-2-ethylpyridine in lower overall yield.

Experimental Protocol 2: Side-Chain Deprotonation and Alkylation

This protocol describes a general procedure for the deprotonation of the ethyl side chain followed by quenching with an electrophile.

Materials:

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.

  • Add the ethylpyridine to the cold THF.

  • Slowly add n-butyllithium dropwise to the solution. A color change is often observed, indicating the formation of the carbanion.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Add the alkyl halide dropwise to the solution at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Expected Outcome: 2-Ethylpyridine is expected to undergo this reaction more readily and with a higher yield than this compound due to the higher acidity of its α-hydrogens and the potential for chelation stabilization of the intermediate.

Conclusion

The reactivity of 2-ethylpyridine and this compound is significantly influenced by the position of the ethyl group. This compound is generally more reactive towards electrophilic aromatic substitution. In contrast, 2-ethylpyridine exhibits greater reactivity in reactions involving the ethyl side chain, such as deprotonation and subsequent functionalization, due to the increased acidity of its α-hydrogens. For nucleophilic aromatic substitution, the reactivity is dependent on the specific reaction, with steric factors playing a crucial role in the case of 2-ethylpyridine. The side chain of 2-ethylpyridine is also predicted to be more susceptible to oxidation. A thorough understanding of these differences is essential for chemists aiming to utilize these versatile building blocks in their synthetic endeavors.

References

Confirming the Identity of 4-Ethylpyridine: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic techniques for the confirmation of 4-Ethylpyridine identity. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), researchers can unequivocally distinguish this compound from its structural isomers and other related pyridine (B92270) derivatives. The following sections present detailed experimental protocols and comparative data to support accurate compound identification.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and several common pyridine derivatives, providing a basis for clear differentiation.

¹H NMR Spectroscopy Data

Solvent: CDCl₃

CompoundChemical Shift (δ) and MultiplicityCoupling Constant (J) in HzAssignment
This compound 8.49 (d)5.9H-2, H-6
7.15 (d)5.9H-3, H-5
2.65 (q)7.6-CH₂-
1.25 (t)7.6-CH₃
Pyridine 8.61 (d)4.7H-2, H-6
7.74 (t)7.7H-4
7.33 (dd)7.7, 4.7H-3, H-5
2-Ethylpyridine 8.52 (d)4.8H-6
7.63 (td)7.7, 1.8H-4
7.17 - 7.09 (m)H-3, H-5
2.83 (q)7.6-CH₂-
1.32 (t)7.6-CH₃
3-Ethylpyridine 8.46 (d, J = 1.6 Hz), 8.42 (dd, J = 4.8, 1.6 Hz)H-2, H-6
7.48 (dt)7.8, 1.9H-4
7.17 (dd)7.8, 4.8H-5
2.62 (q)7.6-CH₂-
1.23 (t)7.6-CH₃
4-Methylpyridine 8.46 (d)5.9H-2, H-6
7.10 (d)5.9H-3, H-5
2.35 (s)-CH₃
¹³C NMR Spectroscopy Data

Solvent: CDCl₃

CompoundChemical Shift (δ) in ppm
This compound 150.0 (C4), 149.8 (C2, C6), 123.9 (C3, C5), 28.9 (-CH₂-), 15.3 (-CH₃)
Pyridine 150.2 (C2, C6), 136.0 (C4), 123.8 (C3, C5)[1][2]
2-Ethylpyridine 162.3 (C2), 149.2 (C6), 136.5 (C4), 122.9 (C5), 120.9 (C3), 29.5 (-CH₂-), 13.5 (-CH₃)
3-Ethylpyridine 149.9 (C6), 147.2 (C2), 137.9 (C3), 134.1 (C4), 123.2 (C5), 26.0 (-CH₂-), 15.3 (-CH₃)
4-Methylpyridine 149.8 (C2, C6), 147.3 (C4), 124.6 (C3, C5), 21.2 (-CH₃)
IR Spectroscopy Data
CompoundKey Absorption Peaks (cm⁻¹) and Assignments
This compound 3028 (C-H aromatic stretch), 2969, 2874 (C-H aliphatic stretch), 1603, 1558 (C=C, C=N ring stretch), 1417 (CH₂ bend), 825 (para-disubstituted C-H bend)
Pyridine 3080-3010 (C-H aromatic stretch), 1583, 1572, 1482, 1438 (C=C, C=N ring stretch)[3]
2-Ethylpyridine 3050-3000 (C-H aromatic stretch), 2965, 2870 (C-H aliphatic stretch), 1595, 1570 (C=C, C=N ring stretch), 750 (ortho-disubstituted C-H bend)
3-Ethylpyridine 3050-3000 (C-H aromatic stretch), 2965, 2875 (C-H aliphatic stretch), 1580, 1480, 1425 (C=C, C=N ring stretch), 790, 710 (meta-disubstituted C-H bend)
4-Methylpyridine 3030 (C-H aromatic stretch), 2975, 2920 (C-H aliphatic stretch), 1605, 1560 (C=C, C=N ring stretch), 805 (para-disubstituted C-H bend)
Mass Spectrometry Data (Electron Ionization)
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Relative Abundance
This compound 107106 (M-1, 100%), 92 (M-15), 78
Pyridine 7979 (100%), 52
2-Ethylpyridine 10792 (M-15, 100%), 106, 78
3-Ethylpyridine 10792 (M-15, 100%), 106, 78
4-Methylpyridine 9393 (100%), 92 (M-1), 66, 65[4]

Experimental Workflows and Protocols

The following diagram illustrates a typical workflow for spectroscopic analysis to confirm a compound's identity.

Spectroscopic_Analysis_Workflow Workflow for Compound Identification cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison cluster_conclusion Conclusion Sample Test Compound Prep_NMR Prepare NMR Sample (dissolve in deuterated solvent) Sample->Prep_NMR Prep_IR Prepare IR Sample (neat liquid) Sample->Prep_IR Prep_MS Prepare MS Sample (dilute in volatile solvent) Sample->Prep_MS NMR NMR Spectroscopy (¹H and ¹³C) Prep_NMR->NMR IR IR Spectroscopy (ATR-FTIR) Prep_IR->IR MS Mass Spectrometry (GC-MS with EI) Prep_MS->MS Process_NMR Process NMR Data (chemical shifts, coupling constants) NMR->Process_NMR Process_IR Process IR Data (peak frequencies, assignments) IR->Process_IR Process_MS Process MS Data (m/z values, fragmentation) MS->Process_MS Compare Compare Data to Reference Spectra and Alternative Compounds Process_NMR->Compare Process_IR->Compare Process_MS->Compare Confirm Confirm or Refute Compound Identity Compare->Confirm

References

The Influence of Substituents on Pyridine Basicity: A Comparative Analysis of 4-Ethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the basicity of heterocyclic compounds like pyridine (B92270) is fundamental. The electron density at the nitrogen atom, which dictates its ability to accept a proton, is highly sensitive to the nature and position of substituents on the ring. This guide provides a comparative analysis of the basicity of 4-Ethylpyridine against other substituted pyridines, supported by experimental pKa data and detailed methodologies.

The basicity of pyridine is attributed to the lone pair of electrons on the nitrogen atom. Unlike in pyrrole, this lone pair resides in an sp² hybrid orbital and is not part of the aromatic π system, making it available for protonation. The equilibrium constant for this protonation is typically expressed as the pKa of the conjugate acid, the pyridinium (B92312) ion. A higher pKa value indicates a stronger base.

Substituents on the pyridine ring can significantly alter the electron density on the nitrogen atom through inductive and resonance effects, thereby modifying the compound's basicity. Electron-donating groups (EDGs) increase the electron density, making the nitrogen more basic and resulting in a higher pKa. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, leading to lower basicity and a lower pKa.

Comparative Basicity: pKa Values of Substituted Pyridines

This compound, with an ethyl group at the para position, demonstrates a higher basicity than the parent pyridine molecule. The ethyl group is an electron-donating group that increases the electron density on the ring nitrogen through a positive inductive effect (+I). This enhanced electron density makes the lone pair more available for protonation.

The following table summarizes the pKa values for a range of substituted pyridines, illustrating the impact of different substituents in various positions relative to this compound.

CompoundSubstituentPositionpKa of Conjugate AcidBasicity Relative to Pyridine
4-Nitropyridine-NO₂41.61Much Weaker
4-Chloropyridine-Cl43.83Weaker
Pyridine-H-5.23[1]Reference
3-Ethylpyridine-CH₂CH₃35.67Stronger
2-Ethylpyridine-CH₂CH₃25.89Stronger
This compound -CH₂CH₃ 4 5.87 Stronger
4-Methylpyridine-CH₃45.98[2][3][4]Stronger
4-Aminopyridine-NH₂49.11Much Stronger

Note: pKa values can vary slightly depending on experimental conditions (temperature, solvent). The values presented are representative literature values.

As the data indicates, alkyl groups like methyl and ethyl increase the basicity of pyridine. The position of the substituent also plays a role. For instance, the basicity of ethylpyridine isomers follows the order 2-ethyl > 4-ethyl > 3-ethyl > pyridine, showcasing the interplay of inductive and steric effects. In contrast, electron-withdrawing groups like the nitro (-NO₂) and chloro (-Cl) groups significantly decrease basicity. The amino (-NH₂) group, a strong electron-donating group through resonance, drastically increases the basicity of the pyridine ring.

Experimental Protocol: Determination of pKa by Potentiometric Titration

A precise and common method for determining the pKa of a substance is potentiometric titration.[5][6][7] This technique involves the stepwise addition of a titrant (an acid or a base) to a solution of the sample while monitoring the pH with a calibrated electrode.

Methodology
  • Preparation of Solutions:

    • Prepare a standard solution of the pyridine derivative (e.g., 0.01 M) in deionized, carbonate-free water. Sparingly soluble compounds may require the use of a co-solvent, with results extrapolated back to aqueous conditions.[7]

    • Prepare a standardized titrant solution of a strong acid (e.g., 0.1 M HCl).

    • To maintain constant ionic strength throughout the titration, a background electrolyte (e.g., 0.15 M KCl) is added to the sample solution.[5]

  • Instrument Calibration:

    • Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) that bracket the expected pKa value.[5]

  • Titration Procedure:

    • Place a known volume of the pyridine solution into a temperature-controlled beaker equipped with a magnetic stirrer.

    • Immerse the calibrated pH electrode and the tip of the burette containing the HCl titrant into the solution.

    • To remove dissolved CO₂, purge the solution with an inert gas like nitrogen before and during the titration.[5]

    • Add the titrant in small, precise increments. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[5]

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added to generate a titration curve.

    • The equivalence point is the point of maximum slope, which can be identified from the inflection point of the curve or by using the first or second derivative of the plot.

    • The pKa is equal to the pH at the half-equivalence point (the point where half of the base has been neutralized).

Logical Framework: Substituent Effects on Pyridine Basicity

The basicity of a substituted pyridine is a direct consequence of the electronic effects exerted by the substituent on the nitrogen atom's lone pair. This relationship can be visualized as a logical flow.

G substituent Substituent on Pyridine Ring edg Electron-Donating Group (EDG) e.g., -CH2CH3, -CH3, -NH2 substituent->edg ewg Electron-Withdrawing Group (EWG) e.g., -NO2, -Cl substituent->ewg effect Electronic Effect on Ring edg->effect +I, +R ewg->effect -I, -R increase_density Increases Electron Density on Nitrogen effect->increase_density decrease_density Decreases Electron Density on Nitrogen effect->decrease_density basicity Basicity of Nitrogen Lone Pair increase_density->basicity decrease_density->basicity stronger_base Stronger Base (Higher pKa) basicity->stronger_base More available for protonation weaker_base Weaker Base (Lower pKa) basicity->weaker_base Less available for protonation

Caption: Substituent effects on pyridine basicity.

References

Navigating the Bioactivity Landscape: A Comparative Analysis of 4-Ethylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structure-activity relationships of heterocyclic compounds is paramount. This guide provides a comparative analysis of the biological activity of 4-Ethylpyridine derivatives against their parent compound, offering insights supported by experimental data to inform future research and development.

While extensive research highlights the diverse biological activities of pyridine (B92270) derivatives, including antimicrobial, antifungal, and cytotoxic properties, a direct quantitative comparison with the parent compound, this compound, is often lacking in publicly available literature. This guide synthesizes the available information and, where direct comparative data is unavailable, extrapolates potential trends based on the behavior of analogous pyridine systems.

Antimicrobial Activity: A Tale of Two Moieties

The introduction of functional groups to the this compound scaffold has been explored as a strategy to enhance antimicrobial potency. While direct comparisons are scarce, studies on analogous pyridine derivatives suggest that such modifications can significantly impact activity.

Table 1: Comparative Antimicrobial Activity (Hypothetical Data)

CompoundDerivative ClassTest OrganismMIC (µg/mL)
This compoundParent CompoundEscherichia coli>1000
This compoundParent CompoundStaphylococcus aureus>1000
Derivative AThiazolidinoneMycobacterium tuberculosis25
Derivative BSchiff BaseMycobacterium tuberculosis62.5

Note: The data for derivatives A and B is based on studies of derivatives of 5-ethyl-pyridine-2-ethanol and is presented here to illustrate potential trends. The activity of the parent this compound is presumed to be low based on the general understanding of simple alkylpyridines.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity of the compounds is typically determined using a broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Inoculum: Bacterial strains are cultured overnight in Mueller-Hinton Broth (MHB). The suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: The test compounds are serially diluted in MHB in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxic Activity: Targeting Cancer Cells

The modification of the this compound structure has also been investigated for its potential in developing anticancer agents. Platinum complexes incorporating this compound as a ligand have shown promise.

Table 2: Comparative Cytotoxic Activity against Endometrial Cancer Cells

CompoundDescriptionCell LineIC50 (µM)
CisplatinStandard DrugIshikawa>10
Pt12Platinum complex with this compoundIshikawa<5
This compoundParent CompoundIshikawaNot Reported

Note: While the platinum complex (Pt12) shows higher potency than the standard drug cisplatin, the cytotoxic activity of the parent this compound ligand alone has not been reported in this context. It is generally expected to have low cytotoxicity.

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic effect of the compounds on cancer cell lines is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10^3 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for 48 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Structure-Activity Relationship and Signaling Pathways

The biological activity of this compound derivatives is intrinsically linked to their chemical structure. The addition of various functional groups can influence the molecule's polarity, steric hindrance, and ability to interact with biological targets. For instance, the formation of metal complexes introduces a new reactive center and alters the overall geometry, which can lead to enhanced cytotoxicity.

Below is a generalized workflow for the synthesis and evaluation of this compound derivatives.

G A This compound (Parent Compound) B Chemical Modification (e.g., Halogenation, Amination, Complexation) A->B C Novel this compound Derivatives B->C D Biological Screening C->D E Antimicrobial Assays (e.g., MIC, MBC) D->E Test for F Cytotoxicity Assays (e.g., MTT, Apoptosis) D->F Test for G Enzyme Inhibition Assays D->G Test for H Structure-Activity Relationship (SAR) Analysis E->H F->H G->H I Lead Compound Identification H->I

Workflow for Derivative Synthesis and Evaluation

Conclusion

The available, albeit limited, evidence suggests that the derivatization of this compound can lead to a significant enhancement of its biological activity. The introduction of complex side chains, heterocyclic rings, and coordination with metal ions appears to be a promising strategy for developing potent antimicrobial and anticancer agents. However, a critical gap remains in the literature regarding direct comparative studies against the parent this compound. Future research should aim to include the parent compound as a baseline control to enable a more robust and quantitative understanding of the structure-activity relationships of this versatile scaffold. This will be instrumental in guiding the rational design of new and more effective therapeutic agents.

A Comparative Guide to Alternative Reagents for the Synthesis of 4-Substituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the pyridine (B92270) ring is a cornerstone of molecular design. Its prevalence in pharmaceuticals and agrochemicals underscores the continuous need for efficient and versatile synthetic methods. This guide provides an objective comparison of classical and modern alternative reagents for the synthesis of 4-substituted pyridines, supported by experimental data and detailed protocols to inform your selection of the most appropriate methodology.

Classical vs. Modern Approaches: A Paradigm Shift in Pyridine Synthesis

Historically, the synthesis of substituted pyridines has been dominated by classical condensation reactions like the Hantzsch and Bohlmann-Rahtz syntheses. While foundational, these methods are often limited by harsh reaction conditions and a narrow substrate scope. The advent of modern catalytic systems and novel reaction strategies has revolutionized the field, offering milder conditions, improved regioselectivity, and broader functional group tolerance. This guide will delve into a comparative analysis of these diverse approaches.

Performance Comparison of Synthetic Methods

The choice of synthetic route significantly impacts yield, reaction time, and overall efficiency. The following table summarizes quantitative data for key methods, providing a clear comparison to aid in your experimental design.

MethodKey ReagentsTypical Yield (%)Reaction Time (hours)Temperature (°C)Key AdvantagesLimitations
Hantzsch Synthesis Aldehyde, β-ketoester (2 equiv.), NH₃ or NH₄OAc60-90 (for 1,4-DHP)4-12RefluxWell-established, good for symmetrical pyridines.[1][2]Requires subsequent oxidation step, often harsh conditions.[1]
Bohlmann-Rahtz Synthesis Enamine, ethynylketoneGood to excellentVariable (two steps)High temperatures for cyclodehydrationVersatile for trisubstituted pyridines.[3]Requires purification of intermediate, high temperatures.[3]
Minisci C-4 Alkylation Pyridine, Carboxylic acid, AgNO₃, (NH₄)₂S₂O₈33-85250Direct C-H functionalization, high regioselectivity with blocking groups.[4][5]Can result in regioisomeric mixtures without directing groups.
Copper-Catalyzed Cascade α,β-unsaturated ketoxime O-pentafluorobenzoate, alkenylboronic acid, Cu(OAc)₂43-915-750 then 90Modular, good functional group tolerance, mild conditions.[6]Requires synthesis of specialized starting materials.
Multi-Component Reaction Lithiated alkoxyallene, nitrile, carboxylic acidModerate to good (up to 83% for pyridin-4-ol)Variable-78 to RTFlexible for highly substituted pyridin-4-ols.[7]Can require cryogenic conditions.

Experimental Protocols and Methodologies

Detailed and reproducible experimental protocols are critical for success in synthesis. Below are representative procedures for the key methods discussed.

Regioselective Minisci C-4 Alkylation of Pyridine

This protocol utilizes a maleate-derived blocking group to achieve high regioselectivity for C-4 alkylation.[4][5]

Step 1: Synthesis of the Pyridinium (B92312) Salt (Blocking Group Installation)

  • To a solution of pyridine (1.0 equiv) in a suitable solvent, add maleic acid (1.1 equiv).

  • Stir the mixture at room temperature for 1-2 hours.

  • The resulting pyridinium salt can often be isolated by filtration or used directly in the next step.

Step 2: Minisci Reaction

  • To a biphasic mixture of dichloroethane and water, add the pyridinium salt (1.0 equiv), a carboxylic acid (2.0 equiv), silver nitrate (B79036) (AgNO₃, 20 mol%), and ammonium (B1175870) persulfate ((NH₄)₂S₂O₈, 2.0 equiv).[5]

  • Stir the reaction mixture at 50 °C for 2 hours.[5]

  • Monitor the reaction by LCMS or NMR.

Step 3: Deprotection (Blocking Group Removal)

  • After completion, dilute the reaction mixture with dichloromethane.

  • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 equiv) and stir at room temperature for 30 minutes.

  • Perform an aqueous workup with 1 N NaOH to adjust the pH >10 and extract the product with dichloromethane.

Copper-Catalyzed Modular Synthesis of Substituted Pyridines

This method employs a cascade reaction to construct the pyridine ring.[6]

  • To a mixture of an α,β-unsaturated ketoxime O-pentafluorobenzoate (1.0 equiv), an alkenylboronic acid (1.5 equiv), and 4 Å molecular sieves in DMF, add copper(II) acetate (B1210297) (Cu(OAc)₂, 10 mol%).

  • Stir the reaction mixture open to the air at 50 °C for 2 hours.

  • Increase the temperature to 90 °C and stir for an additional 3-5 hours.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent, and purify by column chromatography.

Hantzsch Dihydropyridine Synthesis and Aromatization

A classical method for the synthesis of (di)hydropyridines.[1][2]

Step 1: 1,4-Dihydropyridine (B1200194) Synthesis

  • A mixture of an aldehyde (1.0 equiv), a β-ketoester (2.0 equiv), and ammonium acetate (1.0 equiv) in ethanol (B145695) is stirred at reflux for 4 hours.[2]

  • Upon cooling, the precipitated 1,4-dihydropyridine product is collected by filtration and washed with cold ethanol.[2]

Step 2: Aromatization

  • The obtained 1,4-dihydropyridine is dissolved in acetic acid.

  • A solution of an oxidizing agent (e.g., sodium nitrite (B80452) or ferric chloride) is added dropwise with stirring.[1][2]

  • The mixture is heated to complete the aromatization.

  • After cooling, the mixture is poured into water, and the precipitated pyridine product is collected by filtration.

Reaction Pathways and Workflows

Visualizing the reaction mechanisms and experimental workflows can provide a deeper understanding of these synthetic strategies.

Minisci_Alkylation_Workflow cluster_step1 Step 1: Blocking Group Installation cluster_step2 Step 2: Minisci Reaction cluster_step3 Step 3: Deprotection Pyridine Pyridine PyridiniumSalt Pyridinium Salt Pyridine->PyridiniumSalt + MaleicAcid Maleic Acid MaleicAcid->PyridiniumSalt + CarboxylicAcid Carboxylic Acid AlkylatedIntermediate C-4 Alkylated Intermediate PyridiniumSalt->AlkylatedIntermediate CarboxylicAcid->AlkylatedIntermediate + Reagents AgNO₃, (NH₄)₂S₂O₈ Reagents->AlkylatedIntermediate + DBU DBU FinalProduct 4-Alkyl-Pyridine AlkylatedIntermediate->FinalProduct DBU->FinalProduct + Copper_Catalyzed_Cascade Ketoxime α,β-Unsaturated Ketoxime O-pentafluorobenzoate Coupling Cu-Catalyzed Cross-Coupling Ketoxime->Coupling BoronicAcid Alkenylboronic Acid BoronicAcid->Coupling Azatriene 3-Azatriene Intermediate Coupling->Azatriene Electrocyclization Electrocyclization Azatriene->Electrocyclization Dihydropyridine Dihydropyridine Intermediate Electrocyclization->Dihydropyridine Oxidation Air Oxidation Dihydropyridine->Oxidation SubstitutedPyridine 4-Substituted Pyridine Oxidation->SubstitutedPyridine Hantzsch_Synthesis_Pathway cluster_intermediates Intermediate Formation Aldehyde Aldehyde Enone α,β-Unsaturated Ketone Aldehyde->Enone Ketoester1 β-Ketoester Enamine Enamine Ketoester1->Enamine Ketoester2 β-Ketoester Ketoester2->Enone Ammonia Ammonia Ammonia->Enamine Dihydropyridine 1,4-Dihydropyridine Enamine->Dihydropyridine Enone->Dihydropyridine Oxidation Oxidation Dihydropyridine->Oxidation Pyridine Substituted Pyridine Oxidation->Pyridine

References

yield comparison of different 4-Ethylpyridine synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted pyridines such as 4-ethylpyridine (B106801) is a critical aspect of developing novel chemical entities. This guide provides a detailed comparison of two distinct methods for the synthesis of this compound, offering insights into their respective yields, methodologies, and chemical pathways. The information presented is supported by experimental data from peer-reviewed sources and patents.

Yield and Reaction Condition Comparison

The following table summarizes the key quantitative data for two primary synthesis routes to this compound, allowing for a direct comparison of their efficiencies and operational parameters.

ParameterMethod 1: From Pyridine (B92270) & Acetic Anhydride (B1165640)Method 2: From 4-Methylpyridine (B42270) & Formaldehyde (B43269)
Starting Materials Pyridine, Acetic Anhydride, Zinc dust4-Methylpyridine (4-Picoline), Formaldehyde
Reaction Type Reductive AlkylationCondensation followed by Hydrogenation
Reported Yield 33-38%[1]~70% (Estimated Overall)
Key Reagents Acetic Acid, Sodium Hydroxide (B78521)Sulfuric Acid (Step 1), H₂/Catalyst (Step 2)
Reaction Temperature 25-30°C, then reflux[1]240°C (Step 1)[2]
Reaction Time Several hours[1]5.5 minutes (Step 1)[2]
Number of Steps One-potTwo steps

Experimental Protocols

Method 1: Synthesis from Pyridine and Acetic Anhydride

This classical one-pot method involves the reaction of pyridine with acetic anhydride in the presence of zinc dust.

Experimental Procedure: [1]

  • In a 3-liter, three-necked round-bottomed flask equipped with a mechanical stirrer and a thermometer, 1500 mL of acetic anhydride and 300 g (3.80 moles) of dry pyridine are placed.

  • While stirring, 300 g (4.6 gram atoms) of activated zinc dust is added in 5–10 g portions over a period of 3 hours. The temperature is maintained between 25°C and 30°C, using a cooling bath if necessary.

  • Following the zinc addition, 300 mL of acetic acid is added, and a reflux condenser is attached to the flask.

  • An additional 120 g (1.83 gram atoms) of zinc dust is added in small portions, which may cause a vigorous reaction. The mixture is then refluxed with stirring for 30 minutes.

  • A final portion of 180 g (2.75 gram atoms) of zinc dust is added at once, and refluxing is continued for another 30 minutes.

  • After cooling, the reaction mixture is transferred to a 5-liter flask and cautiously neutralized with 2 L of a 40% aqueous sodium hydroxide solution.

  • The mixture is steam-distilled, and about 3 L of distillate is collected.

  • The distillate is saturated with 1.5–1.8 kg of solid potassium carbonate. The organic layer is separated.

  • The aqueous layer is extracted with chloroform, and the extracts are combined with the organic layer.

  • The combined organic phase is fractionally distilled to yield 135–155 g (33–38%) of this compound, boiling at 163–165°C.

Method 2: Two-Step Synthesis from 4-Methylpyridine and Formaldehyde

This method involves the initial formation of 4-vinylpyridine (B31050) from 4-methylpyridine and formaldehyde, followed by the reduction of the vinyl group to an ethyl group.

Step 1: Synthesis of 4-Vinylpyridine [2]

  • A high-pressure reactor is charged with 4-picoline and an aqueous formaldehyde solution. An acid catalyst, such as sulfuric acid, is added. The molar ratio of 4-picoline to formaldehyde is typically around 2:1.

  • The reaction mixture is heated to approximately 240°C under a pressure of 50 atmospheres.

  • The retention time in the reactor is about 5.5 minutes.

  • The resulting product mixture contains unreacted 4-picoline, the desired 4-vinylpyridine, and a small amount of 4-(2-hydroxyethyl)-pyridine.

  • After processing and purification, the yield of the 4-vinylpyridine compound is reported to be 78%, based on the converted 4-picoline.[2]

Step 2: Catalytic Hydrogenation of 4-Vinylpyridine

Note: The following is a general procedure for the hydrogenation of a vinyl group in the presence of a pyridine ring. The yield for this specific transformation is typically high, but an exact value from a dedicated synthesis of this compound via this route was not found in the surveyed literature.

  • In a suitable hydrogenation vessel, 4-vinylpyridine is dissolved in a solvent such as ethanol (B145695) or ethyl acetate.

  • A hydrogenation catalyst, typically 5-10% Palladium on carbon (Pd/C), is added to the solution (usually 1-5 mol% of the substrate).

  • The vessel is sealed and purged with hydrogen gas, and then pressurized to a desired pressure (e.g., 1-5 atm).

  • The reaction mixture is stirred vigorously at room temperature until the uptake of hydrogen ceases, indicating the completion of the reaction.

  • The catalyst is removed by filtration through a pad of Celite.

  • The solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by distillation if necessary.

Synthesis Pathway Visualizations

Method1 Pyridine Pyridine Intermediate Reactive Intermediate Pyridine->Intermediate AceticAnhydride Acetic Anhydride AceticAnhydride->Intermediate Zinc Zinc Dust Zinc->Intermediate Reflux Product This compound Intermediate->Product

Caption: Reaction pathway for the synthesis of this compound from Pyridine.

Method2 cluster_step1 Step 1: Condensation cluster_step2 Step 2: Hydrogenation 4-Methylpyridine 4-Methylpyridine 4-Vinylpyridine 4-Vinylpyridine 4-Methylpyridine->4-Vinylpyridine Formaldehyde, H₂SO₄, 240°C This compound This compound 4-Vinylpyridine->this compound H₂, Pd/C

Caption: Two-step synthesis of this compound from 4-Methylpyridine.

References

Comparative Analysis of 4-Ethylpyridine Synthesis Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Byproduct Formation in Two Common Synthetic Routes

This guide provides a comparative analysis of byproducts generated during the synthesis of 4-Ethylpyridine via two common methods: the reaction of pyridine (B92270) with acetic anhydride (B1165640) and a reducing agent, and the Wolff-Kishner reduction of 4-acetylpyridine (B144475). Understanding and controlling these impurities is critical for ensuring the quality, safety, and efficacy of pharmaceuticals and other chemical products derived from this compound.

Executive Summary

The synthesis of this compound, a crucial building block in the pharmaceutical and chemical industries, can result in the formation of various byproducts that may impact the purity of the final product. This guide details the primary synthetic pathways and their associated impurities, supported by experimental data and analytical methodologies for their identification and quantification. The reaction of pyridine with acetic anhydride and zinc is a well-documented method, with potential byproducts including unreacted starting materials and N-acetyl-1,2-dihydro-2-pyridylacetic acid. The Wolff-Kishner reduction of 4-acetylpyridine offers an alternative route, with the primary identified byproduct being the corresponding azine. This guide presents a quantitative comparison of these methods, enabling researchers to select the most appropriate synthetic strategy based on desired purity and process control.

Comparison of Synthetic Routes and Byproduct Profiles

The selection of a synthetic route for this compound can significantly influence the impurity profile of the final product. Below is a comparison of two prevalent methods, highlighting their respective byproducts.

Synthetic RouteKey ReagentsPrimary Byproduct(s)Remarks
Pyridine Acylation & Reduction Pyridine, Acetic Anhydride, Zinc/IronN-acetyl-1,2-dihydro-2-pyridylacetic acid, Unreacted PyridineA well-established method with a detailed protocol available.[1] The reaction progress can be visually monitored by a color change to green.
Wolff-Kishner Reduction 4-Acetylpyridine, Hydrazine (B178648) Hydrate, Base (e.g., KOH)4-Acetylpyridine azine, Unreacted 4-AcetylpyridineA powerful reduction method, but sensitive to reaction conditions, particularly the presence of water, which can promote azine formation.[2]

Experimental Protocols

Synthesis of this compound from Pyridine and Acetic Anhydride

A detailed procedure for this synthesis is provided by Organic Syntheses.[1]

Materials:

  • Dry Pyridine

  • Acetic Anhydride

  • Zinc Dust (activated)

  • Acetic Acid

  • 40% Aqueous Sodium Hydroxide (B78521)

  • Solid Potassium Carbonate

  • Chloroform

Procedure:

  • A mixture of acetic anhydride and dry pyridine is prepared in a three-necked round-bottomed flask.

  • Zinc dust is added portion-wise with stirring, maintaining the temperature between 25° and 30°C.

  • Acetic acid is added, followed by more zinc dust, and the mixture is refluxed.

  • A final portion of zinc dust is added, and reflux is continued.

  • The reaction mixture is neutralized with sodium hydroxide solution and steam-distilled.

  • The organic layer of the distillate is separated after saturation with potassium carbonate.

  • The aqueous layer is extracted with chloroform.

  • The combined organic layers are dried and fractionally distilled to yield this compound.[1]

General Protocol for Wolff-Kishner Reduction of 4-Acetylpyridine

While a specific protocol for 4-acetylpyridine was not found in the immediate search, a general modified procedure (Huang-Minlon modification) is widely used.[3]

Materials:

  • 4-Acetylpyridine

  • Hydrazine Hydrate (85%)

  • Sodium Hydroxide or Potassium Hydroxide

  • Diethylene Glycol

Procedure:

  • The carbonyl compound (4-acetylpyridine), hydrazine hydrate, and a base are refluxed in diethylene glycol.

  • After the initial reaction to form the hydrazone, water and excess hydrazine are removed by distillation.

  • The reaction temperature is then elevated to around 200°C to facilitate the decomposition of the hydrazone to the corresponding alkane.[3]

Byproduct Analysis and Data Presentation

Accurate identification and quantification of byproducts are essential for process optimization and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for this purpose.

Analytical Methodologies:

  • GC-MS: Ideal for the analysis of volatile and semi-volatile impurities. The separation is achieved on a chromatographic column, and the mass spectrometer provides structural information for identification.

  • HPLC: A versatile technique suitable for a wide range of compounds. A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile (B52724) and a phosphate (B84403) or formic acid buffer is often effective for separating pyridine derivatives.[4][5]

Quantitative Data on Byproduct Formation:

Visualizing Reaction Pathways and Workflows

To aid in the understanding of the chemical transformations and analytical procedures, the following diagrams have been generated.

Reaction_Pathway_Pyridine Pyridine Pyridine Intermediate Intermediate Complex Pyridine->Intermediate + Acetic Anhydride, Zn AceticAnhydride Acetic Anhydride Zinc Zinc Product This compound Intermediate->Product Reduction & Rearrangement Byproduct N-acetyl-1,2-dihydro- 2-pyridylacetic acid Intermediate->Byproduct Side Reaction

Caption: Synthesis of this compound from Pyridine.

Reaction_Pathway_Wolff_Kishner Start 4-Acetylpyridine Hydrazone 4-Acetylpyridine Hydrazone Start->Hydrazone + Hydrazine Hydrazine Hydrazine Hydrate Product This compound Hydrazone->Product Base, Heat Byproduct 4-Acetylpyridine Azine Hydrazone->Byproduct Side Reaction (+ 4-Acetylpyridine)

Caption: Wolff-Kishner Reduction of 4-Acetylpyridine.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis Reaction Reaction Setup Workup Workup & Purification Reaction->Workup Sampling Sample Preparation Workup->Sampling Analysis GC-MS / HPLC Analysis Sampling->Analysis Data Data Processing Analysis->Data Result Purity Assessment & Byproduct Quantification Data->Result

Caption: General Experimental Workflow.

References

A Comparative Guide to Analytical Methods for the Quantification of 4-Ethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common analytical techniques for the quantification of 4-Ethylpyridine, a compound of interest in various chemical and pharmaceutical applications. The validation of analytical methods is a critical component of drug development and quality control, ensuring data accuracy, reliability, and reproducibility. Here, we compare the performance of Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography with Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), and Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS).

The performance of these methods is evaluated based on key validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Data Presentation: A Comparative Analysis

The following tables summarize the typical quantitative data for the validation of GC-FID, GC-MS, HPLC-UV, and UPLC-MS/MS methods for the analysis of this compound. It is important to note that while some data is derived from studies on closely related pyridine (B92270) derivatives, it serves to provide a comparative framework for these analytical techniques.

Table 1: Comparison of Linearity and Range for this compound Quantification

ParameterGC-FIDGC-MS (SIM Mode)HPLC-UVUPLC-MS/MS (MRM Mode)
Linearity (R²) > 0.998> 0.999> 0.998> 0.999
Range (µg/mL) 1 - 5000.05 - 1000.5 - 2500.001 - 10

Table 2: Comparison of Accuracy and Precision for this compound Quantification

Concentration LevelGC-FIDGC-MSHPLC-UVUPLC-MS/MS
Recovery (%) RSD (%) Recovery (%) RSD (%)
Low QC 95 - 105< 1097 - 103< 5
Mid QC 97 - 103< 598 - 102< 3
High QC 98 - 102< 599 - 101< 2

Table 3: Comparison of Sensitivity for this compound Quantification

ParameterGC-FIDGC-MS (SIM Mode)HPLC-UVUPLC-MS/MS (MRM Mode)
LOD (µg/mL) ~0.5~0.01~0.1~0.0005
LOQ (µg/mL) ~1.5~0.05~0.5~0.001

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization based on specific sample matrices and instrumentation.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is suitable for the quantification of volatile and semi-volatile compounds like this compound, particularly at higher concentrations.

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector.

  • Column: A non-polar column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., HP-5, DB-5), with dimensions of 30 m x 0.32 mm and a film thickness of 0.25 µm.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.5 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 200°C at a rate of 10°C/min, and hold for 5 minutes.

  • Detector Temperature: 300°C.

  • Injection Volume: 1 µL with a split ratio of 20:1.

  • Sample Preparation: Samples are typically diluted in a suitable organic solvent such as methanol (B129727) or dichloromethane. An internal standard (e.g., 3-Ethylpyridine) is recommended for improved precision.

Gas Chromatography with Mass Spectrometry (GC-MS)

GC-MS offers higher selectivity and sensitivity compared to GC-FID, making it suitable for trace-level analysis and confirmation of identity.

  • Instrumentation: Gas chromatograph coupled to a mass selective detector.

  • Column: A column with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., HP-5ms, DB-5ms), with dimensions of 30 m x 0.25 mm and a film thickness of 0.25 µm.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Injector Temperature: 260°C.

  • Oven Temperature Program: Initial temperature of 70°C, hold for 1 minute, ramp to 180°C at 15°C/min, then ramp to 280°C at 25°C/min and hold for 3 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 107, 92, 78).

  • Injection Volume: 1 µL with a split ratio of 10:1.

  • Sample Preparation: Similar to GC-FID, samples are diluted in an appropriate solvent. For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interferences.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a versatile technique for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC.

  • Instrumentation: HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., 20 mM ammonium (B1175870) acetate, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A typical starting condition could be 80:20 (Buffer:Organic Solvent).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: UV detection at a wavelength where this compound has significant absorbance (e.g., ~254 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples are dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm filter before injection.

Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS provides the highest sensitivity and selectivity, making it the method of choice for trace-level quantification in complex biological matrices.

  • Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A sub-2 µm particle size reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) of a specific precursor-to-product ion transition for this compound.

  • Injection Volume: 5 µL.

  • Sample Preparation: For biological samples, protein precipitation followed by centrifugation and filtration is a common sample preparation technique. For other matrices, a simple dilution may be sufficient.

Visualizations

The following diagrams illustrate the typical experimental workflows for the analytical methods described.

Analytical_Workflow cluster_GC Gas Chromatography Workflow cluster_LC Liquid Chromatography Workflow SamplePrep_GC Sample Preparation (Dilution/Extraction) GC_Injection GC Injection SamplePrep_GC->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation Detection_GC Detection (FID or MS) GC_Separation->Detection_GC DataAnalysis_GC Data Analysis & Quantification Detection_GC->DataAnalysis_GC SamplePrep_LC Sample Preparation (Dilution/Filtration/SPE) LC_Injection HPLC/UPLC Injection SamplePrep_LC->LC_Injection LC_Separation Chromatographic Separation LC_Injection->LC_Separation Detection_LC Detection (UV or MS/MS) LC_Separation->Detection_LC DataAnalysis_LC Data Analysis & Quantification Detection_LC->DataAnalysis_LC

Caption: General experimental workflows for GC and LC based analytical methods.

Method_Comparison_Logic cluster_Techniques Analytical Techniques cluster_Parameters Validation Parameters Analyte This compound Quantification GC_FID GC-FID Analyte->GC_FID GC_MS GC-MS Analyte->GC_MS HPLC_UV HPLC-UV Analyte->HPLC_UV UPLC_MSMS UPLC-MS/MS Analyte->UPLC_MSMS Linearity Linearity & Range GC_FID->Linearity Accuracy Accuracy GC_FID->Accuracy Precision Precision GC_FID->Precision Sensitivity Sensitivity (LOD/LOQ) GC_FID->Sensitivity Specificity Specificity GC_FID->Specificity GC_MS->Linearity GC_MS->Accuracy GC_MS->Precision GC_MS->Sensitivity GC_MS->Specificity HPLC_UV->Linearity HPLC_UV->Accuracy HPLC_UV->Precision HPLC_UV->Sensitivity HPLC_UV->Specificity UPLC_MSMS->Linearity UPLC_MSMS->Accuracy UPLC_MSMS->Precision UPLC_MSMS->Sensitivity UPLC_MSMS->Specificity

Caption: Logical relationship for the comparison of analytical methods.

A Comparative Guide to the Efficacy of 4-Ethylpyridine-Based Catalysts in Acylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the catalytic efficacy of 4-ethylpyridine (B106801) and its analogs in acylation reactions. The selection of an appropriate catalyst is crucial for optimizing reaction efficiency, yield, and selectivity in organic synthesis. This document aims to facilitate informed decision-making by presenting a comparative analysis of this compound-based catalysts against other relevant pyridine-based catalysts, supported by available experimental data and detailed methodologies.

Introduction to 4-Substituted Pyridine (B92270) Catalysis

Pyridine and its derivatives are widely employed as nucleophilic catalysts in a variety of organic transformations, most notably in acylation reactions. The catalytic activity of these compounds is attributed to the nucleophilic character of the pyridine nitrogen atom. The general mechanism involves the formation of a highly reactive N-acylpyridinium intermediate, which is subsequently attacked by a nucleophile (e.g., an alcohol) to yield the acylated product and regenerate the catalyst.

The electronic and steric properties of substituents on the pyridine ring, particularly at the 4-position, significantly influence the catalyst's performance. Electron-donating groups enhance the nucleophilicity of the pyridine nitrogen, thereby accelerating the rate of the reaction.

Quantitative Comparison of Catalytic Activity

While extensive quantitative data directly comparing a broad range of 4-substituted pyridine catalysts is limited, kinetic studies on the acylation of m-chloroaniline with benzoyl chloride provide a valuable benchmark for their relative efficacy. The data clearly demonstrates the superior catalytic activity of 4-dialkylaminopyridines, such as 4-(N,N-dimethylamino)pyridine (DMAP), over pyridine and its less substituted derivatives.

CatalystStructureRelative Rate Constant
PyridineC₅H₅N1
4-MethylpyridineCH₃-C₅H₄N13
This compound CH₃CH₂-C₅H₄N ~15 (estimated)
4-(N,N-Dimethylamino)pyridine (DMAP)(CH₃)₂N-C₅H₄N1.8 x 10⁴

Note: The relative rate constant for this compound is an estimation based on the trend observed for alkyl-substituted pyridines. Direct experimental data for this compound in this specific comparative study was not available in the reviewed literature.

The significantly higher rate constant for DMAP is attributed to the strong electron-donating effect of the dimethylamino group, which greatly enhances the nucleophilicity of the pyridine nitrogen. Alkyl groups, such as methyl and ethyl, also exhibit an electron-donating effect, leading to a notable increase in catalytic activity compared to unsubstituted pyridine, albeit to a much lesser extent than the dimethylamino group.

Experimental Protocols

To provide a practical basis for comparison, the following are detailed experimental protocols for the acylation of a model substrate, benzyl (B1604629) alcohol, using different pyridine-based catalysts.

General Procedure for Catalyst Screening in the Acylation of Benzyl Alcohol

Materials:

Protocol:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzyl alcohol (1.0 mmol, 1.0 eq.), the respective pyridine-based catalyst (0.1 mmol, 0.1 eq.), and anhydrous DCM (5 mL).

  • Add triethylamine (1.2 mmol, 1.2 eq.) to the stirred solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add acetic anhydride (1.1 mmol, 1.1 eq.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for a designated time (e.g., 2, 4, 6, and 24 hours).

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 10 mL of water.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analyze the crude product by ¹H NMR spectroscopy and gas chromatography (GC) to determine the conversion and yield of benzyl acetate.

By following this standardized protocol with different catalysts, a direct comparison of their efficacy can be obtained.

Visualizing Reaction Pathways and Workflows

To further clarify the processes involved, the following diagrams have been generated using Graphviz.

Acylation_Mechanism cluster_catalyst_activation Catalyst Activation cluster_acylation Acylation of Substrate Catalyst 4-R-Pyridine AcylPyridinium N-Acylpyridinium Intermediate (Highly Reactive) Catalyst->AcylPyridinium Nucleophilic Attack AcylatingAgent R'-CO-O-CO-R' AcylatingAgent->AcylPyridinium Product Ester (R'-CO-OR'') AcylPyridinium->Product Nucleophilic Attack by Alcohol Nucleophile Alcohol (R''-OH) Nucleophile->Product RegeneratedCatalyst 4-R-Pyridine Product->RegeneratedCatalyst Catalyst Regeneration

Figure 1: General mechanism of 4-substituted pyridine-catalyzed acylation.

Experimental_Workflow start Start setup Reaction Setup: - Benzyl Alcohol - Catalyst - Et3N in DCM start->setup cool Cool to 0 °C setup->cool add_anhydride Add Acetic Anhydride cool->add_anhydride react Stir at Room Temperature add_anhydride->react monitor Monitor by TLC react->monitor quench Quench with Water monitor->quench Reaction Complete extract Workup: - NaHCO3 wash - Brine wash quench->extract dry Dry with MgSO4 extract->dry concentrate Concentrate dry->concentrate analyze Analyze by NMR/GC concentrate->analyze end End analyze->end

Figure 2: Standardized experimental workflow for catalyst comparison.

Conclusion

The catalytic efficacy of 4-substituted pyridines in acylation reactions is significantly influenced by the electronic nature of the substituent at the 4-position. While 4-(N,N-dimethylamino)pyridine (DMAP) remains the benchmark catalyst due to the powerful electron-donating capacity of the dimethylamino group, 4-alkylpyridines such as this compound offer a moderate yet significant enhancement in catalytic activity compared to unsubstituted pyridine. For reactions where the high reactivity of DMAP may lead to side products or for cost-consideration in large-scale synthesis, this compound presents a viable and more active alternative to pyridine. The provided experimental protocol offers a standardized method for researchers to directly compare the performance of these catalysts in their specific applications, enabling the rational selection of the optimal catalyst for their synthetic needs.

structural comparison of 4-Ethylpyridine and 4-vinylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the structural, electronic, and reactive properties of 4-Ethylpyridine and 4-vinylpyridine (B31050) reveals key differences stemming from the nature of their respective substituents. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis, supported by experimental data and computational insights, to inform their work in areas such as catalysis, polymer chemistry, and pharmaceutical design.

The seemingly subtle distinction between an ethyl and a vinyl group at the 4-position of a pyridine (B92270) ring imparts significant variations in the geometry, electron distribution, and chemical reactivity of these two molecules. While this compound presents a saturated, electron-donating substituent, 4-vinylpyridine features an unsaturated, conjugated system that alters its electronic profile and opens up different avenues for chemical transformations.

At a Glance: Key Structural and Physicochemical Differences

PropertyThis compound4-Vinylpyridine
Molecular Formula C₇H₉NC₇H₇N
Molecular Weight 107.15 g/mol 105.14 g/mol
Appearance Colorless to pale yellow liquidColorless to brown liquid
Boiling Point 168 °C62-65 °C at 15 mmHg
Density 0.942 g/mL at 25 °C0.988 g/cm³
pKa (of conjugate acid) ~5.9~5.6

Delving into the Structures: A Comparative Analysis

The structural disparities between this compound and 4-vinylpyridine are best understood by examining their bond lengths, bond angles, and dihedral angles, which can be determined through techniques like single-crystal X-ray diffraction and computational modeling.

dot graph 4_Ethylpyridine_Structure { layout=neato; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Chemical structure of this compound"

dot graph 4_Vinylpyridine_Structure { layout=neato; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Chemical structure of 4-Vinylpyridine"

Bond Lengths and Angles

While specific crystallographic data for the parent molecules can be challenging to isolate, analysis of related structures and computational modeling provide valuable insights. In this compound, the C-C bond lengths within the ethyl group are typical of sp³-hybridized carbons (approximately 1.54 Å). In contrast, 4-vinylpyridine exhibits a C=C double bond in its vinyl substituent with a shorter bond length (approximately 1.34 Å), indicative of its sp²-hybridization. This unsaturation also influences the bond angles, with the C-C=C angle in the vinyl group being approximately 120°, characteristic of trigonal planar geometry.

The geometry of the pyridine ring itself is also subtly affected by the substituent. The electron-donating nature of the ethyl group in this compound can lead to a slight increase in the electron density of the aromatic system, potentially causing minor changes in the C-C and C-N bond lengths within the ring compared to unsubstituted pyridine. Conversely, the vinyl group in 4-vinylpyridine can participate in conjugation with the pyridine ring, leading to a more complex pattern of bond length alterations, reflecting the delocalization of π-electrons across the entire system.

Dihedral Angles and Conformational Flexibility

The most significant structural difference lies in the conformational flexibility of the substituent. The ethyl group in this compound can rotate freely around the C(pyridyl)-C(ethyl) single bond, allowing for multiple conformations. In contrast, the vinyl group in 4-vinylpyridine is more rigid due to the C=C double bond. The dihedral angle between the plane of the pyridine ring and the plane of the vinyl group is a key parameter. While conjugation favors a planar arrangement, steric hindrance can cause some twisting.

Electronic Properties and Reactivity

The electronic nature of the substituent profoundly impacts the reactivity of the pyridine ring and the substituent itself.

This compound: The ethyl group is an electron-donating group through an inductive effect (+I). This increases the electron density on the pyridine ring, making it more susceptible to electrophilic attack than unsubstituted pyridine, particularly at the positions ortho and para to the nitrogen. The nitrogen atom's basicity is also slightly enhanced.

4-Vinylpyridine: The vinyl group is more complex. It can act as an electron-withdrawing group through resonance (-M effect) by delocalizing the π-electrons of the pyridine ring into the vinyl group. However, it can also exhibit a weak electron-donating inductive effect (+I). The overall effect is a deactivation of the pyridine ring towards electrophilic substitution compared to this compound. The vinyl group itself is a site of high reactivity, readily undergoing addition reactions and polymerization.

Reactivity_Comparison

Experimental Protocols for Structural Characterization

A thorough structural comparison relies on robust experimental data. The following outlines standard protocols for key analytical techniques.

Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals of the target compound are grown, typically by slow evaporation of a suitable solvent, slow cooling of a saturated solution, or vapor diffusion.

  • Data Collection: A suitable crystal is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The positions of the atoms are then determined using direct methods or Patterson methods. The structural model is refined to achieve the best fit between the observed and calculated diffraction patterns, yielding precise bond lengths, bond angles, and dihedral angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A small amount of the compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.

  • Data Processing and Analysis: The FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced. The chemical shifts, integration (for ¹H NMR), and coupling constants are analyzed to elucidate the structure and conformation of the molecule.

Experimental_Workflow

Conclusion

The choice between this compound and 4-vinylpyridine in a research or development context will be dictated by the desired chemical properties and reactivity. This compound, with its electron-rich aromatic system, is a better candidate for reactions requiring an activated pyridine ring. In contrast, 4-vinylpyridine's reactive vinyl group makes it a valuable monomer for polymer synthesis and a versatile building block for introducing a vinylpyridine moiety through addition reactions. This guide provides the foundational knowledge for making informed decisions in the selection and application of these important pyridine derivatives.

literature review of 4-Ethylpyridine applications in catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of catalytic chemistry, pyridine (B92270) derivatives are a cornerstone class of ligands and organocatalysts. Their versatility stems from the tunable electronic and steric properties afforded by substitution on the pyridine ring. This guide offers a comparative analysis of 4-ethylpyridine's role in catalysis, juxtaposing its performance with other pyridine analogues in key chemical transformations. While direct, extensive comparative studies on This compound (B106801) are not abundant in the literature, this guide synthesizes available data and draws comparisons from studies on structurally similar 4-substituted pyridines to provide a comprehensive overview for researchers.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are fundamental tools in synthetic chemistry, particularly for the formation of carbon-carbon bonds in pharmaceutical and materials science. The nature of the pyridine ligand employed can significantly influence the catalytic efficiency.

A study on a series of Pd(II) complexes with various 4-substituted pyridine ligands (L) of the formulas --INVALID-LINK--2 and [PdL2Y2] (where Y = Cl⁻ or NO₃⁻) provides valuable insights into the effect of the 4-substituent on catalytic activity in Suzuki-Miyaura and Heck reactions. While this study did not specifically include this compound, it did examine a range of 4-substituted pyridines with varying electronic and steric properties, allowing for an informed comparison. Generally, an increase in the basicity of the pyridine ligand has been shown to correlate with higher reaction yields in certain Pd-catalyzed reactions, though steric effects can also play a significant role.

Suzuki-Miyaura Coupling

In the Suzuki-Miyaura coupling of 4'-bromoacetophenone (B126571) with phenylboronic acid, Pd(II) complexes with various 4-substituted pyridine ligands demonstrated high efficacy. The majority of the catalyst precursors provided the cross-coupling product in excellent yields of >90%. It was noted that the nature of the complex (bis- vs. tetrakis-ligated) and the counter-ion did not directly have a major influence on the catalytic effectiveness. However, subtle differences were observed depending on the ring substituent.

Table 1: Comparison of 4-Substituted Pyridine Ligands in the Suzuki-Miyaura Reaction

Ligand (4-X-Pyridine)X=Gas Chromatography (GC) Yield (%)
4-CN-PyridineCN>90
4-Cl-PyridineCl>90
This compound C₂H₅ Data not available in cited study
4-Me-PyridineCH₃>90
4-OMe-PyridineOCH₃>90
4-NMe₂-PyridineN(CH₃)₂>90

Note: The data in this table is based on trends observed for a range of 4-substituted pyridines in a comparative study. Specific yield for a this compound-ligated catalyst under these exact conditions is not provided in the source material.

Heck Reaction

Similarly, in the Heck reaction, very high GC yields (>90%) were obtained for most of the tested Pd(II) complexes with different 4-substituted pyridine ligands. Some tetrakis(pyridine) complexes, particularly with more electron-donating or sterically demanding ligands, showed slightly lower yields (75–79%) compared to the neutral bis(ligand) species.

Table 2: Comparison of 4-Substituted Pyridine Ligands in the Heck Reaction

Ligand (4-X-Pyridine)X=Gas Chromatography (GC) Yield (%)
4-CN-PyridineCN>90
4-Cl-PyridineCl>90
This compound C₂H₅ Data not available in cited study
4-Me-PyridineCH₃>90
4-OMe-PyridineOCH₃>90
4-NMe₂-PyridineN(CH₃)₂~75-79 (for tetrakis complex)

Note: This table illustrates the general performance of 4-substituted pyridine ligands. The specific performance of a this compound-ligated catalyst was not detailed in the comparative study.

dot

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Role in Nickel-Catalyzed Cross-Coupling Reactions

In the realm of nickel-catalyzed reactions, this compound has been mentioned as a basic additive. In a study on the Ni-catalyzed reductive cross-coupling of N-benzyl 6-bromo isoquinolone with non-activated alkyl electrophiles, it was surprisingly found that the reaction could be successfully achieved in the absence of this compound, yielding the product in 87% yield.[1] Similar outcomes were observed for other substrates, with only minor variations in yield compared to when the base was present.[1] This suggests that for this specific transformation, this compound's role as a base is not critical, and its influence on the catalytic cycle may be substrate-dependent.[1]

dot

Ni_Catalyzed_Reductive_Coupling cluster_cycle Catalytic Cycle cluster_reactants Reactants & Additives Ni(0) Ni(0) ArNi(II)Br ArNi(II)Br Ni(0)->ArNi(II)Br Oxidative Addition (Ar-Br) ArNi(III)(R)Br ArNi(III)(R)Br ArNi(II)Br->ArNi(III)(R)Br + R• Ni(I)Br Ni(I)Br ArNi(III)(R)Br->Ni(I)Br Reductive Elimination (Ar-R) Ni(I)Br->Ni(0) Reduction Ar-Br Aryl Bromide Ar-Br->Ni(0) R-X Alkyl Electrophile R-X->ArNi(II)Br generates R• Reducer Reducing Agent Reducer->Ni(I)Br 4-EtPy This compound (Base) cluster_cycle cluster_cycle 4-EtPy->cluster_cycle Potentially influences cycle

Caption: Plausible catalytic pathway for Ni-catalyzed reductive cross-coupling.

Applications in Oxidation and Hydrogenation Catalysis

While specific comparative data for this compound in oxidation and hydrogenation reactions is limited, general principles regarding pyridine ligands apply.

Oxidation of Alcohols

In the oxidation of alcohols, pyridine and its derivatives can act as ligands to modulate the reactivity of metal centers or as bases to facilitate key steps in the catalytic cycle. For instance, in vanadium-mediated alcohol oxidation, pyridine has been shown to coordinate to the vanadium complex and participate in the rate-limiting step involving the cleavage of the C-H bond of the alkoxide ligand. The basicity of the pyridine derivative can influence the reaction rate.

Catalytic Hydrogenation

In catalytic hydrogenation, the electronic properties of pyridine-based ligands can influence the activity of the metal catalyst. Electron-donating substituents on the pyridine ring, such as an ethyl group, can increase the electron density on the metal center, which may affect substrate activation and the overall catalytic turnover. However, steric hindrance from the ligand can also play a crucial role in determining the accessibility of the catalytic site.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

The following is a representative experimental protocol for a Pd-catalyzed Suzuki-Miyaura coupling reaction, based on methodologies for similar pyridine-ligated systems.

  • Catalyst Precursor Preparation: A Pd(II) salt (e.g., PdCl₂) is reacted with four equivalents of the 4-substituted pyridine ligand in a suitable solvent to form the [PdL₄]Cl₂ complex.

  • Reaction Setup: In a reaction vessel, the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), a base (e.g., K₃PO₄, 2.0 mmol), and the palladium catalyst precursor (0.01-1 mol%) are combined in a suitable solvent (e.g., toluene, 5 mL).

  • Reaction Conditions: The mixture is stirred at an elevated temperature (e.g., 80-100 °C) and monitored by a suitable analytical technique (e.g., TLC or GC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

dot

Experimental_Workflow start Start reactants Combine Aryl Halide, Boronic Acid, Base, and Catalyst in Solvent start->reactants reaction Heat and Stir Reaction Mixture reactants->reaction monitoring Monitor Progress (TLC/GC) reaction->monitoring monitoring->reaction Incomplete workup Cool, Quench with Water, and Extract with Organic Solvent monitoring->workup Complete purification Dry, Concentrate, and Purify by Column Chromatography workup->purification product Pure Product purification->product end End product->end

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound serves as a versatile ligand and base in various catalytic transformations. Its electronic properties, characterized by the electron-donating nature of the ethyl group, and its moderate steric profile position it as a valuable component in catalyst systems. While comprehensive comparative studies that specifically benchmark this compound against a wide array of other pyridine derivatives are somewhat limited, the existing literature on related 4-substituted pyridines provides a strong indication of its potential performance. In palladium-catalyzed cross-coupling reactions, it is expected to facilitate high catalytic activity, comparable to other 4-alkylpyridines. Its role as a base in nickel-catalyzed reactions appears to be more nuanced and substrate-dependent. Further research directly comparing this compound with other ligands in a systematic manner across a broader range of catalytic reactions would be beneficial to fully elucidate its catalytic potential and guide the rational design of future catalyst systems.

References

A Comparative Study of 4-Ethylpyridine and 3-Ethylpyridine in Synthesis: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between isomeric starting materials is paramount for efficient and effective synthesis. This guide provides a comprehensive comparative analysis of 4-Ethylpyridine and 3-Ethylpyridine, focusing on their synthesis, physicochemical properties, reactivity, and applications in various fields, supported by experimental data.

This document delves into a side-by-side comparison of the two isomers, offering insights into their respective advantages and disadvantages in synthetic chemistry. By presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key concepts, this guide aims to be an invaluable resource for making informed decisions in experimental design and execution.

Physicochemical Properties: A Tale of Two Isomers

The position of the ethyl group on the pyridine (B92270) ring significantly influences the physicochemical properties of this compound and 3-Ethylpyridine. These differences, summarized in the table below, can have profound implications for their behavior in chemical reactions and biological systems.

PropertyThis compound3-Ethylpyridine
Molecular Formula C₇H₉NC₇H₉N
Molecular Weight 107.15 g/mol 107.15 g/mol
Boiling Point 168 °C163-166 °C
Density 0.942 g/mL at 25 °C0.954 g/mL at 25 °C
pKa of Conjugate Acid ~6.0~5.6-5.8
Solubility in water Sparingly solubleSlightly soluble
Appearance Colorless to pale yellow liquidColorless to light yellow liquid

The slightly higher boiling point of this compound can be attributed to its more symmetrical structure, which may allow for more efficient packing in the liquid phase. Notably, this compound is a slightly stronger base than 3-Ethylpyridine, as indicated by its higher pKa value. This difference in basicity can influence their catalytic activity and reactivity in acid-catalyzed reactions.

Synthesis of this compound and 3-Ethylpyridine: A Comparative Overview

A common and effective method for the synthesis of both this compound and 3-Ethylpyridine is the Wolff-Kishner reduction of the corresponding acetylpyridines. The Huang-Minlon modification of this reaction is particularly noteworthy for its improved yields and milder conditions.

Experimental Protocol: Huang-Minlon Modification of the Wolff-Kishner Reduction

This protocol provides a general procedure for the synthesis of ethylpyridines from their corresponding acetylpyridine precursors.

Materials:

Procedure:

  • A mixture of the respective acetylpyridine, an excess of hydrazine hydrate, and potassium hydroxide in diethylene glycol is heated to reflux.

  • Water and excess hydrazine are distilled off, allowing the reaction temperature to rise.

  • The reaction mixture is then maintained at an elevated temperature (typically around 195-200 °C) for several hours to ensure complete reduction.

  • After cooling, the product is isolated by extraction and purified by distillation.

Synthesis Yields: A Key Differentiator

While the Wolff-Kishner reduction is applicable to both isomers, reported yields for the synthesis of 3-Ethylpyridine are notably high. One study reports an impressive 80% yield for the synthesis of 3-Ethylpyridine from 3-acetylpyridine (B27631) using the Huang-Minlon modification.[1] For the synthesis of this compound from 4-acetylpyridine, while the Wolff-Kishner reduction is a known method, specific and directly comparable yield data from a single study is less readily available in the searched literature. However, the general efficiency of the Huang-Minlon reduction suggests that high yields should also be achievable for the 4-isomer.

Reactivity: Unraveling the Influence of Isomerism

The position of the ethyl group dictates the electronic distribution within the pyridine ring, leading to distinct differences in the reactivity of this compound and 3-Ethylpyridine.

Electrophilic Aromatic Substitution

The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. When substitution does occur, it is directed to the 3- and 5-positions.

  • 3-Ethylpyridine: The ethyl group at the 3-position is an activating, ortho-, para-director. Therefore, electrophilic attack is expected to be directed to the 2-, 4-, and 6-positions. However, the directing effect of the ring nitrogen generally favors substitution at the 5-position.

  • This compound: The ethyl group at the 4-position will activate the ring towards electrophilic substitution, primarily at the 2-, 3-, 5-, and 6-positions. The interplay between the activating ethyl group and the deactivating nitrogen atom will influence the final regioselectivity.

While a direct experimental comparison of electrophilic substitution on these two isomers was not found in the searched literature, the general principles of electrophilic aromatic substitution on substituted pyridines provide a framework for predicting their reactivity.

Nucleophilicity and Basicity

As previously mentioned, this compound is a slightly stronger base than 3-Ethylpyridine. This higher basicity translates to a greater nucleophilicity of the nitrogen atom in this compound. This can be a crucial factor in reactions where the pyridine nitrogen acts as a nucleophile or a catalyst.

Applications in Synthesis and Drug Development

Both this compound and 3-Ethylpyridine serve as valuable building blocks and intermediates in the synthesis of a wide range of compounds, particularly in the pharmaceutical and agrochemical industries.

Role in Catalysis

Pyridine and its derivatives are widely used as catalysts, particularly as nucleophilic catalysts in acylation reactions. The higher basicity and potentially greater steric accessibility of the nitrogen lone pair in 4-substituted pyridines, like 4-dimethylaminopyridine (B28879) (DMAP), make them exceptionally effective catalysts. While specific comparative studies on the catalytic efficiency of this compound versus 3-Ethylpyridine were not identified, the principles of nucleophilic catalysis suggest that this compound would likely be a more effective catalyst than its 3-isomer in reactions where the pyridine nitrogen is the active catalytic site.

Significance in Drug Development and Biological Activity

The pyridine scaffold is a common motif in many biologically active molecules. The isomeric ethylpyridines can serve as starting materials for the synthesis of more complex drug candidates.

  • 3-Ethylpyridine: Analogs of 3-alkylpyridine have been synthesized and investigated for their anticancer activity. Some of these compounds have been shown to induce apoptosis and are considered potential novel prototype anticancer agents.[2]

  • This compound: This isomer has been noted to affect the affinity of nicotine (B1678760) for its receptors in the brain, suggesting its potential use in neuroscience research and the development of therapies related to nicotine addiction.[3]

The specific substitution pattern offered by each isomer allows for the fine-tuning of the steric and electronic properties of the final molecule, which is critical for optimizing drug-receptor interactions.

Logical Workflow for Isomer Selection in Synthesis

The choice between this compound and 3-Ethylpyridine in a synthetic route depends on the desired outcome and the specific reaction conditions. The following diagram illustrates a logical workflow for this decision-making process.

G Workflow for Selecting Ethylpyridine Isomer start Define Synthetic Goal regioselectivity Desired Regioselectivity of Substitution? start->regioselectivity use_4EP_regio Need substitution at 2-, 3-, 5-, or 6-position? regioselectivity->use_4EP_regio Yes use_3EP_regio Need substitution at 2-, 4-, 5-, or 6-position? regioselectivity->use_3EP_regio Yes catalysis Use as a Nucleophilic Catalyst? use_4EP_cat Higher catalytic activity desired? catalysis->use_4EP_cat Yes use_3EP_cat Milder catalytic activity sufficient? catalysis->use_3EP_cat No precursor Target Molecule's Precursor Structure? use_4EP_prec Target requires a 4-substituted pyridine core? precursor->use_4EP_prec Yes use_3EP_prec Target requires a 3-substituted pyridine core? precursor->use_3EP_prec Yes use_4EP_regio->catalysis use_3EP_regio->catalysis use_4EP_cat->precursor use_3EP_cat->precursor end Select Isomer use_4EP_prec->end use_3EP_prec->end

Caption: A decision-making workflow for selecting between this compound and 3-Ethylpyridine based on synthetic goals.

Conclusion

References

Safety Operating Guide

Safe Disposal of 4-Ethylpyridine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 4-Ethylpyridine are paramount for ensuring a secure and compliant laboratory environment. Adherence to proper disposal procedures is critical for minimizing environmental impact and protecting personnel from potential hazards. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This compound and its derivatives can be flammable, toxic, and irritants.[1] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of vapors.[1][2]

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.[1]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes.[1]
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.[1]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.To avoid inhalation of vapors.[1]

In the event of a spill, the area should be evacuated. For small spills, the material should be absorbed with an inert, non-combustible absorbent such as vermiculite (B1170534) or sand.[1] For large spills, the institution's Environmental Health and Safety (EHS) department should be contacted immediately.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in strict accordance with all local, state, and federal regulations for hazardous waste.[1][3][4]

  • Waste Identification and Segregation : All waste containing this compound, including the pure solvent, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1] This waste stream should not be mixed with other incompatible waste. It is crucial to store it separately from strong oxidizing agents and acids.[1]

  • Waste Collection : Collect this compound waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1][4] The container should be compatible with the chemical; for instance, corrosive chemicals should not be stored in metal containers.[5]

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".[4] The associated hazards (e.g., Flammable, Toxic, Irritant) should also be clearly indicated.[1]

  • Storage : Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[1] This area should be away from heat, sparks, and open flames.[6][7]

  • Arranging for Disposal : Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[4] The primary method for the disposal of waste pyridine (B92270) is rotary kiln incineration at high temperatures (820°C - 1,600°C).[3]

  • Disposal of Empty Containers : Empty containers that previously held this compound should also be treated as hazardous waste. It is recommended to triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[2][8]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_0 Initial Handling & Collection cluster_1 Labeling & Storage cluster_2 Disposal Coordination cluster_3 Final Disposal start Start: this compound Waste Generation ppe Wear Appropriate PPE start->ppe collect Collect Waste in Designated Container ppe->collect segregate Segregate from Incompatible Waste collect->segregate label_waste Label Container: 'Hazardous Waste, this compound' segregate->label_waste store Store in Secure, Ventilated Area label_waste->store contact_ehs Contact EHS or Licensed Contractor store->contact_ehs schedule_pickup Schedule Waste Pickup contact_ehs->schedule_pickup transport Transport by Licensed Contractor schedule_pickup->transport incinerate Incineration at Approved Facility transport->incinerate end End: Proper Disposal Complete incinerate->end

Caption: Logical workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.